Lenalidomide-5-aminomethyl
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
3-[6-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H15N3O3/c15-6-8-1-2-10-9(5-8)7-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19) |
InChIキー |
IPSGOMWAGOYNKO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CN |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Lenalidomide-5-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic protocol for lenalidomide-5-aminomethyl, a crucial chemical probe and building block in the development of Proteolysis Targeting Chimeras (PROTACs). While a specific, publicly available, step-by-step synthesis for this exact molecule is not readily found, this document outlines a scientifically sound, multi-step synthetic route based on established organic chemistry principles and published methodologies for analogous compounds.
This compound serves as a derivative of the immunomodulatory drug lenalidomide (B1683929), functionalized with a primary aminomethyl group at the 5-position of the isoindolinone core. This amine provides a versatile attachment point for linkers in the creation of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.
Proposed Synthetic Pathway
The proposed synthesis of this compound hydrochloride initiates from a functionalized isoindolinone precursor, which is then coupled with the glutarimide (B196013) moiety, followed by the transformation of a precursor group into the desired aminomethyl functionality. A logical and efficient strategy involves the use of a 5-cyano substituted lenalidomide intermediate.
The Core Mechanism of Action of Lenalidomide-5-Aminomethyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of Lenalidomide-5-aminomethyl, a derivative of the immunomodulatory drug (IMiD) lenalidomide (B1683929). This compound serves as a crucial component in the development of proteolysis-targeting chimeras (PROTACs), leveraging the molecular machinery of the cell to induce the degradation of specific target proteins. This guide will delve into the core interactions, signaling pathways, and cellular consequences of its activity, supported by data presentation, experimental methodologies, and detailed visualizations.
Introduction to this compound and its Role as a Cereblon Ligand
Lenalidomide and its analogues are a class of small molecules that exert their therapeutic effects through a novel mechanism: the modulation of the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] this compound is a functionalized version of lenalidomide, designed to be incorporated into PROTACs.[3] In this context, it acts as the E3 ligase-recruiting ligand, tethering the CRBN complex to a target protein of interest via a chemical linker, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[3]
The core of its mechanism lies in its high-affinity binding to CRBN, a component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex, which also includes Cullin 4A (CUL4A), Damaged DNA-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[1][4] This binding event allosterically modifies the substrate-binding pocket of CRBN, enabling it to recognize and recruit "neosubstrates" that it would not otherwise interact with.[1][5]
The CRL4CRBN E3 Ubiquitin Ligase Complex and Neosubstrate Recruitment
The CRL4CRBN complex is a key player in the ubiquitin-proteasome system (UPS), which is responsible for the regulated degradation of a vast array of cellular proteins. The binding of lenalidomide to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN induces a conformational change that facilitates the recruitment of specific substrate proteins.[6] The glutarimide (B196013) moiety of lenalidomide is accommodated within this pocket, while the isoindolinone ring remains more solvent-exposed, a feature that is exploited in the design of PROTACs.[6]
The most well-characterized neosubstrates of the lenalidomide-bound CRL4CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the casein kinase 1 alpha (CK1α).[5][7][8] The degradation of these proteins is central to the therapeutic effects of lenalidomide in various hematological malignancies.[1][2]
Signaling Pathways and Downstream Cellular Effects
The lenalidomide-induced degradation of its neosubstrates triggers a cascade of downstream events that collectively contribute to its anti-tumor and immunomodulatory activities.
Direct Anti-Tumor Effects in Multiple Myeloma
In multiple myeloma (MM) cells, the degradation of IKZF1 and IKZF3 is a critical event.[7][8] These transcription factors are essential for the survival of MM cells. Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis in the malignant cells.[4][9]
Caption: Lenalidomide-induced degradation of IKZF1/3 in multiple myeloma.
Mechanism in del(5q) Myelodysplastic Syndrome
In myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), lenalidomide's efficacy is attributed to the degradation of CK1α.[5][10] The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region of chromosome 5 in these patients, leading to haploinsufficiency.[10] The further reduction of CK1α levels by lenalidomide-induced degradation is selectively toxic to the del(5q) clones, leading to their elimination.[1][10]
Caption: Lenalidomide-induced degradation of CK1α in del(5q) MDS.
Immunomodulatory Effects on T-cells
Lenalidomide exhibits potent immunomodulatory properties, primarily by enhancing T-cell and Natural Killer (NK) cell function.[11][12] The degradation of IKZF1 and IKZF3 in T-cells leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), key cytokines for T-cell proliferation, activation, and anti-tumor immunity.[9][12] Lenalidomide also enhances T-cell co-stimulation through the CD28 pathway and can augment the formation of the immune synapse.[13][14] These effects contribute to a more robust anti-tumor immune response.
Caption: Immunomodulatory effects of Lenalidomide on T-cells.
Quantitative Data
| Parameter | Value | Substrate/Target | Cell Line | Reference |
| Binding Affinity (Kd) | ||||
| Lenalidomide to CRBN | Weak | CRBN | In vitro | [4] |
| Degradation (DC50) | ||||
| IKZF1 Degradation | ~10-100 nM | IKZF1 | MM.1S cells | [15] |
| IKZF3 Degradation | ~10-100 nM | IKZF3 | MM.1S cells | [15] |
| Cellular Effects (IC50) | ||||
| MM Cell Proliferation | ~1 µM | MM.1S cells | [15] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of lenalidomide. These can be adapted for the study of this compound and PROTACs derived from it.
Co-Immunoprecipitation (Co-IP) to Demonstrate CRBN Binding
This protocol is designed to show the interaction between lenalidomide, CRBN, and a neosubstrate.
Caption: Generalized workflow for co-immunoprecipitation.
Methodology:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with either DMSO (vehicle control) or lenalidomide for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with an antibody specific for CRBN overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting, probing with antibodies against CRBN and the neosubstrate of interest (e.g., IKZF1, IKZF3, or CK1α). An increased amount of the neosubstrate in the lenalidomide-treated sample indicates drug-dependent binding to CRBN.
Western Blotting for Substrate Degradation
This protocol is used to quantify the degradation of a target protein following treatment with lenalidomide.
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of lenalidomide or a time-course with a fixed concentration. Include a vehicle control (DMSO).
-
After the treatment period, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for the target protein (e.g., IKZF1, IKZF3, or CK1α) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
T-cell Activation and Cytokine Production Assay
This protocol measures the immunomodulatory effects of lenalidomide on T-cells.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Culture the PBMCs in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin) with or without various concentrations of lenalidomide.
-
After 24-72 hours of culture, collect the supernatant to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or a multiplex cytokine assay.
-
The cells can be harvested and stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyzed by flow cytometry to determine the percentage of activated T-cells.
Conclusion
This compound, as a derivative of lenalidomide, harnesses a sophisticated and potent mechanism of action centered on the hijacking of the CRL4CRBN E3 ubiquitin ligase complex. By inducing the ubiquitination and subsequent proteasomal degradation of key cellular proteins, it exerts direct anti-tumor effects and stimulates a powerful anti-cancer immune response. The principles of its mechanism are foundational to the design of novel PROTAC-based therapeutics, which promise to significantly expand the landscape of "druggable" targets in oncology and beyond. A thorough understanding of this mechanism is therefore essential for researchers and drug development professionals working at the cutting edge of targeted protein degradation.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 13. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Lenalidomide-5-Aminomethyl in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929) and its derivatives have emerged as pivotal molecules in the field of targeted protein degradation (TPD). Lenalidomide-5-aminomethyl, a functionalized analog, serves as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN). By acting as a "molecular glue," it induces the proximity of CRBN to specific proteins, or "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is not only central to the therapeutic effects of immunomodulatory drugs (IMiDs) in treating hematological malignancies but also forms the basis for the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core mechanisms, experimental methodologies, and quantitative data associated with this compound-mediated protein degradation.
Core Mechanism of Action
This compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Cereblon (CRBN), and ROC1 (also known as RBX1). CRBN acts as the substrate receptor.
The mechanism unfolds as follows:
-
Binding to CRBN: this compound binds to a specific pocket in the thalidomide-binding domain of CRBN. This binding event induces a conformational change in the substrate-binding surface of CRBN.
-
Neosubstrate Recruitment: The altered CRBN surface now exhibits high affinity for proteins that it would not normally recognize. These "neosubstrates" are subsequently recruited to the CRL4-CRBN complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).
-
Ubiquitination: Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. The E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the neosubstrate.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then degrades the tagged neosubstrate into small peptides.
This targeted degradation of key cellular proteins underlies the therapeutic efficacy of lenalidomide in conditions like multiple myeloma and myelodysplastic syndromes.[1][2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of lenalidomide and its derivatives with CRBN and the subsequent degradation of neosubstrates.
| Compound | Assay Type | Target | Value | Cell Line/System | Reference |
| Lenalidomide | CRBN Binding (IC50) | Endogenous CRBN | ~2 µM | U266 Myeloma Cells | [5] |
| Pomalidomide | CRBN Binding (IC50) | Endogenous CRBN | ~2 µM | U266 Myeloma Cells | [5] |
| Lenalidomide | IKZF1 Degradation (ED50) | IKZF1-luciferase | 10.2 nM | H929 Myeloma Cells | [6] |
| Pomalidomide | IKZF1 Degradation (ED50) | IKZF1-luciferase | 4.9 nM | H929 Myeloma Cells | [6] |
| Thalidomide | IKZF1 Degradation (ED50) | IKZF1-luciferase | 4795 nM | H929 Myeloma Cells | [6] |
Table 1: Binding Affinities and Degradation Potencies of IMiDs.
| Neosubstrate | Lenalidomide-induced Change in Abundance (log2 ratio) | Cell Line | Reference |
| IKZF1 | -1.54 | MM1.S | [7] |
| IKZF3 | -2.09 | MM1.S | [7] |
Table 2: Proteomic Analysis of Neosubstrate Degradation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
This protocol is designed to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates.
Materials:
-
MM1.S multiple myeloma cells
-
Lenalidomide (or this compound)
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., NP-40 lysis buffer: 0.5% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and phosphatase inhibitors)
-
Anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies for Western blotting: anti-IKZF1, anti-IKZF3, anti-CRBN
Procedure:
-
Cell Culture and Treatment: Culture MM1.S cells to the desired density. Treat cells with 10 µM lenalidomide or DMSO for 4-8 hours.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysates with anti-CRBN antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against IKZF1, IKZF3, and CRBN to detect the co-immunoprecipitated proteins. An increased band intensity for IKZF1 and IKZF3 in the lenalidomide-treated sample compared to the DMSO control indicates a drug-dependent interaction with CRBN.[7]
In Vitro Ubiquitination Assay
This assay confirms that the neosubstrate is a direct target for ubiquitination by the CRL4-CRBN complex in a lenalidomide-dependent manner.
Materials:
-
HEK293T cells
-
Transfection reagent
-
Plasmids encoding FLAG-tagged CRBN and the neosubstrate (e.g., IKZF3)
-
Co-immunoprecipitation reagents (as above)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
Lenalidomide and DMSO
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody, anti-FLAG antibody, anti-IKZF3 antibody
Procedure:
-
Co-expression and Immunoprecipitation: Co-transfect HEK293T cells with plasmids for FLAG-CRBN and the neosubstrate. After 48 hours, lyse the cells and perform immunoprecipitation using anti-FLAG magnetic beads to pull down the CRBN complex.
-
Ubiquitination Reaction: Wash the immunoprecipitated CRBN complex on the beads. Resuspend the beads in ubiquitination reaction buffer containing E1, E2, ubiquitin, and either lenalidomide (10 µM) or DMSO.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
Elution and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and heating. Analyze the reaction products by Western blotting. Probe the membrane with an anti-IKZF3 antibody to observe a high molecular weight smear or distinct bands corresponding to polyubiquitinated IKZF3 in the lenalidomide-treated lane. Probing with an anti-ubiquitin antibody can also confirm the presence of ubiquitinated species.[3][7]
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to quantify changes in protein abundance and ubiquitination levels upon drug treatment.
Materials:
-
MM1.S cells
-
SILAC RPMI 1640 medium lacking L-lysine and L-arginine
-
"Light" (unlabeled) L-lysine and L-arginine
-
"Heavy" (e.g., 13C6, 15N2-L-lysine and 13C6, 15N4-L-arginine) L-lysine and L-arginine
-
Dialyzed fetal bovine serum
-
Lenalidomide and DMSO
-
Cell lysis and protein digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)
-
Ubiquitin remnant motif (K-ε-GG) antibody beads
-
LC-MS/MS system
Procedure:
-
SILAC Labeling: Culture MM1.S cells for at least 6 doublings in either "light" or "heavy" SILAC medium to achieve complete labeling.
-
Treatment: Treat the "heavy" labeled cells with lenalidomide (e.g., 10 µM for 4 hours) and the "light" labeled cells with DMSO.
-
Cell Lysis and Protein Digestion: Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio. Lyse the combined cells and digest the proteins with trypsin.
-
Ubiquitinated Peptide Enrichment: Incubate the resulting peptide mixture with K-ε-GG antibody beads to enrich for peptides containing the di-glycine remnant of ubiquitination.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify the "light" and "heavy" peptide pairs. A significant decrease in the heavy/light ratio for peptides derived from a specific protein indicates that its ubiquitination and subsequent degradation are induced by lenalidomide.[1][4]
Visualizations
Caption: Lenalidomide-mediated protein degradation pathway.
Caption: Workflow for identifying neosubstrates using SILAC.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. jetir.org [jetir.org]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lenalidomide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, is a cornerstone of therapy for multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action, which involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, has opened new avenues for therapeutic intervention through targeted protein degradation.[1][3] This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of lenalidomide derivatives, focusing on the molecular interactions governing their biological activity. We will delve into quantitative data on their efficacy, detailed experimental protocols for their evaluation, and the key signaling pathways they modulate.
The core structure of lenalidomide consists of a glutarimide (B196013) ring and a 4-aminoisoindolinone moiety. The glutarimide ring is essential for binding to the Cereblon (CRBN) protein, a substrate receptor for the E3 ligase complex.[3][4] The isoindolinone part, particularly the phthaloyl ring, plays a crucial role in recruiting specific "neosubstrates" for ubiquitination and subsequent proteasomal degradation.[1] Modifications to both these structural components have been extensively explored to enhance potency, alter substrate specificity, and improve pharmacokinetic properties.
Core Structure-Activity Relationships
The biological activity of lenalidomide derivatives is intricately linked to their chemical structure. Key modifications on the glutarimide and phthaloyl rings dictate their interaction with CRBN and the subsequent recruitment of neosubstrates.
The Glutarimide Moiety: The Anchor to Cereblon
The glutarimide ring is the primary pharmacophore responsible for binding to CRBN. The (S)-enantiomer of lenalidomide exhibits significantly higher binding affinity to CRBN compared to the (R)-enantiomer.[1] The imide moiety within this ring forms critical hydrogen bonds within a hydrophobic pocket of CRBN, anchoring the molecule.[1] N-alkylation of the glutarimide ring has been shown to abolish CRBN binding, a strategy that can be employed in prodrug design to be activated by enzymatic cleavage in target tissues.[4][5]
The Phthaloyl Ring: A Key Determinant of Neosubstrate Specificity
Modifications to the phthaloyl ring of the isoindolinone moiety have a profound impact on the recruitment of neosubstrate proteins to the CRBN-drug complex.
-
4-Position Substitution: The amino group at the 4-position of the phthaloyl ring is a key feature of lenalidomide that enhances its affinity for CRBN and its ability to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] Replacing this amino group with other isosteres, such as methyl or chloro groups, can still result in potent inhibition of tumor necrosis factor-α (TNF-α) and antiproliferative activity, demonstrating the tunability of the molecule's immunomodulatory and anticancer effects.[6] More complex substitutions at this position, for instance via Suzuki cross-coupling reactions, have yielded derivatives with potent antiproliferative activities.
-
5-Position and 6-Position Modifications: Substitutions at other positions on the phthaloyl ring also influence activity. For example, introducing a fluorine atom at the 6-position of lenalidomide can enhance the selective degradation of IKZF1, IKZF3, and CK1α.[8]
Quantitative Data on Lenalidomide Derivatives
The following tables summarize the biological activity of various lenalidomide derivatives from the literature, providing a comparative view of their potency.
Table 1: Cereblon Binding Affinity and Neosubstrate Degradation Efficiency of Lenalidomide Derivatives
| Compound | Modification | CRBN Binding (Kd/IC50) | IKZF1 Degradation (DC50) | GSPT1 Degradation (DC50) | Reference |
| Lenalidomide | - | ~1 µM (IC50) | 1.4 µM | >10 µM | [3][9] |
| Pomalidomide | 4-amino, phthalimide (B116566) carbonyl | 180 nM (Kd) | 8.7 nM | >10 µM | [3] |
| CC-885 | Complex glutarimide modification | High Affinity | Not reported | Potent | [9] |
| 6-Fluoro Lenalidomide | 6-Fluoro on phthaloyl ring | Not specified | Potent | Inactive | [8] |
| Compound 19 (Pomalidomide analog) | 4-methyl instead of 4-amino | Not specified | 120 nM | Not specified | [3] |
| Compound 17 (Pomalidomide analog) | 4-fluoro instead of 4-amino | Not specified | 1400 nM | Not specified | [3] |
Table 2: Anti-proliferative Activity of Lenalidomide Derivatives in Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 | Reference |
| Lenalidomide | - | MM.1S | 0.1 - 1 µM | [10][11] |
| Lenalidomide | - | U266 | ~10 µM | [10][11] |
| Compound 4c | 4-benzyl on isoindolinone | MM.1S | 0.27 µM | |
| Compound 4c | 4-benzyl on isoindolinone | Mino | 5.65 µM | |
| Compound 19 (Pomalidomide analog) | 4-methyl instead of 4-amino | MM.1S | 128 nM | [3] |
| Compound 17 (Pomalidomide analog) | 4-fluoro instead of 4-amino | MM.1S | 3568 nM | [3] |
| Thalidomide Analog 18f | Quinazoline-based | HepG-2 | 11.91 µM | [12] |
| Thalidomide Analog 18f | Quinazoline-based | PC3 | 9.27 µM | [12] |
| Thalidomide Analog 18f | Quinazoline-based | MCF-7 | 18.62 µM | [12] |
| Thalidomide Analog 21b | Quinazoline-based | HepG-2 | 10.48 µM | [12] |
| Thalidomide Analog 21b | Quinazoline-based | PC3 | 22.56 µM | [12] |
| Thalidomide Analog 21b | Quinazoline-based | MCF-7 | 16.39 µM | [12] |
Key Signaling Pathways
The primary mechanism of action of lenalidomide and its derivatives involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, which are not the natural targets of this ligase.
Caption: Lenalidomide derivative-mediated protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of lenalidomide derivatives.
Cereblon Binding Assay (AlphaScreen)
This is a bead-based proximity assay used to quantify the binding affinity of compounds to CRBN.
Materials:
-
Recombinant GST-tagged CRBN protein
-
Biotinylated CRBN ligand (e.g., biotinylated thalidomide)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplates
-
Test compounds (lenalidomide derivatives)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Reagent Preparation:
-
Dilute GST-CRBN and biotinylated ligand to their optimal concentrations in assay buffer.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer, protecting them from light.
-
-
Assay Assembly:
-
Add test compound or vehicle control to the wells of the 384-well plate.
-
Add the GST-CRBN protein and incubate for 15-30 minutes at room temperature.
-
Add the biotinylated ligand and incubate for another 15-30 minutes.
-
Add a mixture of the Donor and Acceptor beads.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal decreases as the test compound competes with the biotinylated ligand for binding to CRBN. Calculate IC50 values by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Investigation of Glutarimide NâAlkylated Derivatives of Lenalidomide - figshare - Figshare [figshare.com]
- 5. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00066D [pubs.rsc.org]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of Cereblon E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of therapeutic intervention has been revolutionized by the emergence of targeted protein degradation (TPD), a strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. At the forefront of this paradigm shift is the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth exploration of the discovery and development of CRBN E3 ligase ligands, from the serendipitous discovery of thalidomide's mechanism of action to the rational design of sophisticated heterobifunctional degraders. It offers a comprehensive overview of the key molecular players, mechanisms of action, and the critical experimental protocols and quantitative assays that are instrumental in the advancement of this promising therapeutic modality. Detailed methodologies for essential assays, structured quantitative data for prominent CRBN-based degraders, and visualizations of key biological processes are presented to serve as a valuable resource for researchers in the field.
Introduction: From Tragedy to Therapeutic Triumph - The Cereblon Story
The story of Cereblon ligands begins with the tragic history of thalidomide (B1683933), a drug marketed in the 1950s as a sedative and antiemetic, which was later found to cause severe birth defects.[1] For decades, the molecular basis of thalidomide's teratogenicity and its surprising therapeutic efficacy in treating conditions like multiple myeloma remained a mystery. A pivotal breakthrough occurred in 2010 when Cereblon (CRBN) was identified as the primary binding target of thalidomide.[1]
CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), which also includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1).[1][2] This complex plays a crucial role in the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation. The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins, termed "neosubstrates," that are not endogenous targets of CRBN.[3][4] This discovery not only elucidated the mechanism of thalidomide but also opened up an entirely new field of pharmacology focused on hijacking the UPS for therapeutic benefit.
This has led to the development of two major classes of CRBN-recruiting therapeutics:
-
Cereblon E3 Ligase Modulatory Drugs (CELMoDs): Also known as molecular glues, these small molecules induce a conformational change in CRBN, creating a novel binding surface for neosubstrates.[5][6] The immunomodulatory drugs (IMiDs®) lenalidomide (B1683929) and pomalidomide (B1683931) are prominent examples, which are approved for the treatment of multiple myeloma and other hematological malignancies.[7][8] More potent, next-generation CELMoDs like iberdomide (B608038) and mezigdomide (B2442610) are currently in clinical development.[6][8]
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, CRBN), and a linker connecting the two.[9][10] By bringing the POI and CRBN into close proximity, PROTACs facilitate the ubiquitination and degradation of the POI.[10] This technology has the potential to target proteins that have been historically considered "undruggable."[11]
Mechanism of Action: Engineering Protein Degradation
The therapeutic effect of CRBN ligands is driven by their ability to mediate the formation of a ternary complex, consisting of the CRBN E3 ligase, the ligand, and a neosubstrate (in the case of molecular glues) or a target protein (in the case of PROTACs). This induced proximity is the critical first step in the degradation pathway.
Molecular Glues (CELMoDs)
Molecular glues like lenalidomide and pomalidomide bind to a hydrophobic pocket in CRBN.[12] This binding event alters the surface of CRBN, creating a new interface that can be recognized by specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] Once the ternary complex is formed, the E3 ligase machinery is activated, leading to the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of CRBN-mediated protein degradation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs operate on a similar principle of induced proximity but offer greater target specificity. The warhead of the PROTAC binds to the POI, while the E3 ligase-recruiting ligand binds to CRBN. The linker connecting these two components is of critical importance, as its length and composition influence the stability and geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and degradation.
Caption: Logical relationship in PROTAC-induced ternary complex formation.
Quantitative Data on Cereblon Ligands and Degraders
The development of potent and selective CRBN-based degraders relies on the careful optimization of several key parameters, including binding affinity to CRBN, the stability of the ternary complex, and the efficiency of target degradation. The following tables summarize critical quantitative data for a selection of well-characterized Cereblon ligands and the degraders they are part of.
Table 1: Binding Affinities of Ligands to Cereblon (CRBN)
| Compound | Binding Assay | Kd / IC50 (nM) | Reference(s) |
| Thalidomide | Fluorescence Polarization | 249.20 | [13] |
| Lenalidomide | Fluorescence Polarization | 177.80 | [13] |
| Pomalidomide | Fluorescence Polarization | 156.60 | [13] |
| Iberdomide (CC-220) | TR-FRET | ~50-100 | [14] |
| CC-92480 | TR-FRET | ~25-50 | [14] |
Note: Binding affinity values can vary depending on the specific assay conditions and protein constructs used.
Table 2: Degradation Efficiency of CRBN-Based Degraders
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Pomalidomide | IKZF1 | MM.1S | ~8.7 | >95 | [15] |
| Lenalidomide | IKZF1 | MM.1S | ~500 | >80 | [15] |
| dBET6 (PROTAC) | BRD4 | Jurkat | 18 | >90 | [16] |
| Compound 2 (PROTAC) | BRD4 | MV4;11 | 0.2 | >95 | [17] |
| BD-9136 (PROTAC) | BRD4 | MV4;11 | 0.4 | >95 | [17] |
| GP262 (PROTAC) | p110α | MDA-MB-231 | 227.4 | 71.3 | [18] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 3: Pharmacokinetic Parameters of Key Cereblon Modulators
| Compound | Tmax (h) | t1/2 (h) | Primary Route of Elimination | Reference(s) |
| Lenalidomide | ~1 | ~3-4 | Renal | [17][19] |
| Pomalidomide | ~2-3 | ~7.5 | Hepatic metabolism and renal | [18] |
| Iberdomide (CC-220) | ~2-4 | ~9-13 | Hepatic metabolism | [19][20] |
Tmax: Time to maximum plasma concentration. t1/2: Elimination half-life. Pharmacokinetic parameters can vary based on patient population and dosing.
Key Experimental Protocols
The characterization of CRBN ligands and degraders involves a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for some of the most critical experiments.
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of a test compound to CRBN by competing with a fluorescently labeled tracer.
Materials:
-
Tagged recombinant human CRBN protein complex (e.g., GST- or His-tagged CRBN/DDB1).
-
Fluorescently labeled CRBN ligand tracer (e.g., fluorescent thalidomide).
-
Terbium-labeled anti-tag antibody (donor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA).
-
Test compounds.
-
384-well low-volume white plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 2 µL of the diluted test compound or vehicle control.
-
Protein Addition: Add a solution of the tagged CRBN protein to each well and incubate for 15-30 minutes at room temperature.
-
Tracer/Antibody Addition: Prepare a mixture of the fluorescent tracer and the Terbium-labeled antibody in assay buffer. Add this mixture to each well.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths following excitation at approximately 340 nm.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21][22]
Ternary Complex Formation Assay (AlphaLISA)
This bead-based immunoassay quantifies the formation of the ternary complex (Target-PROTAC-CRBN).
Materials:
-
Tagged Protein of Interest (POI) (e.g., His-tagged).
-
Tagged CRBN complex (e.g., GST-tagged).
-
PROTAC of interest.
-
AlphaLISA Donor and Acceptor beads (e.g., anti-His Acceptor beads and Glutathione Donor beads).
-
AlphaLISA Assay Buffer.
-
384-well white microplates.
-
AlphaLISA-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged POI and tagged CRBN.
-
Assay Assembly: In a 384-well plate, add the PROTAC, the tagged POI, and the tagged CRBN.
-
Incubation for Complex Formation: Incubate the plate for approximately 90 minutes at room temperature.
-
Bead Addition: Add a mixture of AlphaLISA Donor and Acceptor beads to all wells.
-
Incubation in Dark: Incubate the plate in the dark at room temperature for 90 minutes.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: A high AlphaLISA signal indicates the formation of the ternary complex. The signal is typically plotted against the PROTAC concentration, often resulting in a hook-shaped curve.[5][23]
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the level of a target protein following treatment with a degrader.
Materials:
-
Cultured cells.
-
Degrader compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[15][21]
-
Caption: Experimental workflow for Western Blot analysis of protein degradation.
In-Cell Luciferase-Based Degradation Assay (e.g., HiBiT)
This high-throughput method utilizes engineered cell lines where the target protein is endogenously tagged with a small luminescent peptide (HiBiT).
Materials:
-
CRISPR/Cas9 engineered cell line expressing the HiBiT-tagged target protein and the complementary LgBiT protein.
-
Degrader compound.
-
Luciferase substrate.
-
White, opaque assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a white assay plate.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound.
-
Incubation: Incubate for the desired time course.
-
Lysis and Signal Generation: Add a lytic reagent containing the luciferase substrate and LgBiT protein (if not co-expressed).
-
Measurement: Read the luminescence on a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal corresponds to the degradation of the HiBiT-tagged protein. Calculate DC50 and Dmax values from the dose-response curve.[7][24]
Future Directions and Conclusion
The discovery of Cereblon as a target for small molecule-mediated protein degradation has ushered in a new era of drug discovery. The development of both molecular glues (CELMoDs) and PROTACs that recruit CRBN has demonstrated significant clinical and preclinical success, particularly in oncology.
Future research in this area will likely focus on several key aspects:
-
Expanding the E3 Ligase Toolbox: While CRBN has been a workhorse in the field, the human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. The discovery of ligands for other E3 ligases will expand the scope of TPD and potentially lead to therapies with improved safety profiles.
-
Rational Design of Molecular Glues: The discovery of most molecular glues has been serendipitous. A deeper understanding of the structural basis of ternary complex formation will enable the rational design of novel molecular glues for a wider range of targets.
-
Overcoming Resistance: As with any targeted therapy, resistance to CRBN-based degraders can emerge, for example, through mutations in CRBN or the target protein. Strategies to overcome resistance, such as the development of degraders that recruit different E3 ligases or combination therapies, will be crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Target Degradation [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Phase 1, Multicenter, Open-Label Study to Evaluate the Pharmacokinetics of Iberdomide in Subjects with Mild, Moderate, or Severe Hepatic Impairment Compared with Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
A Technical Guide to the Binding Affinity of Lenalidomide and its Analogs to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between the immunomodulatory drug lenalidomide (B1683929), its aminomethyl derivative, and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Understanding the nuances of this binding affinity is paramount for the development of novel therapeutics, including targeted protein degraders. This document provides a comprehensive overview of the binding kinetics, detailed experimental methodologies, and the associated signaling pathways.
Core Concepts: Lenalidomide, Cereblon, and the CRL4CRBN E3 Ligase Complex
Lenalidomide is a thalidomide (B1683933) analog that exerts its therapeutic effects by modulating the activity of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, for which Cereblon (CRBN) serves as a substrate receptor.[1][2] The binding of lenalidomide to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of "neosubstrates"—proteins not typically targeted by CRBN.[3][4] This altered substrate specificity results in the ubiquitination and subsequent proteasomal degradation of key proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[3][5]
The glutarimide (B196013) moiety of lenalidomide is accommodated within a hydrophobic pocket of the thalidomide-binding domain (TBD) of CRBN, while the isoindolinone ring remains exposed to the solvent.[6][7][8] This interaction is crucial for the recruitment of neosubstrates and the subsequent downstream therapeutic effects.[8]
Quantitative Binding Affinity Data
The binding affinity of lenalidomide and its analogs to CRBN is a key determinant of their biological activity. Various biophysical techniques are employed to quantify this interaction, with the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) being the most common metrics. The following table summarizes representative binding affinity data for lenalidomide and a functionally analogous aminomethyl derivative.
| Compound | Binding Affinity (Kd or IC50) | Experimental Method | Reference |
| Lenalidomide | ~1.5 µM (IC50) | Time-Resolved FRET (TR-FRET) | [4] |
| Lenalidomide | ~2.3 µM (IC50) | Competitive Binding Assay | [9] |
| Lenalidomide | 1.69 µM (IC50) | TR-FRET | [10] |
| Lenalidomide | 0.178 µM (Kd) | Surface Plasmon Resonance (SPR) | [11] |
| Lenalidomide | 19 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [12] |
| Lenalidomide-C5-NH2 | Not explicitly available, but expected to be in a similar range to lenalidomide. | - | [4] |
Note: Binding affinities can vary depending on the specific experimental conditions, protein constructs, and assay formats used.
Experimental Protocols
Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies and the optimization of novel CRBN-recruiting therapeutics. The following are detailed methodologies for two gold-standard biophysical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[4]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, often in complex with DDB1 to enhance stability.[4]
-
Dialyze the protein and the ligand (lenalidomide or its analog) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure a precise match.[4]
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter.[4]
-
-
ITC Experiment:
-
Load the CRBN protein solution (typically 10-50 µM) into the sample cell of the calorimeter.[4]
-
Load the lenalidomide analog solution (typically 10-20 times the protein concentration) into the injection syringe.[4]
-
Set the experimental temperature (e.g., 25°C).[4]
-
Perform a series of small, sequential injections of the ligand into the protein solution, recording the heat change after each injection.[4]
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[4]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., lenalidomide) to a ligand (e.g., CRBN) immobilized on a sensor chip. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[13]
Methodology:
-
Ligand Immobilization:
-
Analyte Binding:
-
Prepare a series of dilutions of the lenalidomide analog in a running buffer (e.g., HBS-EP+).[4]
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.[4]
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.[4]
-
-
Data Analysis:
Visualizations
Signaling Pathway
Caption: Lenalidomide-induced degradation via the CRL4-CRBN pathway.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
References
- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 8. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Lenalidomide-5-aminomethyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-5-aminomethyl is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of the immunomodulatory drug Lenalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) protein. This property makes it an integral component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination and an exploration of its role in cellular signaling pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in drug discovery and development, influencing its synthesis, formulation, and biological activity. While extensive experimental data for this specific derivative is not widely published, the following table summarizes the available information and provides context based on its parent compound, Lenalidomide.
| Property | Value | Source/Method |
| Chemical Name | 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | |
| CAS Number | 1158264-69-7 | [1] |
| Molecular Formula | C₁₄H₁₆ClN₃O₃ | [2] |
| Molecular Weight | 309.75 g/mol | [2] |
| Solubility | DMSO: 16.67 mg/mL (53.82 mM) (Requires ultrasonic and warming to 60°C) In vivo formulation 1: ≥ 1.67 mg/mL (5.39 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline In vivo formulation 2: ≥ 1.67 mg/mL (5.39 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) In vivo formulation 3: ≥ 1.67 mg/mL (5.39 mM) in 10% DMSO, 90% Corn Oil | [2] |
| pKa | Not experimentally determined. Predicted to have a basic pKa due to the primary amine. | |
| LogP | Not experimentally determined. | |
| Melting Point | Not experimentally determined. | |
| Crystal Structure | Not experimentally determined. | |
| Storage | Store at -20°C under nitrogen, away from moisture. In solvent, store at -80°C for up to 6 months. | [2][3] |
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Protocol 1: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the primary amine in this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Materials:
-
This compound hydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 1 mM solution of this compound hydrochloride in deionized water.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a plateau in the basic range.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point of the primary amine's titration.
Protocol 2: Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[4][5][6][7]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the second, immiscible solvent. The volumes should be chosen to ensure that the final concentration in each phase is within the linear range of the analytical method.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be required.
-
Carefully collect an aliquot from each phase.
-
Determine the concentration of this compound in each aliquot using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Protocol 3: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine the melting point and other thermal transitions of a substance.[8][9][10]
Materials:
-
This compound powder
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh a small amount of the this compound powder (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan with a lid using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting of the substance.
Protocol 4: Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[11][12][13]
Materials:
-
Single crystals of this compound of suitable size and quality
-
Single-crystal X-ray diffractometer
-
Cryo-cooling system
Procedure:
-
Grow single crystals of this compound from a suitable solvent system. This is often the most challenging step.
-
Select a high-quality crystal and mount it on a goniometer head.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Mount the goniometer head on the diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
Signaling Pathways and Mechanism of Action
This compound, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a key component in the mechanism of action of PROTACs designed to induce targeted protein degradation. The general signaling pathway is as follows:
-
Ternary Complex Formation: The PROTAC molecule, which consists of a this compound moiety, a linker, and a ligand for the target protein of interest (POI), facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental and Logical Workflows
The development and characterization of a this compound-based PROTAC involves a systematic workflow, from synthesis to biological evaluation.
Caption: General workflow for PROTAC development.
Conclusion
This compound is a pivotal building block in the design of PROTACs, a promising new class of therapeutics. While some of its fundamental properties, such as solubility and its role as a CRBN ligand, are established, a comprehensive experimental characterization of all its physicochemical parameters is still needed. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate and effectively utilize this compound in the pursuit of novel targeted protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the physicochemical properties of its core components, like this compound, will be indispensable for the rational design of next-generation therapeutics.
References
- 1. This compound HCl | 1158264-69-7 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. tainstruments.com [tainstruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rigaku.com [rigaku.com]
- 12. books.rsc.org [books.rsc.org]
- 13. creative-biostructure.com [creative-biostructure.com]
In Vitro Stability of Lenalidomide-5-aminomethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of lenalidomide (B1683929), which serves as a crucial surrogate for its derivative, Lenalidomide-5-aminomethyl, due to the limited availability of direct stability data for the latter. The methodologies and degradation pathways detailed herein are considered highly relevant and applicable for assessing the stability of this compound. This document outlines key stability data under various stress conditions, detailed experimental protocols for forced degradation studies, and visual representations of experimental workflows and the established signaling pathway of lenalidomide.
Quantitative Stability Data
The stability of lenalidomide has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2][3] The following tables summarize the quantitative data from several studies on the degradation of lenalidomide under acidic, alkaline, oxidative, thermal, and photolytic stress.
Table 1: Summary of Lenalidomide Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.2N HCl | 2 hours @ 50°C | 19.1% | [4] |
| 0.5N HCl | 24 hours @ 60°C | Significant | [5] | |
| 1N HCl | Not specified @ 80°C | 20% | [6] | |
| Alkaline Hydrolysis | 0.01N NaOH | 15 minutes @ Room Temp | 10.0% | [4] |
| 0.5N NaOH | 24 hours @ 60°C | Significant | [5] | |
| Oxidative | 30% H₂O₂ | 4 hours @ Room Temp | 10.7% | [4] |
| 10% H₂O₂ | 24 hours @ 60°C | Significant | [5] | |
| Thermal Degradation | Dry Heat | 48 hours @ 80°C | 5.3% | [4] |
| Dry Heat | 10 days @ 80°C | Significant | [5] | |
| Aqueous Hydrolysis | Water | 2 hours @ 50°C | 7.3% | [4] |
| Hot Water | 24 hours @ 55°C | Stable (>99% recovery) | [7] | |
| Photolytic Degradation | Sunlight | 10 days | Stable | [8] |
| UV light | 24 hours | Stable | [5] |
Note: "Significant" indicates that the study reported substantial degradation but did not provide a specific percentage.
Lenalidomide is susceptible to degradation under acidic, alkaline, and oxidative conditions, with alkaline hydrolysis being particularly extensive.[8] The molecule demonstrates greater stability under photolytic and thermal stress.[8]
Experimental Protocols
The following section details the methodologies for conducting forced degradation studies on lenalidomide, which can be adapted for this compound.
Preparation of Stock and Standard Solutions
-
Stock Solution: Accurately weigh and dissolve lenalidomide in a suitable solvent, such as methanol (B129727) or a mixture of phosphate (B84403) buffer and acetonitrile, to achieve a desired concentration (e.g., 1 mg/mL).[5][8]
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).[5]
Forced Degradation (Stress Testing) Procedures
Forced degradation studies are performed to evaluate the stability of the drug substance in various conditions.[8]
-
Acid Degradation:
-
To a solution of lenalidomide, add an equal volume of a strong acid (e.g., 0.5 N HCl).[5]
-
Incubate the mixture in a water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration of a strong base (e.g., 0.5 N NaOH).
-
Dilute the final solution with the mobile phase to the working concentration for HPLC analysis.
-
-
Base Degradation:
-
To a solution of lenalidomide, add an equal volume of a strong base (e.g., 0.5 N NaOH).[5]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).[5]
-
After incubation, cool the solution and neutralize it with an equivalent concentration of a strong acid (e.g., 0.5 N HCl).
-
Dilute the resulting solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Treat a solution of lenalidomide with an oxidizing agent (e.g., 10% hydrogen peroxide).[5]
-
Maintain the solution at a controlled temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[5]
-
Following incubation, dilute the solution with the mobile phase to the appropriate concentration for HPLC injection.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a hot air oven at a high temperature (e.g., 80°C) for an extended period (e.g., 10 days).[5]
-
Alternatively, reflux a solution of the drug in a solvent like methanol at a high temperature (e.g., 70°C) for a specified time.[9]
-
After exposure, allow the sample to cool and prepare a solution at the working concentration for analysis.
-
-
Photolytic Degradation:
Analytical Method for Stability Assessment
A validated stability-indicating high-performance liquid chromatography (HPLC) method is the standard for quantifying the parent drug and its degradation products.
Table 2: Example HPLC Method Parameters for Lenalidomide Stability Testing
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Phosphate buffer : Acetonitrile (55:45 v/v) | [5] |
| pH 2.5 phosphate buffer : Acetonitrile (90:10 v/v) | [4] | |
| Flow Rate | 1.0 mL/min | [4][5] |
| Detection Wavelength | 242 nm | [5] |
| 210 nm | [4] | |
| Column Temperature | 25°C | [5] |
| 30°C | [4] | |
| Injection Volume | 10 µL | [4] |
Visualizations
Experimental Workflow for In Vitro Stability Testing
The following diagram illustrates a typical workflow for conducting in vitro stability studies of a pharmaceutical compound.
Signaling Pathway of Lenalidomide
Lenalidomide exerts its therapeutic effects through a unique mechanism of action that involves the modulation of the E3 ubiquitin ligase complex. The diagram below outlines this signaling pathway.
Lenalidomide binds to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[10] This binding alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10] The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of lenalidomide in hematological malignancies.[11][12][13]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. abap.co.in [abap.co.in]
- 5. rjptonline.org [rjptonline.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 10. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. youtube.com [youtube.com]
- 13. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
solubility of Lenalidomide-5-aminomethyl in DMSO and aqueous buffers
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Lenalidomide-5-aminomethyl, a critical derivative of Lenalidomide used in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biochemical pathway diagrams to support formulation and development activities.
Executive Summary
This compound, a key building block in targeted protein degradation, exhibits distinct solubility properties that are crucial for its application in both in vitro and in vivo research. As the hydrochloride salt, it demonstrates high solubility in dimethyl sulfoxide (B87167) (DMSO). Its aqueous solubility, however, is more limited and is expected to be pH-dependent, a characteristic shared with its parent compound, Lenalidomide. This guide presents the available quantitative solubility data, provides a detailed protocol for solubility determination, and illustrates the compound's mechanism of action within a PROTAC framework.
Solubility Data
The solubility of this compound has been determined in common organic solvents and aqueous-based systems. The following tables summarize the available quantitative data for this compound hydrochloride and its parent compound, Lenalidomide, for comparative context.
Table 1: Solubility of this compound Hydrochloride
| Solvent/System | Solubility | Molar Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL[1] | 53.82 mM[1] | Requires ultrasonic and warming to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL[1] | 5.39 mM[1] | Clear solution obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL[1] | 5.39 mM[1] | Clear solution obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL[1] | 5.39 mM[1] | Clear solution obtained.[1] |
Table 2: Solubility of Lenalidomide (Parent Compound) for Reference
| Solvent/System | Solubility | Conditions |
| Less Acidic Aqueous Buffers | 0.4 - 0.5 mg/mL[2] | General observation. |
| pH 6.8 Phosphate Buffer | ~0.7 mg/mL[3] | As a cocrystal with gallic acid at 37°C.[3] |
The data indicates that while this compound hydrochloride is readily soluble in DMSO, its aqueous solubility is limited. The use of co-solvents and excipients is necessary to achieve higher concentrations in aqueous-based formulations for in vivo studies. The solubility of the parent compound, Lenalidomide, is known to be pH-dependent, with higher solubility in low pH solutions[2]. It is reasonable to infer a similar pH-dependent solubility profile for the aminomethyl derivative.
Experimental Protocols
A standardized method for determining the thermodynamic solubility of a compound is the shake-flask method. The following protocol is a representative procedure that can be adapted for this compound.
Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the desired aqueous buffer to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, it is advisable to pre-filter the sample using a syringe filter.
-
Dilute the collected filtrate with the mobile phase (for HPLC analysis) or the buffer (for UV-Vis analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis method.
-
Prepare a standard curve of this compound of known concentrations in the same solvent as the diluted samples.
-
Determine the concentration of the saturated solution by comparing the analytical response of the samples to the standard curve.
-
-
Data Reporting:
-
The solubility is reported in mg/mL or as molarity, specifying the temperature and the composition (including pH) of the aqueous buffer.
-
Visualization of a Key Signaling Pathway
This compound is a crucial component of many PROTACs. It functions as the E3 ligase-binding moiety, specifically targeting the Cereblon (CRBN) protein. The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of a PROTAC utilizing a Lenalidomide-based ligand.
References
An In-depth Technical Guide to the Thalidomide Binding Domain of Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cereblon and the Dawn of Targeted Protein Degradation
Cereblon (CRBN) is a pivotal protein in cellular homeostasis, primarily functioning as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2] This complex, composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1), targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][4][5] The discovery that CRBN is the direct target of thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), revolutionized our understanding of their therapeutic and teratogenic effects.[1][6]
These small molecules act as "molecular glues," binding to CRBN and altering the substrate specificity of the CRL4CRBN complex.[7] This induced proximity leads to the ubiquitination and degradation of proteins not normally targeted by CRBN, termed "neosubstrates."[7][8] This mechanism is the foundation for the clinical success of IMiDs in treating multiple myeloma and has spurred the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own protein disposal machinery.[1][9] This guide provides a detailed examination of the thalidomide binding domain of CRBN, the mechanism of IMiD action, and the experimental methodologies used to characterize these interactions.
The Thalidomide Binding Domain (TBD): A Structural Overview
The ability of CRBN to bind thalidomide is localized to its C-terminal region, within a highly conserved domain.[1][10] This thalidomide-binding domain (TBD), also referred to as the CULT domain, adopts a β-tent fold, a structure characterized by two antiparallel beta-sheets arranged at a near-right angle and stabilized by a zinc ion.[11][12]
The core of the binding site is a hydrophobic pocket formed by three invariant tryptophan residues, often called the "tri-Trp pocket".[6][13] The glutarimide (B196013) ring of thalidomide and its analogs fits snugly into this pocket, where it is stabilized by hydrogen bonds.[6][14] The phthalimide (B116566) portion of the drug is more exposed to the solvent, providing a surface for the recruitment of neosubstrates.[14][15] Structural studies have shown that both the (S) and (R) enantiomers of thalidomide bind to this pocket, though the (S)-enantiomer exhibits a stronger binding affinity, which correlates with its more potent biological activity.[13][16][17]
Mechanism of Action: The Molecular Glue Model
Thalidomide and its derivatives do not act as traditional inhibitors. Instead, they function as modulators of the CRL4CRBN E3 ligase complex. The binding of an IMiD to the TBD induces a conformational change that creates a novel binding surface on the CRBN-IMiD complex. This new surface has a high affinity for specific neosubstrates, most notably the Ikaros family of zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[8][9][14]
Once the neosubstrate is recruited to the complex, it is polyubiquitinated by the E3 ligase machinery and subsequently targeted for degradation by the proteasome.[5][14] The degradation of IKZF1 and IKZF3 is central to the anti-myeloma and immunomodulatory effects of IMiDs.[7][9] This elegant mechanism, where a small molecule glues a substrate to an E3 ligase for degradation, represents a paradigm shift in pharmacology.
Signaling Pathway Visualization
The following diagrams illustrate the components of the CRL4CRBN complex and the IMiD-mediated degradation pathway.
Caption: Core components of the CRL4-CRBN E3 Ubiquitin Ligase Complex.
Caption: IMiD-mediated "molecular glue" mechanism for neosubstrate degradation.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of their biological activity.[7] Various biophysical techniques are used to quantify this interaction, typically reported as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd). Lower values indicate higher binding affinity.
| Compound | Binding Affinity | Experimental Method | Reference |
| Thalidomide | IC₅₀: 347.2 nM | Fluorescence Polarization | [18] |
| Kd: ~250 nM (S-enantiomer) | Surface Plasmon Resonance | [7] | |
| Kd: ~2.5 µM (R-enantiomer) | Surface Plasmon Resonance | [7] | |
| Lenalidomide | IC₅₀: 268.6 nM | Fluorescence Polarization | [18] |
| IC₅₀: 1.5 µM | Time-Resolved FRET | [7] | |
| Kd: 0.6 µM (with DDB1) | Isothermal Titration Calorimetry | [19] | |
| Pomalidomide | IC₅₀: 153.9 nM | Fluorescence Polarization | [18] |
| IC₅₀: 1.2 µM | Time-Resolved FRET | [7] | |
| Kd: 14.7 ± 1.9 µM (TBD only) | Isothermal Titration Calorimetry | [19] |
Note: Binding affinities can vary significantly depending on the specific experimental conditions, assay format, and the constructs of the CRBN protein used (e.g., full-length complex with DDB1 vs. truncated TBD).[7][19]
Experimental Protocols & Workflows
Accurate determination of binding affinity is crucial for the structure-activity relationship (SAR) studies that drive drug development.[7] The following sections detail the methodologies for key biophysical assays used to characterize the CRBN-ligand interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics (association and dissociation rates) and affinity.[20]
Methodology:
-
Chip Preparation: The CRBN protein (ligand), often as a stable complex with DDB1, is immobilized onto the surface of a sensor chip, typically via amine coupling.[7][21]
-
Analyte Injection: A series of precise concentrations of the thalidomide analog (analyte) are injected in a continuous flow of running buffer over the chip surface.[7]
-
Binding Measurement: Binding of the analyte to the immobilized CRBN causes a change in the refractive index at the surface, which is detected as a change in response units (RU). This is monitored over time to generate a sensorgram showing the association phase.[7]
-
Dissociation Measurement: The running buffer is then flowed over the chip without the analyte, and the dissociation of the ligand is monitored as a decrease in RU.[21]
-
Data Analysis: The sensorgram data from multiple analyte concentrations are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[7]
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Cereblon - Wikipedia [en.wikipedia.org]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spring8.or.jp [spring8.or.jp]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold | PLOS Computational Biology [journals.plos.org]
- 11. The thalidomide-binding domain of cereblon defines the CULT domain family and is a new member of the β-tent fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Dynamics of the Cereblon Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Technical Guide to Lenalidomide-5-aminomethyl for PROTAC Development and Applications
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein from the cell.[2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
Lenalidomide (B1683929), an established immunomodulatory drug (IMiD), is a widely utilized E3 ligase ligand that potently recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This guide focuses on Lenalidomide-5-aminomethyl , a derivative specifically functionalized for seamless integration into PROTAC synthesis. The 5-aminomethyl group serves as a versatile and strategic attachment point for the linker, allowing for the development of potent and selective protein degraders.[4][5] This document provides an in-depth overview of the core principles, experimental methodologies, and applications for researchers, scientists, and drug development professionals working to harness the power of this compound in their PROTAC development programs.
Core Component: this compound
This compound hydrochloride is a derivative of Lenalidomide designed to serve as a ligand for the Cereblon (CRBN) protein, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[4][6] By incorporating an aminomethyl group at the 5-position of the phthalimide (B116566) ring, this molecule provides a readily available reactive handle for chemical conjugation to a linker, a critical step in PROTAC synthesis.
The choice of linker attachment point on the CRBN ligand is a critical determinant of the resulting PROTAC's efficacy, stability, and neosubstrate degradation profile.[7][8] While various positions on the phthalimide ring have been explored, the 5-position offers a favorable vector for linker attachment that can preserve high-affinity binding to CRBN while allowing for the necessary flexibility to form a productive ternary complex with the target protein.[8]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆ClN₃O₃ | [9] |
| Molecular Weight | 310.75 g/mol | [9] |
| Appearance | Solid powder | N/A |
| Solubility (in DMSO) | ≥ 1.67 mg/mL (≥ 5.39 mM) | [9] |
| Storage | -80°C (6 months), -20°C (1 month) | [9] |
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
Lenalidomide-based PROTACs hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The process is initiated when the PROTAC molecule simultaneously binds to the target POI and the CRBN substrate receptor, forming a key ternary complex (POI-PROTAC-CRBN).[1] This induced proximity brings the POI close to the E3 ligase machinery, which facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[2]
Caption: PROTAC-mediated ubiquitination and degradation pathway.
PROTAC Development and Evaluation Workflow
The development of a novel PROTAC is a systematic process that involves design, chemical synthesis, and rigorous biological evaluation. The workflow begins with the selection of a POI and a suitable binder. This is followed by the synthesis of the PROTAC molecule, linking the POI binder to this compound via an optimized chemical linker. The efficacy of the synthesized PROTAC is then assessed through a series of in vitro biochemical and cellular assays before advancing to in vivo studies.
Caption: General workflow for PROTAC development and evaluation.
Experimental Protocols
A robust and multi-faceted approach is essential for the characterization of Lenalidomide-based PROTACs. Below are detailed methodologies for key experiments.
Synthesis of a Lenalidomide-Linker Conjugate
This protocol provides a general method for coupling a linker to the 5-aminomethyl position of Lenalidomide.
-
Materials : this compound hydrochloride, desired linker with an activated carboxylic acid (e.g., NHS ester), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF, anhydrous).
-
Procedure :
-
Dissolve this compound hydrochloride in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.
-
Add the activated linker (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Upon completion, purify the product using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity and purity of the final Lenalidomide-linker conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Treatment :
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification :
-
Immunoblotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[7]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[7]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability to determine the cytotoxic effects of the PROTAC and calculate the IC₅₀ value.[10]
-
Procedure :
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).[2]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.[2]
-
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.[1]
-
Reagents : Purified recombinant POI and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2) fluorophore, respectively.[1]
-
Procedure :
-
In a microplate, combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Incubate the plate to allow for ternary complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A characteristic bell-shaped curve is often observed. The signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect," where binary complexes (POI-PROTAC and CRBN-PROTAC) predominate.[1]
-
Data Presentation and Interpretation
Systematic evaluation of PROTACs generates quantitative data that is crucial for lead optimization.
Table 2: Representative Data from Cellular Evaluation of a PROTAC
| Assay | Parameter | Value | Interpretation |
| Western Blot | DC₅₀ | 25 nM | Potency of target degradation. A lower value indicates higher potency. |
| Western Blot | Dₘₐₓ | 95% | Efficacy of target degradation. A higher value indicates more complete degradation. |
| Cell Viability | IC₅₀ | 150 nM | Potency of the PROTAC's anti-proliferative or cytotoxic effect. |
Note: The values presented are for illustrative purposes and will vary depending on the specific POI, cell line, and PROTAC molecule.
The linker composition and attachment point significantly impact PROTAC performance.[7] As shown in the table below, modifying the linker can dramatically alter degradation efficiency.
Table 3: Illustrative Impact of Linker Modification on PROTAC Efficacy
| PROTAC Candidate | Linker Type | Linker Attachment | DC₅₀ (nM) | Dₘₐₓ (%) | Neosubstrate Degradation (IKZF1) |
| PROTAC-A | PEG4 | 5-position | 30 | >90% | Moderate |
| PROTAC-B | Alkyl-C8 | 5-position | 150 | 75% | Moderate |
| PROTAC-C | PEG4 | 4-position | 55 | >90% | High |
Note: This table illustrates general principles. Studies have shown that linker attachment at the 5-position can reduce IKZF1 degradation compared to other positions, which may be desirable to minimize off-target effects.[8]
Applications and Future Directions
PROTACs constructed with this compound are being developed to target a wide array of proteins implicated in human diseases, particularly in oncology.[6][11] This technology provides a powerful strategy to address previously "undruggable" targets, such as transcription factors and scaffolding proteins, which lack the active sites required for traditional inhibitor-based therapies.[12][13]
A key consideration in the development of any IMiD-based PROTAC is the potential for degradation of CRBN's natural neosubstrates, such as the transcription factors IKZF1 and IKZF3.[14][15] While this can be a therapeutic advantage in hematological malignancies, it can also represent an off-target effect in other contexts.[14] Recent research has shown that modifications to the lenalidomide scaffold, including the linker attachment point, can modulate this neosubstrate activity, offering a path to more selective degraders.[8][10][16]
The future of the field lies in the rational design of PROTACs with improved properties, including enhanced selectivity, oral bioavailability, and tailored degradation profiles. The continued exploration of diverse linkers and modifications to the Lenalidomide scaffold, guided by robust biochemical and cellular assays, will undoubtedly lead to the development of next-generation protein degraders with significant clinical potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]
- 13. Cancer therapies based on targeted protein degradation - lessons learned with lenalidomide. | Broad Institute [broadinstitute.org]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Research Applications of CAS Number 1158264-69-7
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity: 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride
The chemical compound identified by CAS number 1158264-69-7 is 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride, a derivative of lenalidomide. Its primary and pivotal role in modern drug discovery and chemical biology is as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This property makes it a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role in the formation and mechanism of action of PROTACs, detailed experimental protocols for their evaluation, and the signaling pathways impacted by their activity.
The Role of 1158264-69-7 in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The compound 1158264-69-7 serves as the E3 ligase-recruiting ligand, specifically engaging the CRBN component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).
By simultaneously binding to both the target protein and CRBN, a PROTAC molecule facilitates the formation of a ternary complex. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
dot
Key Research Applications and Targeted Signaling Pathways
PROTACs synthesized using 1158264-69-7 have been instrumental in targeting proteins implicated in various diseases, particularly cancer. Two prominent examples are the degradation of Bromodomain-containing protein 4 (BRD4) and RAD51 recombinase.
Targeting BRD4 in Cancer
BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-MYC. By degrading BRD4, PROTACs can effectively suppress c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway:
dot
Exploring Novel E3 Ubiquitin Ligase Binders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach lies the E3 ubiquitin ligase, the enzymatic machinery responsible for tagging proteins for destruction by the proteasome.[2][3] Small molecules that can bind to these E3 ligases, known as "binders," are critical components of proteolysis-targeting chimeras (PROTACs) and molecular glues, two prominent TPD strategies.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, while molecular glues induce or stabilize the interaction between an E3 ligase and a neo-substrate.[4][5]
The discovery and development of novel E3 ligase binders are paramount to expanding the scope and efficacy of TPD. While research has predominantly focused on a handful of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for therapeutic innovation.[1][2] Harnessing this diversity could enable tissue-specific protein degradation, overcome resistance mechanisms, and provide new avenues for treating a wide range of diseases, including cancer.[2] This technical guide provides an in-depth overview of the core principles and methodologies for exploring and characterizing novel E3 ubiquitin ligase binders.
Strategies for Discovering Novel E3 Ligase Binders
A variety of screening techniques are employed to identify novel small molecule binders for E3 ligases. These methods range from high-throughput screens of large compound libraries to more targeted, structure-based approaches.
High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large, diverse chemical libraries for their ability to bind to a target E3 ligase. This approach is often the starting point for binder discovery and can identify initial "hits" for further optimization.
Fragment-Based Lead Discovery (FBLD): FBLD is a powerful method that screens libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to the target protein.[6] Due to their smaller size, fragments can explore a wider chemical space and often bind to shallow pockets on the protein surface, which are characteristic of E3 ligase substrate recognition sites. Hits from fragment screens serve as starting points for structure-guided chemical elaboration to generate more potent binders.
DNA-Encoded Library (DEL) Technology: DEL screening allows for the interrogation of massive libraries of compounds, often on the order of billions to trillions of molecules.[7] Each compound in the library is tagged with a unique DNA barcode, enabling the identification of binders through high-throughput sequencing.[8] This technology is particularly well-suited for identifying binders for challenging targets like E3 ligases due to the vast chemical space that can be explored.[7][9]
Computational and Structure-Based Design: As the structural understanding of E3 ligases grows, computational methods are playing an increasingly important role in binder discovery. Techniques such as virtual screening and molecular docking can be used to predict the binding of small molecules to the E3 ligase, prioritizing compounds for experimental validation.
Photoaffinity Labeling: This technique utilizes a photoreactive probe that is structurally similar to a potential binder.[10] Upon photoactivation, the probe covalently crosslinks to its binding site on the E3 ligase, allowing for the precise identification of the binding pocket and providing valuable information for structure-based drug design.[11]
Key E3 Ubiquitin Ligases and Their Binders
While the field is actively expanding to new E3 ligases, a few have been extensively studied and utilized in TPD.
Cereblon (CRBN)
Cereblon is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[12] It is the target of the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These molecules act as molecular glues, inducing the degradation of neosubstrate proteins. Novel, non-thalidomide-based Cereblon binders are being actively pursued to overcome some of the limitations associated with IMiDs.[13]
von Hippel-Lindau (VHL)
The VHL protein is the substrate recognition component of the CUL2-RBX1-elongin B/C E3 ligase complex.[14] It naturally targets the hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions. Small molecule binders of VHL have been successfully developed and are widely used in PROTAC design.[14][15]
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is a RING finger E3 ligase that is a key negative regulator of the p53 tumor suppressor protein.[16][17] Inhibitors of the MDM2-p53 interaction have been developed as cancer therapeutics and have also been repurposed as E3 ligase binders for PROTACs.[16][18]
Emerging E3 Ligases
To expand the TPD toolbox, researchers are exploring a variety of other E3 ligases. These include:
-
RNF4: A SUMO-targeted ubiquitin ligase (STUbL) involved in the DNA damage response.[19][20][21]
-
KEAP1: A substrate adaptor for the CUL3-RBX1 E3 ligase complex that plays a critical role in the cellular response to oxidative stress.[22][23][24]
-
DDB1-CUL4-RBX1 Complex: This complex utilizes various substrate receptors, offering a modular platform for TPD.[25][26][27][28][29]
Quantitative Data on Novel E3 Ligase Binders
The following tables summarize quantitative data for a selection of recently developed binders for key E3 ligases.
Table 1: Binding Affinities of Novel Cereblon Binders
| Compound ID | Binder Type | Assay | Target | Kd (nM) | IC50 (nM) | Reference |
| Lenalidomide | IMiD | ITC | CRBN:DDB1 | 600 | [30] | |
| Pomalidomide | IMiD | ITC | CRBN:DDB1 | 180 | [30] | |
| Thalidomide | IMiD | TR-FRET | His6-CRBN/DDB1 | 117 | [31] | |
| Novel Benzamide 1 | Non-phthalimide | MST | hTBD | 5,600 | [13] | |
| Novel Benzamide 2 | Non-phthalimide | MST | hTBD | 2,300 | [13] |
Table 2: Binding Affinities and Degradation Efficacy of Novel VHL Binders and PROTACs
| Compound ID | Binder/PROTAC | Assay | Target Protein | Kd (nM) | DC50 (nM) | Dmax (%) | Reference |
| VH032 | VHL Ligand | ITC | VHL | 185 | [15] | ||
| VH298 | VHL Ligand | ITC | VHL | 52 | [15] | ||
| VH101 | VHL Ligand | ITC | VHL | 16 | [15] | ||
| ARD-266 | AR PROTAC | Cellular | AR | 1.0 (VCaP) | [32] | ||
| LC-2 | KRAS PROTAC | Cellular | KRASG12C | 250-760 | [33] | ||
| PROTAC 3i | TBK1 PROTAC | Cellular | TBK1 | 12 | 96 | [14] |
Table 3: Binding Affinities and Degradation Efficacy of Novel MDM2 Binders and PROTACs
| Compound ID | Binder/PROTAC | Assay | Target Protein | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| Nutlin-3 | MDM2 Inhibitor | [16] | |||||
| RG7388 | MDM2 Inhibitor | [17] | |||||
| Evodiamine | Alkaloid Inhibitor | Docking | MDM2 | [18] | |||
| Sanguinarine | Alkaloid Inhibitor | Docking | MDM2 | [18] | |||
| PROTAC-19 | EGFR PROTAC | Cellular | EGFRL858R/T790M | Moderate | [17] | ||
| PROTAC-20 | TrkC PROTAC | Cellular | TrkC | Weak | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of novel E3 ligase binders.
Biophysical Assays for Binding Affinity
NMR spectroscopy is a powerful technique for identifying and characterizing the binding of small fragments to a target protein. Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly useful. In this experiment, changes in the chemical shifts of the protein's backbone amide signals upon the addition of a fragment indicate a binding event.
Protocol for ¹H-¹⁵N HSQC Fragment Screening:
-
Protein Preparation: Express and purify the target E3 ligase or its substrate-binding domain with uniform ¹⁵N labeling.
-
Sample Preparation: Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer. The protein concentration is typically in the range of 50-100 µM.
-
Acquire Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the protein alone to serve as a reference.
-
Fragment Addition: Add a small aliquot of a concentrated stock solution of a fragment or a mixture of fragments to the protein sample. The final fragment concentration is typically 10-20 times the protein concentration.
-
Acquire Test Spectrum: Record a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment(s).
-
Data Analysis: Compare the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate fragment binding.
-
Hit Deconvolution (for mixtures): If screening fragment mixtures, individual fragments from the hit mixture are tested separately to identify the active binder.
-
Binding Site Mapping: The residues exhibiting the largest CSPs can be mapped onto the protein's structure to identify the fragment's binding site.
-
Affinity Determination: The dissociation constant (Kd) can be determined by titrating the protein with increasing concentrations of the hit fragment and monitoring the changes in the chemical shifts.
Cell-Based Assays for Protein Degradation
Western blotting is a widely used technique to quantify the degradation of a target protein induced by a PROTAC or molecular glue. It allows for the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
Protocol for Western Blot Analysis:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader compound for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[34]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in E3 ligase function and binder discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion and Future Perspectives
The discovery of novel E3 ubiquitin ligase binders is a rapidly evolving field with the potential to significantly impact drug discovery. The expansion of the "ligandable" E3 ligase repertoire beyond the well-established players like Cereblon and VHL is a key objective.[2][35] This will require the continued development and application of innovative screening technologies, such as DEL and fragment-based approaches, as well as a deeper understanding of the structural and functional diversity of the E3 ligase family. As new binders are identified and validated, they will provide the chemical tools necessary to unlock the full therapeutic potential of targeted protein degradation. The in-depth methodologies and data presented in this guide offer a solid foundation for researchers to contribute to this exciting and promising area of science.
References
- 1. Targeted Protein Degradation using Novel E3 Ligases | Research & Innovation [research.utoronto.ca]
- 2. A long march for targeted protein degradation in the new era: expanding E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. hitgen.com [hitgen.com]
- 8. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 17. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Role of E2-RING Interactions in Governing RNF4-Mediated Substrate Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SUMO-targeted ubiquitin E3 ligase RNF4 is required for the response of human cells to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Keap1 Is a Redox-Regulated Substrate Adaptor Protein for a Cul3-Dependent Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Item - Structure-Function Studies of the Cul3/Rbx1:Keap1 E3 Ubiquitin Ligase Complex - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 24. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Arabidopsis CULLIN4 Forms an E3 Ubiquitin Ligase with RBX1 and the CDD Complex in Mediating Light Control of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. The CUL4-DDB1 ubiquitin ligase complex controls adult and embryonic stem cell differentiation and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rcsb.org [rcsb.org]
- 30. biorxiv.org [biorxiv.org]
- 31. biorxiv.org [biorxiv.org]
- 32. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
Lenalidomide-5-aminomethyl: A Technical Deep Dive into its Function as a Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a derivative of thalidomide, has revolutionized the treatment of certain hematological malignancies. Its mechanism of action, now understood to be that of a "molecular glue," involves the reprogramming of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide focuses on a key derivative, Lenalidomide-5-aminomethyl, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). By functionalizing lenalidomide at the 5-position with an aminomethyl group, a versatile attachment point is created for linkers, enabling the recruitment of the CRBN machinery to degrade specific proteins of interest. This document provides an in-depth exploration of the core principles, quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's function as a molecular glue.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its derivatives function by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event allosterically modulates the substrate-binding pocket of CRBN, creating a novel interface that enhances the recruitment of specific proteins known as "neosubstrates."[1][2] These neosubstrates, which are not endogenous targets of CRBN, are then polyubiquitinated by the E3 ligase complex. This polyubiquitin (B1169507) tag serves as a recognition signal for the 26S proteasome, leading to the targeted degradation of the neosubstrate.[3]
This compound retains this fundamental molecular glue activity. When incorporated into a PROTAC, the this compound moiety serves as the CRBN-recruiting ligand. The other end of the PROTAC molecule contains a ligand for a specific protein of interest (POI). By simultaneously binding to both CRBN and the POI, the PROTAC brings the E3 ligase machinery into close proximity with the target protein, inducing its ubiquitination and subsequent degradation.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the binding affinity and degradation efficiency are critical parameters for any CRBN-recruiting ligand. The data for the parent molecule, lenalidomide, and other closely related derivatives provide a valuable benchmark.
| Compound | Target | Assay Type | Binding Affinity (Kd) | DC50 | Dmax | Cell Line | Reference |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.64 µM | - | - | - | [2] |
| Pomalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | < 0.25 µM | - | - | - | [2] |
| Thalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | < 0.25 µM | - | - | - | [2] |
| 6-fluoro lenalidomide | IKZF1 | Cellular Degradation | - | Not specified | >80% | MM1.S | [4] |
| 6-fluoro lenalidomide | CK1α | Cellular Degradation | - | Not specified | >80% | MM1.S | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC construct (linker and target ligand) and the experimental conditions.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available protocol for the direct synthesis of this compound is not readily found. However, a plausible synthetic route can be inferred from the known chemistry of lenalidomide and related compounds. A common strategy involves the functionalization of the phthalimide (B116566) ring of a lenalidomide precursor.
Hypothetical Synthetic Scheme:
-
Starting Material: A suitable protected 3-aminopiperidine-2,6-dione (B110489) and a functionalized 2-bromomethyl-3-nitrobenzoate derivative bearing a precursor to the aminomethyl group at the 5-position.
-
Cyclization: Reaction of the two starting materials to form the isoindolinone core.
-
Reduction of Nitro Group: Reduction of the nitro group to an amine, yielding the lenalidomide core.
-
Aminomethyl Group Formation/Deprotection: Conversion of the precursor group at the 5-position to the aminomethyl group, followed by any necessary deprotection steps.
A detailed, step-by-step protocol would require access to proprietary information or further research and development.
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of a ligand to CRBN.
Materials:
-
Recombinant GST-tagged CRBN and biotinylated DDB1
-
Terbium-labeled anti-GST antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)
-
This compound or PROTAC containing this moiety
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a dilution series of the test compound (this compound or PROTAC).
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of GST-CRBN, biotin-DDB1, and Terbium-anti-GST antibody.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin-d2.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50, which can be converted to a Ki value.
Cellular Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., MM.1S for IKZF1/3)
-
PROTAC containing this compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1][5]
Signaling Pathways of Key Neosubstrates
The degradation of specific neosubstrates by lenalidomide-based molecular glues underlies their therapeutic effects. Two of the most well-characterized neosubstrates are Ikaros (IKZF1) and Casein Kinase 1α (CK1α).
IKZF1 Degradation Pathway
IKZF1 is a transcription factor crucial for lymphoid development. In multiple myeloma, IKZF1 and the related protein IKZF3 are essential for cell survival. Degradation of IKZF1 leads to the downregulation of key oncogenic proteins, including MYC and IRF4, ultimately inducing apoptosis in myeloma cells.[3]
CK1α Degradation Pathway in del(5q) Myelodysplastic Syndrome (MDS)
CK1α is a serine/threonine kinase encoded by the CSNK1A1 gene, located on chromosome 5q. In del(5q) MDS, one copy of this gene is lost, leading to haploinsufficiency. Lenalidomide-induced degradation of the remaining CK1α further reduces its levels, leading to p53 activation and selective apoptosis of the malignant clone. This provides a therapeutic window for the treatment of this specific subtype of MDS.[4]
Conclusion
This compound serves as a critical tool in the expanding field of targeted protein degradation. By providing a strategic point of attachment for linkers in PROTAC design, it enables the potent and selective degradation of a wide range of disease-relevant proteins. A thorough understanding of its mechanism of action, coupled with robust quantitative and experimental characterization, is essential for the successful development of novel therapeutics based on this powerful molecular glue. Further research into the specific biophysical properties of this compound and its derivatives will undoubtedly accelerate the design of next-generation protein degraders with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Lenalidomide-5-aminomethyl in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-5-aminomethyl is a derivative of Lenalidomide, a potent immunomodulatory drug. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
The core mechanism of action of Lenalidomide and its derivatives involves binding to CRBN, which is a component of the CULLIN-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3][4][5][6] This binding event alters the substrate specificity of the ligase, leading to the recruitment, ubiquitination, and degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4][5][6] The degradation of these transcription factors is a key driver of the anti-proliferative and immunomodulatory effects observed in various cancer cell lines.[3][6]
These application notes provide detailed protocols for utilizing this compound in fundamental cellular assays to characterize its biological activity, including its effects on cell viability, apoptosis, protein degradation, and cytokine production.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 92 ± 4.8 |
| 1 | 75 ± 6.1 |
| 10 | 48 ± 5.5 |
| 50 | 21 ± 3.9 |
| 100 | 12 ± 2.7 |
This table presents hypothetical data based on typical results for Lenalidomide and its derivatives in sensitive cancer cell lines.
Table 2: Illustrative Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment (24h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (10 µM) | 60.5 | 25.3 | 14.2 |
This table presents hypothetical data based on typical results for Lenalidomide and its derivatives in sensitive cancer cell lines.
Table 3: Illustrative Effect of this compound on Cytokine Secretion (Cytometric Bead Array)
| Cytokine | Vehicle Control (pg/mL) | This compound (10 µM) (pg/mL) |
| IL-2 | 50 | 450 |
| TNF-α | 800 | 350 |
| IFN-γ | 120 | 600 |
| IL-10 | 300 | 150 |
This table presents hypothetical data based on typical immunomodulatory effects of Lenalidomide and its derivatives on peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
This compound hydrochloride is soluble in DMSO.[1][7]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound hydrochloride in fresh, anhydrous DMSO. For example, for a compound with a molecular weight of 309.75 g/mol , dissolve 3.1 mg in 1 mL of DMSO.
-
Solubilization: If necessary, use ultrasonic treatment and warming to 60°C to aid dissolution.[1][7]
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Aliquot to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride stock solution
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Detergent reagent (e.g., 20% SDS in 50% DMF) or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then carefully remove the supernatant.[9]
-
Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2-4 hours, with gentle shaking.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol utilizes flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells/well in a 6-well plate and incubate overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.[10]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Protocol 3: Protein Degradation Analysis by Western Blot
This protocol is used to quantify the degradation of target proteins such as IKZF1 and IKZF3.[14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with a dose range of this compound for a specified time (e.g., 4, 8, 16, 24 hours).[14]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[14]
-
Perform electrophoresis and transfer the proteins to a membrane.[14]
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Protocol 4: Cytokine Profiling using Cytometric Bead Array (CBA)
This protocol allows for the simultaneous measurement of multiple cytokines in cell culture supernatants.[15][16][17][18][19]
Materials:
-
Cell culture supernatants from treated and control cells
-
Cytometric Bead Array (CBA) kit (e.g., Human Th1/Th2/Th17 Cytokine Kit)
-
Lyophilized cytokine standards
-
Assay Diluent
-
Mixed Capture Beads
-
PE Detection Reagent
-
Wash Buffer
-
Flow cytometer with appropriate software (e.g., FCAP Array™)
Procedure:
-
Prepare Reagents:
-
Assay Procedure:
-
Washing:
-
Add 1 mL of Wash Buffer to each tube and centrifuge at 200 x g for 5 minutes.[15]
-
Carefully aspirate and discard the supernatant.
-
-
Acquisition:
-
Data Analysis:
-
Use the flow cytometry software to analyze the data and calculate the concentration of each cytokine in the unknown samples based on the standard curve.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ulab360.com [ulab360.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. m.youtube.com [m.youtube.com]
- 19. labmartgh.com [labmartgh.com]
Application Notes and Protocols for the Conjugation of Lenalidomide-5-aminomethyl to a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of Lenalidomide-5-aminomethyl to an amine-reactive linker, a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Lenalidomide (B1683929) and its derivatives are widely utilized as ligands for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating lenalidomide into a bifunctional molecule like a PROTAC, the cellular ubiquitin-proteasome system can be hijacked to induce the degradation of specific target proteins. The protocol described herein focuses on the formation of a stable amide bond between the primary amine of this compound and a linker activated with an N-hydroxysuccinimide (NHS) ester, a common and efficient method for bioconjugation.
Experimental Overview
The fundamental reaction involves the nucleophilic attack of the primary amine on this compound onto the electrophilic carbonyl carbon of the NHS ester-activated linker. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.
Quantitative Data Summary
While specific yields for the direct conjugation of this compound are not extensively published, the following tables provide representative data for analogous reactions involving the synthesis of lenalidomide-linker conjugates. These values can be used as a benchmark for optimizing the described protocol.
Table 1: Representative Yields for Lenalidomide-Linker Conjugation Reactions
| Reaction Type | Lenalidomide Derivative | Linker/Reagent | Product | Representative Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | 4-Bromo-lenalidomide | Terminal Alkyne Linker | Alkyne-functionalized Lenalidomide | 60-85% | |
| Nucleophilic Aromatic Substitution | 4-Fluoro-pomalidomide | Amine-Linker | Pomalidomide-Linker Conjugate | 12-23% | |
| Amide Coupling | 5-Aminothalidomide | Linker-COCl | Thalidomide-Linker Conjugate | 44% |
| Alkylation | Lenalidomide | Bromo-Linker | N-alkylated Lenalidomide | 48-84% | |
Table 2: Characterization Data for a Representative Lenalidomide Conjugate
| Conjugate | Analytical Method | Key Finding | Reference |
|---|---|---|---|
| Lenalidomide Drug Bundle | LC-MS | Purified to ≈95% purity | |
| Lenalidomide | LC-MS/MS | LLOQ of 9.999 ng/mL in plasma | |
| Lenalidomide | LC-MS/MS | Intra-batch accuracy: 87.81-102.53% |
| Lenalidomide | LC-MS/MS | Inter-batch accuracy: 93.98-102.24% | |
Experimental Workflow Diagram
Designing Potent and Selective Protein Degraders: Application Notes for PROTACs Utilizing Lenalidomide-5-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cell, offering a powerful strategy against previously "undruggable" targets.[2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Lenalidomide is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This document provides detailed application notes and protocols for the design, synthesis, and characterization of PROTACs that incorporate Lenalidomide-5-aminomethyl as a key building block for engaging the CRBN E3 ligase.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Lenalidomide-based PROTACs orchestrate the degradation of a target protein by hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the target protein.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Lenalidomide-5-aminomethyl Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) and its derivatives are pivotal immunomodulatory drugs (IMiDs) that function as "molecular glues" to modulate the activity of the E3 ubiquitin ligase Cereblon (CRBN). Lenalidomide-5-aminomethyl is a key derivative of Lenalidomide, often utilized as a CRBN-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs). Its primary mechanism of action involves binding to CRBN, which in turn induces the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation leads to downstream anti-proliferative and immunomodulatory effects.[1][2][3][4][5]
These application notes provide detailed protocols for a suite of cell-based assays to quantitatively assess the activity of this compound, from target engagement with CRBN to downstream functional consequences.
Mechanism of Action: Signaling Pathway
This compound, upon entering the cell, binds to the substrate receptor Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of CRBN, creating a novel binding surface for neosubstrates such as IKZF1 and IKZF3. The CRL4-CRBN complex then polyubiquitinates these captured neosubstrates, marking them for degradation by the 26S proteasome. The degradation of these transcription factors results in the modulation of downstream pathways, including decreased proliferation of myeloma cells and increased production of Interleukin-2 (IL-2) in T-cells.[1][2][4]
Quantitative Data Summary
Table 1: Cereblon (CRBN) Binding Affinity of Lenalidomide
| Assay Type | Cell Line | Ligand | IC50 (µM) | Reference |
| TR-FRET | - | Lenalidomide | 2.694 | [6] |
| Displacement Assay | - | Lenalidomide | 1.5 | [7] |
Table 2: Neosubstrate Degradation Potency and Efficacy of Lenalidomide
| Target | Cell Line | Ligand | DC50 (nM) | Dmax (%) | Time (h) | Assay Method | Reference |
| IKZF1 | H929 | Lenalidomide | 10.2 | >90 | 24 | Luciferase Reporter | [8] |
| IKZF1 | MM.1S | Lenalidomide | ~100 | >80 | 24 | Western Blot | [2] |
| IKZF3 | MM.1S | Lenalidomide | ~100 | >90 | 24 | Western Blot | [2] |
| CK1α | KG-1 | Lenalidomide | ~300 | ~70 | 24 | Western Blot | [9] |
Experimental Protocols
Protocol 1: In-Cell Cereblon Target Engagement using NanoBRET™ Assay
This protocol measures the binding of this compound to Cereblon within intact cells.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Lenalidomide-5-aminomethyl Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of Lenalidomide-5-aminomethyl, a chemical analog of Lenalidomide (B1683929). This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, facilitating research into the mechanism of action of this class of compounds.
Introduction
Lenalidomide and its derivatives are immunomodulatory drugs (IMiDs) that have shown significant therapeutic efficacy in various hematological malignancies.[1][2] Their primary mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] this compound, as a structural analog, is hypothesized to function similarly by binding to CRBN, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific protein targets. The principal neosubstrates of the CRBN-IMiD complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] The degradation of these proteins disrupts downstream signaling pathways that are crucial for the survival and proliferation of malignant cells.[2][5] Western blot analysis is a fundamental technique to quantify the degradation of these target proteins and elucidate the downstream consequences of this compound treatment.
Signaling Pathway of this compound
This compound is predicted to exert its biological effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of the compound to CRBN induces a conformational change that recruits Ikaros (IKZF1) and Aiolos (IKZF3) to the complex. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The depletion of Ikaros and Aiolos results in the downregulation of key survival factors for cancer cells, such as Interferon Regulatory Factor 4 (IRF4) and c-Myc, ultimately leading to cell cycle arrest and apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Cereblon with Lenalidomide-5-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the Cereblon (CRBN) protein in the presence of Lenalidomide-5-aminomethyl. This procedure is critical for studying the interactions of CRBN within the CRL4-CRBN E3 ubiquitin ligase complex and for identifying neosubstrates recruited by Lenalidomide (B1683929) and its derivatives.[1][2][3][4] Lenalidomide and related immunomodulatory drugs (IMiDs) act as "molecular glues," inducing the proximity between CRBN and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5][6][7] This protocol is essential for researchers investigating the mechanism of action of novel CRBN-modulating therapeutics, including Proteolysis Targeting Chimeras (PROTACs) that utilize this compound as a CRBN ligand.[8][9]
Introduction to Cereblon and Lenalidomide
Cereblon is the substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[1][3][10] The binding of IMiDs like Lenalidomide to CRBN alters its substrate specificity, leading to the recruitment and degradation of neosubstrates such as the transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells.[5][11][12] this compound is a functionalized analog of Lenalidomide designed for incorporation into PROTACs, enabling the targeted degradation of specific proteins of interest.[8][9] Immunoprecipitation is a key technique to isolate and identify the protein complexes formed in the presence of these compounds.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for the immunoprecipitation protocol. These may require optimization depending on the cell type and specific experimental goals.
| Parameter | Recommended Value/Range | Notes |
| Cell Lysis | ||
| Lysis Buffer | RIPA Buffer or similar non-denaturing lysis buffer | Should contain protease and phosphatase inhibitors. |
| Protease Inhibitor Cocktail | 1X concentration | e.g., cOmplete™ Protease Inhibitor Cocktail. |
| Phosphatase Inhibitor Cocktail | 1X concentration | e.g., PhosSTOP™. |
| Immunoprecipitation | ||
| Anti-Cereblon (CRBN) Antibody | 1-5 µg per 1 mg of protein lysate | The optimal amount should be determined empirically. |
| Protein A/G Magnetic Beads | 20-30 µL of slurry per IP reaction | Pre-wash beads with lysis buffer. |
| This compound | 1-10 µM | Treat cells prior to lysis or add to the lysate. |
| Incubation with Antibody | 2-4 hours or overnight | At 4°C with gentle rotation. |
| Incubation with Beads | 1-2 hours | At 4°C with gentle rotation. |
| Washing and Elution | ||
| Wash Buffer | Lysis buffer or a modified, less stringent buffer | Perform 3-5 washes to reduce non-specific binding. |
| Elution Buffer | 1X Laemmli sample buffer or acidic elution buffer | Choose based on downstream application (e.g., Western Blot). |
Signaling Pathway of Lenalidomide-Mediated Protein Degradation
Caption: Lenalidomide binds to CRBN, inducing recruitment and degradation of neosubstrates.
Detailed Experimental Protocol
This protocol outlines the steps for the immunoprecipitation of Cereblon and its binding partners from cultured cells treated with this compound.
Materials and Reagents:
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S, H929) or other cell lines expressing Cereblon.
-
Reagents:
-
This compound hydrochloride (store as a stock solution in DMSO at -20°C or -80°C).[8]
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer (or other suitable non-denaturing lysis buffer) supplemented with:
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
-
-
Antibodies and Beads:
-
Primary antibody: Rabbit or mouse anti-Cereblon (CRBN) antibody suitable for IP.
-
Isotype control antibody (e.g., Rabbit IgG or Mouse IgG).
-
Protein A/G magnetic beads.
-
-
Buffers:
-
Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 1X Laemmli sample buffer for Western blot analysis).
-
-
Equipment:
-
Cell culture incubator.
-
Centrifuge.
-
Magnetic rack.
-
End-over-end rotator.
-
Sonicator (optional).
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
(Optional) Sonicate the lysate briefly to shear genomic DNA.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Immunoprecipitation:
-
Take 500 µg to 1 mg of total protein lysate for each IP reaction.
-
(Optional: Pre-clearing) Add 20 µL of Protein A/G magnetic bead slurry to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
Add the anti-Cereblon antibody (1-5 µg) to the lysate. For the negative control, add the same amount of isotype control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic bead slurry to each reaction.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Add 500 µL of ice-cold wash buffer and gently resuspend the beads.
-
Incubate for 5 minutes at 4°C with rotation.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
To elute the protein complexes for Western blot analysis, add 30-50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Place the tubes on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect Cereblon and its co-immunoprecipitated binding partners.
-
Experimental Workflow Diagram
Caption: Workflow for Cereblon immunoprecipitation with this compound.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. spring8.or.jp [spring8.or.jp]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. CUL4-DDB1-CRBN E3 Ubiquitin Ligase Regulates Proteostasis of ClC-2 Chloride Channels: Implication for Aldosteronism and Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Lenalidomide-5-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-5-aminomethyl is a derivative of lenalidomide (B1683929), a potent immunomodulatory agent widely used in the treatment of hematological malignancies such as multiple myeloma.[1][2][3][4] Lenalidomide and its analogs, including this compound, function as "molecular glues" that recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This mechanism is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where lenalidomide derivatives serve as the E3 ligase ligand.[6][7]
These application notes provide detailed protocols for the in vivo dosing and administration of this compound, drawing upon established methodologies for lenalidomide and its analogs in preclinical research. The provided information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Data Presentation
Table 1: Preclinical In Vivo Dosing of Lenalidomide in Murine Models
| Indication | Animal Model | Dosing Route | Dose | Dosing Schedule | Vehicle | Reference |
| Multiple Myeloma | NOD/SCID mice | Intraperitoneal | 5 mg/kg | 5 days/week for 3 weeks | DMSO | [8][9] |
| Multiple Myeloma | BNX mouse model | Daily | 50 mg/kg/day | Daily | Not Specified | [10] |
| Solid Tumors | Xenograft models | Oral Gavage | 30 mg/kg | Daily for 6 weeks | Not Specified | [1] |
| Pharmacokinetics | Mice | IV, IP, PO | 0.5-15 mg/kg | Single dose | PBS | [11] |
| Multiple Myeloma | Rat | Oral | 250 mg/kg/day | Daily | Not Specified | [12] |
Table 2: Recommended Formulation Vehicles for Poorly Soluble Thalidomide (B1683933) Analogs
| Formulation | Composition | Suitability | Reference |
| Aqueous Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal/Oral | [6] |
| Aqueous Suspension | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal/Oral | [6] |
| Oil-based Suspension | 10% DMSO, 90% Corn Oil | Oral | [6] |
| Aqueous Suspension | 1:1 solution of PEG400 / 2% Tween 80 in sterile water | Oral | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes a general method for preparing this compound for preclinical in vivo studies. Due to the poor aqueous solubility of many thalidomide analogs, appropriate vehicle selection is critical.[5]
Materials:
-
This compound hydrochloride[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] To prepare 1 mL of this vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
Compound Weighing: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the animals. Assume a standard dosing volume (e.g., 10 mL/kg for mice).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex to dissolve the compound.
-
Sequentially add the remaining vehicle components (PEG300, Tween-80, Saline), vortexing thoroughly after each addition.
-
If precipitation occurs, use a sonicator bath to aid in dissolution until a clear solution or a uniform suspension is achieved.[6]
-
-
Preparation Schedule: Prepare the formulation fresh daily for administration.[6]
Protocol 2: In Vivo Administration via Oral Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse or rat.
-
Dose Calculation: Weigh each animal before dosing to ensure accurate dose administration. Calculate the required volume of the drug formulation based on the animal's weight and the desired dose.
-
Administration:
-
Measure the calculated volume of the drug formulation into a syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Monitoring: Monitor the animals for any signs of distress or toxicity immediately after dosing and at regular intervals.
Protocol 3: In Vivo Administration via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound formulation
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse or rat, exposing the abdominal area.
-
Dose Calculation: Weigh each animal before dosing. Calculate the required volume of the drug formulation.
-
Administration:
-
Draw the calculated volume of the formulation into a sterile syringe.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the formulation into the peritoneal cavity.
-
-
Monitoring: Observe the animals for any adverse reactions following the injection.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for Lenalidomide-based molecular glues.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies.
References
- 1. Initial Testing of Lenalidomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide: an update on evidence from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 10. Immunomodulatory analogs of thalidomide inhibit growth of Hs Sultan cells and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Use of Lenalidomide-5-aminomethyl in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) and its derivatives are pivotal in the treatment of multiple myeloma. These immunomodulatory agents (IMiDs) function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event redirects the complex to degrade specific protein targets, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[1] The degradation of these transcription factors leads to downstream anti-proliferative, pro-apoptotic, and immunomodulatory effects.[2][3]
Lenalidomide-5-aminomethyl is a derivative of Lenalidomide that serves as a CRBN ligand.[4] It is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it acts as the E3 ligase-binding moiety.[4] While the primary application of this compound is in the construction of PROTACs, understanding its intrinsic activity in multiple myeloma cell lines is crucial for interpreting the behavior of these larger constructs and for its potential as a standalone research tool.
These application notes provide an overview of the presumed mechanism of action of this compound based on the extensive research on its parent compound, Lenalidomide, and detailed protocols for evaluating its effects on multiple myeloma cell lines.
Mechanism of Action
This compound is expected to follow the established mechanism of action of Lenalidomide. The core of this mechanism is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1]
-
Binding to Cereblon (CRBN): The glutarimide (B196013) ring of the Lenalidomide moiety binds to a specific pocket in the CRBN protein.[1]
-
Recruitment of Neosubstrates: This binding event alters the substrate specificity of the E3 ligase, creating a new binding surface that recruits the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]
-
Ubiquitination and Proteasomal Degradation: Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.[1][6]
-
Downstream Effects: The degradation of these master transcription factors in myeloma cells leads to:
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present typical data that would be generated when evaluating its activity in multiple myeloma cell lines, based on known effects of Lenalidomide.
Table 1: In Vitro Anti-proliferative Activity in Multiple Myeloma Cell Lines
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| MM.1S | Lenalidomide | 72 | 0.081[8] |
| MM.1S | Thioether-lenalidomide analog (3ak) | 72 | 0.079[8] |
| KMS-11 | AT-101 | 72 | 3.9 |
| RPMI-8226 | AT-101 | 72 | 2.0 |
Note: IC50 values are highly dependent on the cell line and assay conditions. This table provides example data for Lenalidomide and a derivative.
Table 2: Induction of Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Concentration | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| SMMC-7721 | Lenalidomide | 100 µg/ml | 48 | Significantly higher than control[9] |
| SMMC-7721 | Lenalidomide | 200 µg/ml | 48 | Significantly higher than control[9] |
| MM Cell Lines | AT-101 | 5 µM | 24 | Increased vs. vehicle |
| MM Cell Lines | AT-101 | 5 µM | 48 | Further increased vs. vehicle[10] |
Note: The percentage of apoptotic cells should be determined relative to a vehicle-treated control.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in multiple myeloma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells and incubate for 48-72 hours.[11] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the drug concentration.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis for Ikaros and Aiolos Degradation
This protocol is for detecting the degradation of Ikaros and Aiolos in response to treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[13]
-
BCA Protein Assay Kit[13]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[13]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of Ikaros and Aiolos.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
This compound
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide use in multiple myeloma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Lenalidomide-5-aminomethyl in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
Lenalidomide (B1683929), an immunomodulatory drug, functions as a molecular glue that recruits neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex for degradation.[1][2][3] This activity has been harnessed in the design of PROTACs, where lenalidomide and its derivatives serve as potent E3 ligase ligands. Lenalidomide-5-aminomethyl is a key building block in the synthesis of these PROTACs, providing a crucial linker attachment point for conjugation to a POI binder.[4][5] By tethering a POI-binding ligand to this compound, researchers can create PROTACs that induce the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the target protein.[6]
These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs. Included are detailed protocols for key experiments, a summary of quantitative data for representative lenalidomide-based PROTACs, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a target protein. Key parameters used to quantify this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for selected lenalidomide-based PROTACs from various sources, illustrating their potency and efficacy against different protein targets.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to CRBN (µM) | Reference |
| Hypothetical BRD4 Degrader | BRD4 | Lenalidomide-acetylene-C3-MsO | HeLa | 15 | >90 | ~1.5 | [7] |
| CDK6 PROTAC | CDK6 | Lenalidomide | MM.1S | ~50 | >80 | Not Reported | [8] |
| BET PROTAC (Le-P) | BET proteins | Lenalidomide | MM1.S | <100 | >90 | Not Reported | [3] |
| HDAC3 PROTAC (Compound 22) | HDAC3 | Lenalidomide derivative | HCT116 | 440 | 77 | Not Reported | [9] |
Signaling Pathways and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
The signaling pathway for CRBN-mediated protein degradation by a Lenalidomide-based PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Experimental Workflow for PROTAC Synthesis
The synthesis of a this compound-based PROTAC generally involves the coupling of the lenalidomide moiety to a linker, followed by conjugation to the protein of interest (POI) binder.
Workflow for Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment. This workflow outlines the key steps from cell treatment to data analysis.
Experimental Protocols
Protocol 1: Synthesis of a Lenalidomide-based PROTAC
This protocol provides a general method for the synthesis of a Lenalidomide-based PROTAC via an amide bond formation.
Materials:
-
This compound
-
Linker with a terminal carboxylic acid and a protected reactive group for POI binder conjugation (e.g., Boc-protected amine)
-
POI binder with a reactive functional group (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Linker Conjugation to this compound:
-
Dissolve the linker (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-lenalidomide conjugate.
-
-
Deprotection of the Linker:
-
Dissolve the purified linker-lenalidomide conjugate in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Coupling to POI Binder:
-
Dissolve the POI binder with a carboxylic acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 10 minutes.
-
Add the deprotected linker-lenalidomide conjugate (1.2 eq) to the mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work up the reaction as described in step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the steps for quantifying target protein degradation in cells treated with a Lenalidomide-based PROTAC.[6][10]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Data Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[5][11][12]
Materials:
-
Purified, tagged recombinant POI (e.g., His-tagged)
-
Purified, tagged recombinant CRBN-DDB1 complex (e.g., GST-tagged)
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Terbium-anti-His)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., d2-anti-GST)
-
PROTAC serial dilutions
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
384-well, low-volume, non-binding plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the proteins and antibodies in the assay buffer.
-
Perform a serial dilution of the PROTAC in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Setup (20 µL final volume):
-
Add 5 µL of the diluted PROTAC solution to the wells of the 384-well plate.
-
Prepare a master mix of the tagged POI and tagged CRBN-DDB1 complex in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nM range.
-
Add 10 µL of the protein master mix to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a master mix of the donor and acceptor-labeled antibodies in assay buffer.
-
Add 5 µL of the antibody master mix to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both the donor (~620 nm) and acceptor (~665 nm) wavelengths, with a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: Ratio = (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Fit the data to a suitable model to determine the EC50 for ternary complex formation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Lenalidomide-5-Aminomethyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory agent, is a crucial therapeutic for multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins. The development of lenalidomide conjugates, such as Lenalidomide-5-aminomethyl, is a key strategy in the design of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit specific proteins to the E3 ligase for degradation, offering a promising avenue for targeted therapy.
Accurate and robust analytical methods are essential for the characterization and quantification of these conjugates in various stages of drug discovery and development. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound conjugates, leveraging established methods for lenalidomide analysis and theoretical fragmentation patterns for the conjugate.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of lenalidomide from biological matrices such as human plasma.[1][2][3]
Reagents and Materials:
-
Human Plasma (or other biological matrix)
-
This compound conjugate standard
-
Internal Standard (IS) (e.g., Lenalidomide-d5 or a structurally similar compound)
-
Ethyl Acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.1% Formic Acid in Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:0.1% Formic Acid in Water).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following conditions are based on validated methods for lenalidomide and are expected to provide good chromatographic separation for the aminomethyl conjugate.[1][3][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | XTerra RP18 (4.6 x 50 mm, 5 µm) or equivalent C18 column[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 10% A, 90% B[1][3] or a shallow gradient for optimization |
| Flow Rate | 0.400 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][3]
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Settings |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole MS/MS or equivalent[3] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 350°C |
| Gas 1 (Nebulizer Gas) | 40 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas (CAD) | Nitrogen, Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis of this compound conjugate relies on monitoring specific precursor-to-product ion transitions. While experimental data for the conjugate is not widely available, we can predict the likely transitions based on its structure and the known fragmentation of lenalidomide.
The molecular weight of Lenalidomide is approximately 259.26 g/mol . The addition of a 5-aminomethyl group (-CH2NH2) increases the molecular weight by approximately 30.04 g/mol , resulting in an expected molecular weight of around 289.30 g/mol for the conjugate.
Table 3: Predicted and Known MRM Transitions
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Ionization Mode | Reference |
| Lenalidomide | 260.1 | 149.1 | Positive | [5] |
| Lenalidomide | 258.0 | 213.0 | Negative | [6] |
| This compound (Predicted) | 290.1 | 179.1, 149.1 | Positive | Theoretical |
| Lenalidomide-d5 (Internal Standard) | 265.1 | 151.1 | Positive | [7] |
Note: The predicted transitions for the conjugate are theoretical and require experimental verification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound conjugates.
Proposed Fragmentation Pathway
This diagram illustrates a proposed fragmentation pathway for the this compound conjugate based on the known fragmentation of lenalidomide.
Discussion
The provided protocols offer a robust starting point for the mass spectrometry analysis of this compound conjugates. The liquid-liquid extraction method is a well-established technique for isolating lenalidomide and related compounds from complex biological matrices. The LC-MS/MS parameters are based on validated methods for lenalidomide and should provide good sensitivity and selectivity.
It is crucial to emphasize that the MRM transitions for the this compound conjugate are theoretical predictions. Experimental determination of the optimal precursor and product ions through infusion of a pure standard and product ion scans is a mandatory step for method development and validation. The proposed fragmentation pathway suggests that the primary fragmentation will likely involve the loss of the glutarimide ring, similar to lenalidomide, and subsequent fragmentation of the isoindolinone core.
Researchers should perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to ensure the accuracy, precision, selectivity, and stability of the assay for its intended purpose. This will include establishing linearity, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and recovery.
By following these guidelines and performing the necessary experimental optimizations, researchers can develop a reliable and sensitive LC-MS/MS method for the quantitative analysis of this compound conjugates, facilitating advancements in the development of novel targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Highly Sensitive Liquid Chromatography/Mass Spectrometry Method for Simultaneous Quantification of Lenalidomide and Flavopiridol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Lenalidomide and a Novel 5-Aminomethyl Compound Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide (B1683929), an immunomodulatory agent, has demonstrated significant efficacy in treating various hematological malignancies. Its mechanism of action involves the modulation of the immune system and direct anti-tumor effects, including the induction of apoptosis.[1][2][3] Lenalidomide functions by binding to the Cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5][6] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[6][7] The degradation of these transcription factors ultimately triggers apoptosis.[7]
Recent advancements in cancer therapy have explored the synergistic effects of combining targeted agents. This application note details the analysis of apoptosis induced by the combination of lenalidomide and a hypothetical, novel 5-aminomethyl compound. While various 5-aminopyrazole and other aminomethyl derivatives have shown pro-apoptotic and anti-cancer activities, this protocol provides a framework for evaluating a new chemical entity in this class.[8][9][10][11]
The primary method for quantifying apoptosis in this context is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[12][13][14] This technique allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[12][13]
Experimental Principles
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[13][15] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[13] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[13]
By analyzing the fluorescence signals from both Annexin V and PI using flow cytometry, cell populations can be categorized as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)
Data Presentation
The following tables summarize hypothetical quantitative data from a study evaluating the effects of Lenalidomide and a 5-aminomethyl compound on a multiple myeloma cell line (e.g., MM.1S).
Table 1: Percentage of Apoptotic MM.1S Cells after 48h Treatment
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| Lenalidomide | 10 µM | 75.6 ± 3.5 | 15.3 ± 2.2 | 8.1 ± 1.7 | 23.4 ± 3.9 |
| 5-Aminomethyl Compound | 5 µM | 80.1 ± 2.8 | 12.8 ± 1.9 | 6.5 ± 1.1 | 19.3 ± 3.0 |
| Lenalidomide + 5-Aminomethyl Compound | 10 µM + 5 µM | 45.3 ± 4.2 | 30.7 ± 3.1 | 22.5 ± 2.5 | 53.2 ± 5.6 |
Table 2: Caspase-3/7 Activity in MM.1S Cells after 24h Treatment (Relative Fluorescence Units - RFU)
| Treatment Group | Concentration | Caspase-3/7 Activity (RFU) | Fold Change vs. Control |
| Vehicle Control | - | 15,230 ± 1,150 | 1.0 |
| Lenalidomide | 10 µM | 48,750 ± 3,890 | 3.2 |
| 5-Aminomethyl Compound | 5 µM | 39,600 ± 2,980 | 2.6 |
| Lenalidomide + 5-Aminomethyl Compound | 10 µM + 5 µM | 115,700 ± 9,250 | 7.6 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Culture multiple myeloma cells (e.g., MM.1S) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in T25 flasks or 6-well plates.
-
Prepare stock solutions of Lenalidomide and the 5-aminomethyl compound in DMSO.
-
Treat cells with the vehicle (DMSO), Lenalidomide alone, the 5-aminomethyl compound alone, or a combination of both at the desired final concentrations.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is adapted from standard procedures for Annexin V/PI apoptosis assays.[12][14]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
After the treatment period, collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Determine the cell density and adjust to a concentration of approximately 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (final concentration of ~1 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of PI (e.g., FL2 or FL3) versus Annexin V-FITC (e.g., FL1).
-
Use quadrant analysis to distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.
Visualizations
Signaling Pathway Diagram
References
- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Frontiers | Caspase-8 Inhibition Prevents the Cleavage and Degradation of E3 Ligase Substrate Receptor Cereblon and Potentiates Its Biological Function [frontiersin.org]
- 8. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 10. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Development of a Stability-Indicating RP-HPLC Method for the Analysis of Lenalidomide-5-aminomethyl
Application Note
AN-001
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Lenalidomide-5-aminomethyl. This method is also suitable for the separation and quantification of Lenalidomide and its potential impurities. The method utilizes a C18 stationary phase with a gradient elution, providing excellent resolution and peak shape for the analyte and related substances. The protocol has been developed based on established methods for Lenalidomide and is suitable for quality control, stability studies, and research applications.
Introduction
Lenalidomide is an important immunomodulatory drug used in the treatment of various cancers. This compound is a key derivative of Lenalidomide, often utilized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The purity and stability of this compound are critical for its application in research and drug development. This document provides a detailed analytical method for its analysis.
Experimental
A stability-indicating RP-HPLC method was developed to separate this compound from its parent compound, Lenalidomide, and potential degradation products.
Chromatographic Conditions:
| Parameter | Value |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3µm)[2] |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0)[2] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v)[2] |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C[2] |
| Autosampler Temp. | 5°C[2] |
| Injection Volume | 20 µL[2] |
| Detection | UV at 210 nm[2] |
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 65 | 35 |
| 20 | 35 | 65 |
| 25 | 35 | 65 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The validation parameters for a similar method for Lenalidomide are summarized below.
Table 3: Method Validation Data for Lenalidomide
| Parameter | Result |
| Linearity (µg/mL) | 25 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.058 |
| LOQ (µg/mL) | 0.174 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 |
Note: Data is based on a validated method for Lenalidomide and is expected to be comparable for this compound.[3]
Forced Degradation Studies
Forced degradation studies on Lenalidomide have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions[4]. The developed method is capable of separating the main degradation products from the parent peak, confirming its stability-indicating nature. It is anticipated that this compound will exhibit a similar degradation profile.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
References
Application Note & Protocol: Quantitative Estimation of Lenalidomide-5-aminomethyl in Bulk Drug Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. During the synthesis and storage of Lenalidomide, various process-related impurities and degradation products can arise. One such potential impurity is Lenalidomide-5-aminomethyl. The quantitative estimation of this and other impurities is critical to ensure the quality, safety, and efficacy of the bulk drug substance.
This document provides a detailed application note and protocol for the quantitative estimation of this compound in bulk drug samples using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is based on established analytical procedures for Lenalidomide and its related substances and is validated according to the International Council for Harmonisation (ICH) guidelines.
Analytical Principle
The method employs RP-HPLC with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), Lenalidomide, and other related substances. The separation is achieved on a C18 stationary phase using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The concentration of the impurity is determined by comparing its peak area to that of a reference standard of known concentration.
Experimental Protocols
Materials and Reagents
-
Lenalidomide Reference Standard (≥99.5% purity)
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method for the analysis of Lenalidomide and its impurities is summarized below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | Kromasil C18 (150 x 4.6 mm, 5µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 2.5) and Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes |
Preparation of Solutions
3.3.1. Phosphate Buffer (pH 2.5)
-
Weigh 1.36 g of Potassium Dihydrogen Orthophosphate and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 2.5 with diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas.
3.3.2. Mobile Phase Prepare a mixture of the Phosphate Buffer (pH 2.5) and Acetonitrile in the ratio of 90:10 (v/v). Mix well and degas.
3.3.3. Diluent The mobile phase is used as the diluent.
3.3.4. Standard Stock Solution of Lenalidomide Accurately weigh and transfer about 10 mg of Lenalidomide Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
3.3.5. Standard Stock Solution of this compound Accurately weigh and transfer about 1 mg of this compound Reference Standard into a 20 mL volumetric flask. Add about 10 mL of acetonitrile, sonicate to dissolve, and then dilute to the mark with the diluent.
3.3.6. Spiked Sample Preparation Accurately weigh about 25 mg of the Lenalidomide bulk drug sample and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to dissolve the sample. To this solution, add a known volume (e.g., 0.6 mL) of the this compound standard stock solution. Dilute to the final volume with the diluent and mix thoroughly. Filter the solution through a 0.45 µm PVDF filter before injection.[1]
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from the Lenalidomide peak and other potential impurities. No interference from blank or placebo should be observed at the retention time of the analyte. |
| Linearity | A linear relationship between the peak area and concentration of this compound should be established over a defined range (e.g., LOQ to 150% of the specification level). The correlation coefficient (r²) should be ≥ 0.99. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically, the signal-to-noise ratio is around 10. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically, the signal-to-noise ratio is around 3. |
| Accuracy (% Recovery) | The closeness of the test results to the true value. Determined by spiking the sample with a known amount of the impurity at different concentration levels (e.g., 50%, 100%, 150%). The recovery should be within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements. Expressed as the Relative Standard Deviation (%RSD). The %RSD for replicate injections should be ≤ 5.0% for impurities. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
| Solution Stability | The stability of the standard and sample solutions should be established for a defined period under specified storage conditions. |
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an RP-HPLC method for Lenalidomide and its impurities.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| LOQ Level | Data to be generated |
| 50% Level | Data to be generated |
| 100% Level | Data to be generated |
| 120% Level | Data to be generated |
| 150% Level | Data to be generated |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy (Recovery) Data for this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | Data to be generated | Data to be generated | Data to be generated |
| 100% | Data to be generated | Data to be generated | Data to be generated |
| 150% | Data to be generated | Data to be generated | Data to be generated |
| Mean % Recovery | 80 - 120% |
Table 3: Precision Data for this compound
| Parameter | %RSD |
| Repeatability (n=6) | ≤ 5.0% |
| Intermediate Precision (n=6) | ≤ 5.0% |
Table 4: LOD and LOQ Data for Lenalidomide Impurities
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity-A | 0.0371 | 0.1124 |
| Impurity-B | 0.0742 | 0.2247 |
Note: Data for Impurity-A and Impurity-B are provided as representative values for Lenalidomide impurities.[2][3]
Visualizations
Caption: Experimental workflow for the quantitative estimation of this compound.
Caption: Logic diagram for HPLC system suitability checks.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative estimation of this compound in bulk drug samples. Adherence to the detailed protocol and proper method validation in accordance with ICH guidelines will ensure accurate and precise results, contributing to the overall quality control of Lenalidomide. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lenalidomide and its Related Substance, Lenalidomide-5-aminomethyl
Introduction
Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies.[1][2] During its synthesis and storage, process-related impurities and degradation products can arise, which must be monitored to ensure the safety and efficacy of the drug product. Lenalidomide-5-aminomethyl is a known derivative and a cereblon (CRBN) ligand, making its detection and quantification critical.[3][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Lenalidomide and its related substance, this compound. The method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[5][6]
Experimental Protocol
This protocol provides a detailed procedure for the analysis of Lenalidomide and this compound using HPLC.
1. Materials and Reagents
-
Lenalidomide Reference Standard (Purity ≥99.5%)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
2. Instrumentation
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7][8]
3. Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a 0.01 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lenalidomide reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the bulk drug or pharmaceutical formulation in the diluent to achieve a target concentration of Lenalidomide similar to the Working Standard Solution.[2]
4. HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.01M KH2PO4, pH 3.0) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min[7][9] |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[2][9] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
5. Data Analysis
The identification of Lenalidomide and this compound is based on their retention times compared to the reference standards. Quantification is performed by comparing the peak area of the analytes in the sample solution to that of the working standard solution. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and sensitivity.[2]
Data Presentation
The following table summarizes typical method validation data for the HPLC analysis of Lenalidomide, which would be expected to be similar for this compound upon specific validation.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL[7][8] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL[7][8] |
| Specificity | No interference from blank, placebo, or known impurities. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC analysis for Lenalidomide and its related substance, this compound.
References
- 1. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. sciensage.info [sciensage.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lenalidomide-5-aminomethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of Lenalidomide-5-aminomethyl. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a derivative of Lenalidomide. It is primarily used as a ligand for the Cereblon (CRBN) protein. In the field of drug discovery, it is connected to a ligand for a target protein via a linker to create a PROTAC (Proteolysis Targeting Chimera). PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins.[1][2][3]
Q2: What is a plausible synthetic strategy for preparing this compound?
A2: A common strategy for introducing an aminomethyl group onto an aromatic ring is through an electrophilic aromatic substitution reaction, such as the Mannich reaction. A plausible route for the synthesis of this compound could involve the reaction of a suitable Lenalidomide precursor with formaldehyde (B43269) and a secondary amine (like dimethylamine (B145610) or piperidine) in the presence of an acid catalyst. The resulting N,N-dialkylaminomethyl derivative can then be converted to the primary aminomethyl group.
Q3: What are the most critical steps in the synthesis of this compound that can lead to low yield?
A3: The most critical steps are typically the aminomethylation of the aromatic ring and the subsequent purification of the desired isomer. Achieving high regioselectivity for the 5-position can be challenging due to the directing effects of the existing amino group at the 4-position. Furthermore, side reactions and difficulties in separating the product from isomers and byproducts can significantly reduce the overall yield.
Troubleshooting Guide for Low Yield
Problem 1: Low Conversion of Starting Material in the Aminomethylation Step
| Potential Cause | Suggested Solution |
| Insufficient catalyst activity | - Increase the catalyst loading (e.g., from 1.0 eq to 1.5 eq of acid catalyst).- Use a stronger acid catalyst (e.g., switch from acetic acid to trifluoroacetic acid). |
| Low reaction temperature | - Gradually increase the reaction temperature in 5-10 °C increments.- Monitor for the formation of degradation products at higher temperatures. |
| Poor solubility of reactants | - Screen alternative solvents with better solubilizing properties for all reactants.- Consider using a co-solvent system. |
| Inadequate reaction time | - Extend the reaction time and monitor the progress by TLC or HPLC at regular intervals. |
Problem 2: Formation of Multiple Products (Low Regioselectivity)
| Potential Cause | Suggested Solution |
| Ortho-, para-directing effect of the 4-amino group | - Employ a sterically hindered amine in the Mannich reaction to favor substitution at the less hindered 5-position over the 7-position.- Investigate the use of a protecting group for the 4-amino group to modulate its directing effect. |
| Non-selective reaction conditions | - Lower the reaction temperature to increase selectivity.- Experiment with different acid catalysts and solvent systems. |
Problem 3: Presence of Significant Impurities
| Potential Cause | Suggested Solution |
| Side reactions (e.g., N-alkylation) | - Protect the 4-amino group before the aminomethylation step.- Use a milder aminomethylating agent. |
| Decomposition of starting material or product | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Lower the reaction temperature. |
| Impure starting materials | - Verify the purity of all starting materials by analytical techniques (e.g., NMR, HPLC) before use. |
Experimental Protocols
Proposed Protocol for Aminomethylation of a Lenalidomide Precursor (Mannich Reaction)
-
Reaction Setup: To a solution of the Lenalidomide precursor (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of ethanol (B145695) and water) in a round-bottom flask, add the secondary amine (e.g., dimethylamine, 1.2 eq) and formaldehyde (1.2 eq, as a 37% aqueous solution).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 5-(N,N-dialkylaminomethyl)-Lenalidomide derivative.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the aminomethylation step.
References
Technical Support Center: Optimizing Lenalidomide-5-aminomethyl Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Lenalidomide-5-aminomethyl in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of Lenalidomide, an immunomodulatory drug. Its primary mechanism of action is to function as a "molecular glue" that binds to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of Lenalidomide and its analogs.[2][3][4] this compound is often used as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[5]
Q2: What is a recommended starting concentration range for this compound in cell culture?
For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended, which is consistent with the effective concentrations observed for the parent compound, Lenalidomide, in various cell lines.[6][7] However, the optimal concentration is highly cell-type dependent and should be determined empirically for each new cell line and experimental setup. A dose-response experiment is crucial to identify the optimal concentration for the desired effect (e.g., target degradation, cell growth inhibition) while minimizing cytotoxicity.
Q3: How should I prepare and store stock solutions of this compound hydrochloride?
This compound hydrochloride is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To prepare the stock solution, ensure the compound is completely dissolved, which may be aided by gentle warming or brief sonication.[8] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For long-term storage (up to 6 months), -80°C is preferable.[5] When preparing working solutions, it is critical to keep the final DMSO concentration in the cell culture medium low (ideally below 0.1%, and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.[8]
Q4: What are the potential off-target effects or cytotoxicity associated with high concentrations of this compound?
High concentrations of Lenalidomide and its analogs can lead to off-target effects and cytotoxicity. While Lenalidomide generally shows low direct cytotoxicity in many cell lines, at higher concentrations it can induce apoptosis and cell cycle arrest.[9] A common phenomenon observed with molecular glues and PROTACs is the "hook effect," where the desired effect (e.g., protein degradation) decreases at very high concentrations due to the formation of unproductive binary complexes instead of the productive ternary complex (CRBN-drug-target). It is therefore essential to perform a full dose-response curve to identify the optimal concentration window.
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation (e.g., IKZF1, IKZF3)
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.01 µM to 50 µM) to identify the optimal concentration for degradation. Be mindful of the "hook effect" at very high concentrations. |
| Incorrect Handling/Storage | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN) in your cell line of interest via Western blot or qPCR. Cell lines with low CRBN expression may be less sensitive to this compound.[10] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to Lenalidomide. Consider using a different, more sensitive cell line if possible. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for maximal protein degradation. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound. Determine the IC50 value for your cell line using a cell viability assay (see Experimental Protocols). |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability.[8] |
| Off-Target Effects | High concentrations can lead to the degradation of other proteins. If possible, use proteomics to identify unintended protein degradation. |
| Contamination | Check for microbial contamination in your cell culture. |
Issue 3: Compound Precipitation in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | Decrease the final working concentration. Perform a solubility test in your specific cell culture medium before the main experiment.[8] |
| Rapid Dilution | Avoid adding a concentrated DMSO stock directly to a large volume of aqueous medium. Perform serial dilutions in pre-warmed (37°C) cell culture medium.[8] |
| Temperature and pH Shifts | Use pre-warmed (37°C) cell culture media for dilutions. Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Concentration Range | Notes |
| Target Degradation (e.g., IKZF1/3) | 0.1 - 10 µM | Highly cell-type dependent. A full dose-response curve is recommended. |
| Cell Viability / Cytotoxicity (IC50) | 1 - 100 µM | Varies significantly between cell lines. |
| Immunomodulatory Effects (e.g., IL-2 secretion) | 0.1 - 5 µM | Dependent on the specific immune cell type and activation state. |
Table 2: Comparative Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (IC50) | Experimental Method | Reference |
| Lenalidomide | ~3 µM | Not specified | |
| Pomalidomide | ~3 µM | Not specified | |
| Thalidomide | ~30 µM | Not specified | |
| Novel CRBN Ligand (YJ1b) | 0.206 µM | TR-FRET assay | [11] |
| Lenalidomide (for comparison) | 2.694 µM | TR-FRET assay | [11] |
Note: Binding affinities can vary depending on the specific experimental conditions and assay used. Direct comparative data for this compound is limited; its affinity is expected to be in a similar range to Lenalidomide.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line
-
This compound hydrochloride stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only). Add 100 µL of the diluted compound solutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.[12]
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the levels of a target protein (e.g., IKZF1) in response to this compound treatment.
Materials:
-
Target-expressing cell line
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound and a vehicle control for the determined optimal time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Compare the normalized protein levels in the treated samples to the vehicle control to determine the extent of degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide increases human dendritic cell maturation in multiple myeloma patients targeting monocyte differentiation and modulating mesenchymal stromal cell inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic Cytotoxicity of Lenalidomide and Dexamethasone in Mantle Cell Lymphoma via Cereblon-dependent Targeting of the IL-6/STAT3/PI3K Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
preventing degradation of Lenalidomide-5-aminomethyl in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lenalidomide in solution, with a specific focus on the formation of Lenalidomide-5-aminomethyl and other related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Lenalidomide to degrade in solution?
A1: Lenalidomide is susceptible to degradation under several conditions. The primary factors include pH, temperature, and the presence of oxidative agents.[1][2] Specifically, it is known to be unstable in acidic and alkaline (basic) solutions, with significant degradation observed under these conditions.[2][3][4] Oxidative stress and elevated temperatures also contribute to its degradation.[1][3]
Q2: What is this compound and how is it formed?
A2: this compound, also referred to as Lenalidomide 5-Amino Impurity, is a known degradation product of Lenalidomide.[5] It is typically formed through the hydrolysis of the phthalimide (B116566) ring of the Lenalidomide molecule. This hydrolysis can be catalyzed by acidic or basic conditions, leading to the opening of the ring and subsequent formation of the 5-amino derivative.
Q3: What are the optimal storage conditions for Lenalidomide solutions to minimize degradation?
A3: To minimize degradation, it is recommended to store Lenalidomide solutions at refrigerated temperatures (2-8°C).[6] For short-term storage at room temperature, stability has been observed for up to 24 hours.[7] The solvent used is also critical; while methanol (B129727) is sometimes used for initial dissolution, prolonged storage in methanol can lead to the formation of specific degradants.[8][9] Acetonitrile (B52724) has been shown to be a more stable solvent for storage.[8] It is also advisable to protect solutions from light, although Lenalidomide is generally more stable under photolytic stress compared to other conditions.[3][4][10]
Q4: How can I monitor the degradation of my Lenalidomide solution?
A4: The most effective way to monitor the degradation of Lenalidomide and quantify its impurities is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2][11] Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed for this purpose.[3][12][13] These methods can separate Lenalidomide from its degradation products, allowing for accurate quantification of the parent compound and any impurities that may have formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of Lenalidomide in solution. | 1. Prepare fresh solutions daily. 2. Ensure the pH of the solution is near neutral. 3. Store stock solutions at 2-8°C. 4. Use acetonitrile as the solvent for long-term storage.[8] 5. Protect the solution from light. |
| Loss of Lenalidomide potency/concentration | Significant degradation has occurred. | 1. Review solution preparation and storage procedures. 2. Perform a forced degradation study to identify the specific stress factor (pH, temperature, light, oxidation) causing the issue. 3. Re-validate the analytical method to ensure accuracy. |
| Precipitation in the Lenalidomide solution | Poor solubility or formation of insoluble degradation products. | 1. Ensure the appropriate solvent is used for the desired concentration. 2. Consider the use of co-solvents if solubility is an issue. 3. Filter the solution before use. |
Quantitative Data Summary
Table 1: Summary of Lenalidomide Degradation under Forced Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 0.5 N HCl at 60°C for 24 hours | Significant Degradation[3] | Impurity C is prominent.[2] |
| Alkaline Hydrolysis | 0.5 N NaOH at 60°C for 24 hours | Extensive Degradation[4] | Multiple degradation products. |
| Oxidative Degradation | 10% H₂O₂ at 60°C for 24 hours | Moderate to Significant Degradation[2][3] | Impurities B, C, D, and E identified.[2] |
| Thermal Degradation | 80°C for 10 days | Substantial Degradation[2][3] | Impurities B and C observed.[2] |
| Photolytic Degradation | UV Chamber for 24 hours | Minimal to No Significant Degradation[3][4][10] | Lenalidomide is relatively stable. |
Experimental Protocols
Protocol 1: Preparation and Storage of Lenalidomide Stock Solutions
-
Reagents and Materials:
-
Lenalidomide powder
-
HPLC-grade acetonitrile
-
Volumetric flasks
-
Pipettes
-
Amber vials for storage
-
-
Procedure:
-
Accurately weigh the required amount of Lenalidomide powder.
-
Dissolve the powder in a small amount of HPLC-grade acetonitrile in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with acetonitrile and mix thoroughly.
-
Transfer aliquots of the stock solution into amber vials.
-
Store the vials at 2-8°C and protect from light.
-
For daily use, allow an aliquot to come to room temperature before use. It is recommended to prepare fresh dilutions from the stock solution daily.
-
Protocol 2: Forced Degradation Study of Lenalidomide
-
Objective: To determine the stability of Lenalidomide under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve Lenalidomide in a small volume of methanol and dilute with 0.5 N hydrochloric acid to a final concentration of 500 ng/mL.[10] Incubate at 60°C for 24 hours.[3] Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve Lenalidomide in a small volume of methanol and dilute with 0.5 N sodium hydroxide (B78521) to a final concentration of 500 ng/mL.[10] Incubate at 60°C for 24 hours.[3] Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve Lenalidomide in a small volume of methanol and dilute with 10% hydrogen peroxide to a final concentration of 500 ng/mL.[10] Incubate at 60°C for 24 hours.[3]
-
Thermal Degradation: Store a solution of Lenalidomide in a hot air oven at 80°C for 10 days.[3]
-
Photolytic Degradation: Expose a solution of Lenalidomide to UV light in a photostability chamber for 24 hours.[3]
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify the major degradation products.
Visualizations
Caption: Proposed primary degradation pathway of Lenalidomide to this compound.
Caption: A logical workflow for troubleshooting unexpected degradation of Lenalidomide solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. rjptonline.org [rjptonline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. abap.co.in [abap.co.in]
- 7. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sciensage.info [sciensage.info]
- 13. rjptonline.org [rjptonline.org]
issues with Lenalidomide-5-aminomethyl solubility and precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-5-aminomethyl. The information focuses on addressing common challenges related to solubility and precipitation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from Lenalidomide?
A: this compound is a derivative of Lenalidomide, an immunomodulatory drug. The key difference is the addition of an aminomethyl group (-CH₂NH₂) to the phthaloyl ring of the Lenalidomide molecule. This modification is often utilized to provide a reactive handle for conjugation, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] While structurally similar, this modification can influence the compound's physicochemical properties, including solubility.
Q2: What are the general solubility characteristics of this compound?
A: this compound, particularly in its hydrochloride salt form, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] Its aqueous solubility is limited but can be significantly enhanced by adjusting the pH or using co-solvents. The presence of the basic aminomethyl group makes its solubility in aqueous solutions highly pH-dependent.[3]
Q3: Why is my this compound precipitating out of solution?
A: Precipitation of this compound can occur for several reasons:
-
pH Shift: The aminomethyl group is basic and will be protonated at acidic pH. If the pH of your aqueous solution shifts towards neutral or basic, the compound may convert to its less soluble free base form and precipitate.[3]
-
Solvent Choice: The compound has low intrinsic solubility in purely aqueous buffers. Diluting a concentrated stock in an organic solvent (like DMSO) into an aqueous buffer without appropriate co-solvents can lead to precipitation.
-
Concentration Exceeding Solubility Limit: The concentration of your solution may be too high for the chosen solvent system.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Salt Form Conversion: If you are not using the hydrochloride salt, the free base form will have lower aqueous solubility.
Q4: How does the aminomethyl group affect the solubility compared to parent Lenalidomide?
A: The aminomethyl group introduces a basic, ionizable center to the molecule. This has a dual effect on solubility. In acidic aqueous solutions (where the amine is protonated to -CH₂NH₃⁺), the salt form is significantly more water-soluble than the neutral form.[3] However, in neutral or basic conditions, the free amine is less polar and may have lower aqueous solubility than the parent Lenalidomide. The parent Lenalidomide's solubility is also pH-dependent but is primarily influenced by the acidic glutarimide (B196013) proton and the aromatic amino group.
Troubleshooting Guide: Solubility and Precipitation Issues
This guide provides structured advice for common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration in the final aqueous solution exceeds the solubility limit. The rapid change in solvent polarity causes the compound to crash out. | - Use a co-solvent system: Prepare your aqueous buffer with co-solvents such as PEG300, Tween-80, or SBE-β-CD to increase solubility.[1][2] - Decrease the final concentration: Try diluting to a lower final concentration. - Slow addition with vortexing: Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously to aid dissolution. |
| Cloudiness or precipitation in cell culture media. | The pH of the media (typically ~7.4) may be causing the compound to convert to its less soluble free base form. Interaction with media components. | - Use a lower final concentration. - Prepare a more concentrated stock in an appropriate vehicle: Use a vehicle designed for in vivo or in vitro use that maintains solubility (see protocols below). - Ensure complete initial dissolution: Make sure your initial DMSO stock is fully dissolved. Gentle warming (to 60°C) and sonication can aid dissolution in DMSO.[1][2] |
| Difficulty dissolving the solid compound. | The compound is in its free base form, which has lower solubility. Insufficient solvent volume or inappropriate solvent. | - Use the hydrochloride salt form: This form is generally more soluble in aqueous solutions. - For organic synthesis, use a polar aprotic solvent: DMSO or DMF are good choices for dissolving the compound for reactions.[3] - For aqueous solutions, use an acidic buffer: Adjusting the pH to be acidic will protonate the aminomethyl group and increase solubility.[3] |
| Precipitation observed after freeze-thaw cycles. | The compound may be coming out of solution at lower temperatures. The stability of the supersaturated solution is compromised. | - Prepare fresh solutions for each experiment. - Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. [1] - Before use, ensure the thawed aliquot is fully dissolved: Visually inspect for precipitates. If present, try gentle warming and vortexing to redissolve. |
Quantitative Solubility Data
The following table summarizes available solubility data for this compound hydrochloride.
| Solvent System | Solubility | Reference |
| DMSO | 16.67 mg/mL (53.82 mM) | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (5.39 mM) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (5.39 mM) | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (5.39 mM) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 16.67 mg/mL).[1][2]
-
To aid dissolution, vortex the solution vigorously. If precipitation or phase separation occurs, use sonication and/or gentle warming (up to 60°C) until the solid is completely dissolved.[1][2]
-
Store the stock solution in small aliquots at -20°C or -80°C. It is recommended to use within 1 month when stored at -20°C and within 6 months at -80°C.[1]
Protocol 2: Preparation of an Aqueous Formulation for In Vitro/In Vivo Use
This protocol is for preparing a solution suitable for administration where a high concentration of DMSO is not tolerated.
-
Start with a pre-dissolved concentrated stock of this compound hydrochloride in DMSO (e.g., 16.67 mg/mL).
-
In a separate sterile tube, prepare the vehicle by combining the aqueous components. For example, for the saline-based vehicle, combine 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the DMSO stock solution to the vehicle to make up the final 10% of the volume. For example, to make 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of the prepared vehicle.
-
Vortex the final solution thoroughly until it is a clear, homogenous solution. The final concentration in this example would be 1.67 mg/mL.[1][2]
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Lenalidomide's mechanism via the CRL4-CRBN E3 ligase complex.
References
Technical Support Center: Enhancing PROTAC Efficiency with Lenalidomide-5-aminomethyl
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing Lenalidomide-5-aminomethyl in their Proteolysis-Targeting Chimera (PROTAC) experiments. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in a PROTAC?
A1: this compound serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By incorporating this moiety, a PROTAC can recruit the CRL4-CRBN complex, a key component of the cell's ubiquitin-proteasome system, to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[2]
Q2: My PROTAC incorporating this compound is not inducing degradation of my target protein. What are the initial troubleshooting steps?
A2: When a PROTAC fails to induce degradation, several factors could be at play. Key initial checkpoints include:
-
Compound Integrity: Verify the chemical structure, purity, and stability of your PROTAC.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of CRBN. Low CRBN expression is a common reason for the failure of lenalidomide-based PROTACs.[3]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently.
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is crucial to test a broad range of concentrations to identify the optimal window for degradation.[4]
Q3: What are "neosubstrates," and how do they relate to Lenalidomide-based PROTACs?
A3: "Neosubstrates" are proteins that are not the intended target of the PROTAC but are degraded due to the activity of the lenalidomide (B1683929) moiety itself.[5] Lenalidomide and its analogs can act as "molecular glues," altering the conformation of CRBN and leading to the recruitment and degradation of proteins that are not its natural substrates, such as IKZF1 and IKZF3.[5][6] This can result in off-target effects.
Q4: How does the linker connecting this compound to the target-binding ligand impact PROTAC efficiency?
A4: The linker is a critical determinant of PROTAC efficacy. Its length, rigidity, and attachment points influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination of the target protein.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation observed. | 1. Poor cell permeability of the PROTAC. | Perform a cell permeability assay. Consider modifying the linker to improve physicochemical properties. |
| 2. Low expression of the target protein or CRBN in the chosen cell line. | Confirm expression levels via Western Blot or qPCR. Consider using a different cell line with higher expression. | |
| 3. Inefficient ternary complex formation. | Conduct a co-immunoprecipitation (Co-IP) or in-vitro ternary complex formation assay (e.g., TR-FRET, AlphaScreen) to verify complex assembly.[7] | |
| 4. Suboptimal PROTAC concentration (Hook Effect). | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve.[8] | |
| High background or non-specific bands on Western Blot. | 1. Suboptimal antibody concentration or quality. | Titrate the primary and secondary antibodies to determine the optimal concentrations. Ensure the primary antibody is specific for the target protein. |
| 2. Insufficient blocking or washing. | Optimize the blocking step (e.g., 5% non-fat milk or BSA in TBST) and increase the duration and/or number of washes.[9] | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment times. |
| 2. Instability of the PROTAC compound. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm compound integrity. |
Quantitative Data
The following tables summarize the performance of representative Lenalidomide-based PROTACs. Note that direct comparisons of DC50 and Dmax values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Degradation Potency of BET-Targeting PROTACs with Modified Lenalidomide Ligands [10]
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Le-P | BRD3-HiBiT | HEK293T | 1.1 | ~95 |
| F-P | BRD3-HiBiT | HEK293T | 0.9 | ~95 |
| Cl-P | BRD3-HiBiT | HEK293T | 0.8 | ~95 |
| F3C-P | BRD3-HiBiT | HEK293T | 5.3 | ~95 |
Data adapted from a study on 6-position-modified lenalidomide derivatives.[10]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the quantification of target protein degradation following PROTAC treatment.[9]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[2]
Materials:
-
Purified recombinant protein of interest (POI) and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore.
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup: In a microplate, combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in the assay buffer.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
TR-FRET Measurement: Measure the fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect."
Visualizations
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting failed PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Lenalidomide-5-aminomethyl
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Lenalidomide-5-aminomethyl and related compounds. As a derivative of Lenalidomide (B1683929), this compound is primarily utilized as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, often as a component of Proteolysis Targeting Chimeras (PROTACs).
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a functionalized analog of Lenalidomide designed to serve as a ligand for the Cereblon (CRBN) protein.[1][2] Its aminomethyl group provides a convenient attachment point for a linker, enabling its use in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ligase (in this case, CRBN) to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that protein.
Q2: What are the expected "on-target" effects?
A2: The primary on-target effect is the binding of the Lenalidomide moiety to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4] In the context of a PROTAC, this engagement is intended to bring the entire E3 ligase complex into proximity with the target protein, leading to its degradation.
Q3: What are the primary off-target effects associated with CRBN ligands like this compound?
A3: The most significant off-target effects are not from binding to unrelated proteins but are inherent to the mechanism of the Lenalidomide "molecular glue" itself. These are often referred to as neosubstrate degradation . The binding of the Lenalidomide core to CRBN can induce the degradation of endogenous proteins that are not the intended target of your PROTAC.[3] Key classes of neosubstrates include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are the most well-documented neosubstrates. Their degradation is responsible for the immunomodulatory and anti-myeloma effects of Lenalidomide.[4][5][6]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is another known effect.[7]
-
Zinc Finger (ZF) Proteins: The phthalimide (B116566) portion of Lenalidomide can recruit a variety of C2H2 zinc finger transcription factors for degradation.[3]
Q4: My PROTAC is degrading the target protein, but I'm observing unexpected cellular toxicity. What could be the cause?
A4: Unexpected cytotoxicity, even with efficient on-target degradation, often points to off-target effects. The unintended degradation of essential endogenous proteins, such as IKZF1/IKZF3 or critical zinc finger transcription factors, can disrupt normal cellular processes and lead to toxicity.[3] It is also crucial to consider that long-term exposure to Lenalidomide has been linked to the activation of the Wnt/β-catenin signaling pathway, which may contribute to drug resistance.[8][9][10]
Q5: How can I experimentally distinguish between on-target and off-target effects?
A5: A critical experiment is to use negative controls. This includes an inactive version of your PROTAC where the ligand for your protein of interest is scrambled or modified to prevent binding, while the this compound portion remains. If you still observe degradation of neosubstrates (like IKZF1) or other cellular effects, they are likely attributable to the CRBN-recruiting moiety itself. A global quantitative proteomics experiment is the most comprehensive way to identify all proteins whose abundance changes upon treatment.[4][9]
Q6: What is the "hook effect" and how does it relate to off-target effects?
A6: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated degradation decreases at very high concentrations. This occurs because the PROTAC can form separate, unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex required for degradation. Operating at these high concentrations can potentially increase off-target pharmacology.[3] Performing a full dose-response curve is essential to identify the optimal concentration range.
Section 2: Data Presentation
Quantitative data is essential for characterizing the activity of your this compound-based compound. Below are representative tables summarizing key affinity and degradation parameters for Lenalidomide and its parent compounds.
Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Assay Type | Protein Construct | Binding Affinity (Kd / Ki / IC50) | Reference(s) |
| Thalidomide (B1683933) | Competitive Titration | hsDDB1-hsCRBN | Kᵢ: ~250 nM | |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | Kᵢ: ~178 nM | |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN | Kᵢ: ~157 nM | |
| Lenalidomide | Affinity Pull-Down | U266 Cell Extract | IC₅₀: ~2 µM | [8] |
| Pomalidomide | Affinity Pull-Down | U266 Cell Extract | IC₅₀: ~2 µM | [8] |
Note: Absolute values can vary significantly based on the specific assay conditions and protein constructs used.
Table 2: Representative Degradation Potency (DC₅₀) of Neosubstrates by Lenalidomide Analogs
| Compound | Neosubstrate Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| Pomalidomide | Aiolos (IKZF3) | MM1.S | 8.7 | >95 | |
| Lenalidomide | Aiolos (IKZF3) | MM1.S | ~1000 | >95 | |
| Methyl-derivative (Cpd 19) | Aiolos (IKZF3) | MM1.S | 120 | 85 | |
| Fluoro-derivative (Cpd 17) | Aiolos (IKZF3) | MM1.S | 1400 | 83 |
DC₅₀ is the concentration of the compound that induces 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound-based PROTACs.
Problem 1: No or weak degradation of the target protein is observed.
| Possible Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and to check for a potential "hook effect".[3] |
| Low E3 Ligase Expression | Verify the expression level of CRBN in your cell line via Western Blot or qPCR. Some cell lines may have low endogenous CRBN levels, limiting degradation capacity. |
| Poor Cell Permeability | PROTACs are often large molecules. If possible, modify the linker to improve physicochemical properties or use alternative delivery methods. |
| Inefficient Ternary Complex Formation | The linker length or attachment point on the target ligand may be suboptimal. Use biophysical assays (e.g., TR-FRET, SPR) to confirm that your PROTAC can simultaneously bind the target protein and CRBN. |
| Rapid Protein Synthesis | The cell may be synthesizing the target protein at a rate that overwhelms the degradation machinery. Treat with a protein synthesis inhibitor (e.g., cycloheximide) alongside your PROTAC to test this hypothesis. |
Problem 2: Significant off-target neosubstrate degradation is observed (e.g., IKZF1/IKZF3).
| Possible Cause | Suggested Solution |
| Inherent Activity of the CRBN Ligand | This is an expected off-target effect. It is critical to include a negative control PROTAC (with an inactive target binder) to confirm that these effects are independent of your intended target.[3] |
| Lack of Selectivity | Consider synthesizing and testing analogs with modifications to the Lenalidomide phthalimide ring (e.g., at the C5 or C6 position) to try and improve selectivity and reduce neosubstrate degradation. |
| High PROTAC Concentration | Use the lowest effective concentration of your PROTAC that gives maximal on-target degradation to minimize dose-dependent off-target effects. |
Problem 3: The observed phenotype does not correlate with target degradation.
| Possible Cause | Suggested Solution |
| Phenotype is Caused by Off-Target Effects | The observed cellular response may be due to the degradation of neosubstrates like IKZF1/IKZF3. Perform a rescue experiment: if you can rescue the phenotype by re-expressing your target protein (but not IKZF1/IKZF3), the effect is likely on-target. |
| Target-Independent Pharmacological Effects | The PROTAC molecule itself may have inhibitory or activating effects unrelated to protein degradation. Use an inactive control that binds the target but cannot recruit CRBN to test for these effects. |
| CRISPR/Cas9 Validation | Use CRISPR/Cas9 to knock out the gene encoding your target protein. If the phenotype of the knockout cells matches the phenotype of the PROTAC-treated cells, it provides strong evidence for an on-target effect. |
Section 4: Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the most common method to directly measure the reduction in target and off-target protein levels.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of your this compound PROTAC (e.g., 0.1 nM to 10 µM) and appropriate controls (vehicle, inactive PROTAC) for a set time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µ g/lane ) and prepare them with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific to your target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect signal using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the target and neosubstrate protein signals to the loading control signal. Plot the normalized values against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
-
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
This protocol provides an overview for identifying on- and off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment: Prepare multiple biological replicates (n≥3) for each condition: vehicle control, active PROTAC at an effective concentration, and an inactive control PROTAC.
-
Cell Lysis and Protein Digestion: Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., containing urea). Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Peptide Labeling (Optional but Recommended): For precise quantification, label peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled (or unlabeled) peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to controls.
-
Your target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
-
Protocol 3: Fluorescence-Based Thermal Shift Assay (TSA/DSF)
This assay can be used to confirm direct binding of your PROTAC (or its components) to the target protein or to CRBN by measuring changes in protein thermal stability.
-
Reagent Preparation:
-
Prepare a solution of purified recombinant protein (either your target protein or a CRBN-DDB1 complex) at a working concentration (e.g., 2-5 µM).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
Prepare serial dilutions of your test compound (e.g., the PROTAC).
-
-
Assay Setup: In a 96- or 384-well qPCR plate, combine the protein solution, the fluorescent dye, and the serially diluted compound. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while measuring fluorescence at each increment.
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature for each well. This will generate a series of melting curves.
-
Determine the melting temperature (Tₘ), which is the midpoint of the transition, for each curve.
-
A significant increase in the Tₘ in the presence of your compound compared to the control indicates that the compound binds to and stabilizes the protein.
-
Section 5: Visualizations
Diagram 1: On-Target CRL4-CRBN Degradation Pathway
Caption: On-target mechanism of a this compound-based PROTAC.
Diagram 2: Off-Target Wnt/β-Catenin Signaling Perturbation
Caption: Lenalidomide can activate Wnt/β-catenin signaling, promoting resistance.
Diagram 3: General Experimental Workflow for Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for Lenalidomide-5-Aminomethyl Based PROTACs
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the linker length of Lenalidomide-5-aminomethyl based PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the optimization of linker length for this compound based PROTACs.
Q1: My PROTAC shows good binary binding to the target protein and Cereblon (CRBN), but I observe minimal or no target protein degradation. What are the potential linker-related issues?
A1: This is a common challenge and often points to suboptimal ternary complex formation. The linker is a critical component for a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Here are the likely linker-related causes and troubleshooting steps:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitination, leading to an unstable complex.[1][3]
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths. This can be achieved by systematically adding or removing chemical units like polyethylene (B3416737) glycol (PEG) or alkyl chains.[1][4]
-
-
Incorrect Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. A highly flexible linker (e.g., long alkyl chains) may lead to a non-productive ternary complex conformation, while a very rigid linker (e.g., containing phenyl or piperazine (B1678402) groups) might prevent the necessary conformational adjustments for effective ubiquitination.[1][4][5]
-
Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC. Poor solubility or cell permeability can prevent the PROTAC from reaching its intracellular target.[4][6]
Q2: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I address this?
A2: The "hook effect" is a known phenomenon for PROTACs where at high concentrations, the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[6]
-
Troubleshooting:
-
Titration: Perform a wide dose-response curve to identify the optimal concentration range for degradation and to characterize the hook effect.
-
Linker Optimization: The linker length and composition can influence the stability of the ternary complex versus the binary complexes. Re-evaluating the linker design may help to mitigate the hook effect.
-
Q3: How do I choose the optimal linker attachment point on the this compound moiety?
A3: The attachment point of the linker to the Lenalidomide scaffold is crucial.[4][7] The 5-position of the phthalimide (B116566) ring is a common choice.[3] Studies have shown that the attachment point can affect the hydrolytic and metabolic stability of the PROTAC and its ability to degrade neosubstrates of CRBN.[3][7]
-
Considerations:
-
Synthesis Accessibility: The ease of chemical synthesis for attaching the linker at a specific position.
-
Structural Data: If available, crystal structures of CRBN in complex with ligands can guide the choice of a solvent-exposed position for linker attachment that does not disrupt binding.[8]
-
Neosubstrate Degradation: The attachment point can influence the degradation of CRBN's natural neosubstrates like IKZF1 and IKZF3.[7][9]
-
Quantitative Data Summary
The optimal linker length is target-dependent. The following tables summarize quantitative data from studies evaluating the impact of linker length and composition on the degradation of different target proteins using Lenalidomide-based PROTACs.
Table 1: Impact of Linker Length and Type on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | < 1 | > 90 |
| PROTAC B | PEG | 4 | 5 | > 90 |
Note: This table is a representative summary based on findings in the literature. DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.[3]
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | Degradation |
| Alkyl/Ether | < 12 | No degradation |
| Alkyl/Ether | 12 - 29 | Submicromolar DC50 |
Note: This data highlights the critical role of a minimum linker length for observing degradation.[8][10]
Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Weak degradation |
Note: This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[10][11]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1][8]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1][8]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).[1][8]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[4]
Protocol:
-
Chip Preparation:
-
Immobilize one of the binding partners, typically the E3 ligase (e.g., biotinylated CRBN on a streptavidin chip), onto the surface of a sensor chip.[1]
-
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
To measure ternary complex formation, pre-incubate the PROTAC with the target protein before flowing the mixture over the immobilized E3 ligase.[1]
-
Alternatively, inject the target protein over the chip surface with the PROTAC already bound to the E3 ligase.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[10]
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating and optimizing PROTACs.
Troubleshooting Logic for Weak or No Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cellular Assays
Welcome to the Technical Support Center for Cellular Assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent or unreliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for common problems encountered in various cellular assays.
Section 1: General Cell Culture and Assay Variability
Question 1: My results show high variability between replicate wells. What are the common causes and solutions?
Answer: High well-to-well variability is a frequent issue that can mask the true biological effects of your treatment. The primary causes can be categorized into several areas:
-
Inconsistent Cell Seeding: A non-uniform cell suspension is a major contributor to variability.[1]
-
Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, which can concentrate media components and affect cell growth and viability.[3][4][5][6]
-
Inaccurate Pipetting: Errors in pipetting volumes of cells, media, or reagents will directly impact results.
-
Temperature and CO₂ Gradients: Variations in temperature or CO₂ levels across the incubator can affect cell growth.
Question 2: I'm observing an "edge effect" in my multi-well plates. How can I minimize this?
Answer: The edge effect is a well-documented phenomenon where cells in the outer wells of a microplate behave differently than those in the inner wells, primarily due to higher rates of evaporation.[5][6] This leads to changes in media osmolality and concentration of salts and reagents, impacting cell health and assay performance.[3]
Here are several strategies to reduce the edge effect:
-
Create a Humidity Buffer: The most common method is to not use the outer wells for experimental samples. Instead, fill these wells with sterile water, PBS, or culture medium to act as a humidity buffer, minimizing evaporation from the inner wells.[2][6]
-
Use Low-Evaporation Lids or Sealing Tapes: Specialized lids with longer skirts or condensation rings can reduce fluid loss.[3] For biochemical assays, sealing tapes can be very effective. For cell-based assays, use sterile, breathable sealing films that allow for gas exchange.[3][4]
-
Optimize Incubation Conditions: Maintain high humidity (at least 95%) in your incubator. Minimize the frequency and duration of opening the incubator door to maintain a stable environment.[6]
-
Plate Resting Period: After seeding, let the plate sit at room temperature in the cell culture hood for about 60 minutes before transferring it to the incubator. This allows cells to settle evenly at the bottom of the wells before temperature changes can influence their distribution.[5]
Troubleshooting Edge Effects Workflow
Caption: A workflow for troubleshooting and mitigating edge effects in microplates.
Section 2: Reagent and Protocol-Related Issues
Question 3: My assay has a high background signal. What are the likely causes and how can I fix it?
Answer: A high background signal can obscure the specific signal from your target, reducing the sensitivity and accuracy of your assay.[8][9] Common causes depend on the assay type:
For Immunoassays (ELISA, Western Blot):
-
Insufficient Blocking: Non-specific binding sites on the plate or membrane are not adequately blocked.
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[10][12]
-
Inadequate Washing: Residual unbound antibodies are not sufficiently washed away.
-
Solution: Increase the number and/or duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[10]
-
-
Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the sample.
-
Solution: Run a control with only the secondary antibody to check for non-specific binding. Ensure your secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed against the sample species immunoglobulin.[13]
-
For Cell-Based Assays (e.g., Viability Assays):
-
Reagent Contamination: Assay reagents may be contaminated with bacteria or other substances that react with the detection chemistry.[14]
-
Solution: Use sterile technique when handling all reagents and prepare them fresh if possible.
-
-
Compound Interference: The test compound itself may autofluoresce, absorb light at the detection wavelength, or react directly with the assay reagent.
-
Solution: Run compound-only controls (in cell-free media) to check for interference.[14]
-
-
Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays.
-
Solution: Use phenol red-free media for the final assay step.[14]
-
General Troubleshooting for High Background
| Cause | Solution |
| Insufficient blocking | Increase blocking time or concentration; try a different blocking agent.[10][11] |
| Antibody concentration too high | Titrate antibodies to find the optimal dilution.[9][10][12] |
| Inadequate washing | Increase the number and duration of washes; add detergent to wash buffer.[10] |
| Reagent contamination | Use sterile technique; prepare fresh reagents.[14] |
| Compound/media interference | Run compound-only controls; use phenol red-free media.[14] |
Question 4: I'm getting a weak or no signal in my assay. What should I check?
Answer: A weak or absent signal can be frustrating. The troubleshooting process involves systematically checking reagents, protocol steps, and the biological system itself.
For Immunoassays (ELISA, Western Blot):
-
Reagent Issues:
-
Inactive Antibody/Enzyme: The primary antibody, secondary antibody, or enzyme conjugate may have lost activity due to improper storage or being past its expiration date.
-
Incorrect Reagent Preparation: Reagents may have been prepared incorrectly (e.g., wrong dilution, wrong buffer). Sodium azide, a common preservative, inhibits HRP activity.[15]
-
Solution: Check storage conditions and expiration dates. Prepare fresh reagents and buffers, paying close attention to the protocol. Test enzyme activity with its substrate.
-
-
Protocol Errors:
-
Omitted Step: A critical step, like adding the primary or secondary antibody, may have been missed.[15]
-
Incorrect Incubation Times/Temperatures: Incubation times may be too short, or temperatures may be suboptimal for binding.[15]
-
Solution: Carefully review the protocol and ensure all steps were performed correctly. Consider increasing incubation times (e.g., overnight at 4°C for the primary antibody).
-
-
Low Target Protein:
-
Insufficient Protein Load (Western Blot): The amount of protein loaded on the gel may be too low to detect.
-
Low Abundance in Sample (ELISA): The target analyte concentration in the sample is below the detection limit of the assay.
-
Solution: Increase the amount of protein loaded per well. For ELISAs, you may need to concentrate the sample or use a more sensitive assay format.
-
For Cell-Based Assays:
-
Suboptimal Cell Seeding Density: Too few cells will generate a weak signal.[2]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay.[16]
-
-
Poor Cell Health: Unhealthy or dead cells will not respond appropriately in the assay.
-
Insufficient Incubation Time: The incubation time with the test compound or the final detection reagent may be too short.[2]
-
Solution: Optimize the incubation time to allow for a biological response or for the detection signal to fully develop.[2]
-
Troubleshooting a Weak/No Signal Pathway
Caption: A logical pathway for diagnosing the cause of a weak or absent assay signal.
Section 3: Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential for minimizing variability and ensuring a robust assay window. An optimal density ensures cells are in the logarithmic growth phase and produce a signal within the linear range of the detection method.[16]
Methodology:
-
Prepare Cell Suspension: Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Create Serial Dilutions: Prepare a series of cell dilutions in culture medium. For a 96-well plate, a typical range to test might be from 1,000 to 40,000 cells per well.
-
Plate the Cells: Seed each cell density in at least triplicate wells of a microplate. Include "blank" wells containing only culture medium to measure background.
-
Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[16]
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., MTT, WST-1, CellTiter-Glo®) according to the manufacturer's instructions.
-
Analyze Data: Subtract the average signal from the blank wells from all other wells. Plot the mean signal (e.g., absorbance or luminescence) on the Y-axis against the number of cells seeded per well on the X-axis.
-
Determine Optimal Density: Identify the linear portion of the curve. The optimal seeding density for your experiments should fall within this range, providing a strong signal that is well below the plateau, where the signal is no longer proportional to the cell number.[16]
Table 1: Example Seeding Densities for Common Cell Lines (96-well plate)
| Cell Line Type | Example Cell Lines | Typical Seeding Density Range (cells/well) | Notes |
| Rapidly Proliferating (Adherent) | HeLa, A549, HEK293 | 2,000 - 10,000 | Can quickly become over-confluent. Lower densities are often needed for longer (≥48h) assays.[16] |
| Slowly Proliferating (Adherent) | MCF-7, HepG2 | 5,000 - 20,000 | Require a higher initial density to generate a sufficient signal, especially in short-term assays.[16] |
| Suspension Cells | Jurkat, K562 | 10,000 - 50,000 | Tend to require higher densities than adherent cells. |
Note: These are general starting points. The optimal density must be determined experimentally for each cell line and assay condition.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. agilent.com [agilent.com]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. arp1.com [arp1.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
how to improve the stability of Lenalidomide-5-aminomethyl conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lenalidomide-5-aminomethyl conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is showing rapid degradation in aqueous buffer. What is the likely cause?
A1: The primary cause of degradation for Lenalidomide and its derivatives in aqueous solutions is the hydrolysis of the glutarimide (B196013) ring. This reaction is often pH-dependent and tends to accelerate under basic conditions. The 5-aminomethyl group, being part of a linker, can also influence the overall stability of the conjugate.
Q2: What is the expected half-life of a Lenalidomide conjugate in plasma?
A2: The stability of a Lenalidomide conjugate in plasma is influenced by both the Lenalidomide core and the linker chemistry. Lenalidomide itself undergoes non-enzymatic hydrolysis in human plasma, with an in vitro half-life of approximately 8 hours[1]. The linker connecting it to the payload can also be susceptible to enzymatic or chemical cleavage, which would further decrease the overall stability.
Q3: How can I monitor the stability of my conjugate?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for monitoring the stability of your conjugate. By analyzing samples at different time points, you can quantify the remaining intact conjugate and identify degradation products.
Q4: Can the choice of linker impact the stability of my Lenalidomide conjugate?
A4: Absolutely. The linker is a critical determinant of stability. Linkers that are susceptible to enzymatic cleavage or are inherently unstable in physiological conditions can lead to premature release of the payload. Careful selection and design of the linker are crucial for developing stable conjugates. Strategies such as incorporating stable amide bonds or using sterically hindered linkers can improve stability.
Q5: Are there any formulation strategies to improve the stability of my conjugate in solution?
A5: Yes, formulation can play a significant role. Consider the following:
-
pH control: Maintaining the pH of the solution within a stable range (typically acidic to neutral) can slow down the hydrolysis of the glutarimide ring.
-
Buffer selection: The choice of buffer components can influence stability. It is advisable to screen different buffer systems.
-
Excipients: The addition of certain excipients, such as cryoprotectants for frozen storage or lyoprotectants for lyophilized formulations, may enhance long-term stability.
Troubleshooting Guides
Issue 1: Rapid Degradation of Conjugate in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Glutarimide Ring | Adjust the pH of the buffer to a lower value (e.g., pH 5-6.5) and store the solution at a lower temperature (4°C or -20°C). | Reduced rate of degradation observed in subsequent stability studies. |
| Unstable Linker | If possible, synthesize a new conjugate with a more stable linker (e.g., one with amide bonds instead of ester bonds). | The new conjugate exhibits a longer half-life under the same experimental conditions. |
| Enzymatic Degradation (if in biological matrix) | Add broad-spectrum protease or esterase inhibitors to the matrix as a control experiment. | A significant increase in conjugate stability in the presence of inhibitors points to enzymatic degradation. |
Issue 2: Poor In Vivo Stability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature Linker Cleavage | Analyze plasma samples over time by LC-MS/MS to identify metabolites and confirm the cleavage site. Redesign the linker to be more resistant to in vivo cleavage mechanisms. | The redesigned conjugate shows a longer half-life in vivo and improved therapeutic efficacy. |
| Rapid Clearance | Modify the conjugate to increase its hydrodynamic radius, for example, by PEGylation. | Increased circulation time and exposure of the conjugate in vivo. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Buffer
Objective: To determine the chemical stability of a this compound conjugate in a buffered solution.
Materials:
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffer at pH 5.0 (e.g., acetate (B1210297) buffer)
-
HPLC system with a suitable C18 column
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
Method:
-
Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the test buffers (pH 7.4 and pH 5.0) to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of cold quenching solution.
-
Analyze the samples by HPLC to determine the percentage of the remaining intact conjugate.
-
Plot the percentage of intact conjugate versus time to determine the half-life.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a this compound conjugate in plasma.
Materials:
-
This compound conjugate
-
Human or mouse plasma (heparinized)
-
HPLC or LC-MS/MS system
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
Method:
-
Pre-warm the plasma to 37°C.
-
Spike the conjugate into the plasma to a final concentration of 1 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Immediately add the aliquot to 3 volumes of cold protein precipitation solution.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by HPLC or LC-MS/MS to quantify the remaining intact conjugate.
-
Calculate the half-life of the conjugate in plasma.
Data Presentation
| Condition | Half-life (hours) | Major Degradation Product(s) |
| PBS, pH 7.4, 37°C | [Example: 12.5] | [Example: Hydrolyzed glutarimide] |
| Acetate Buffer, pH 5.0, 37°C | [Example: 48.2] | [Example: Minimal degradation] |
| Human Plasma, 37°C | [Example: 6.8] | [Example: Hydrolyzed glutarimide, cleaved linker] |
| Mouse Plasma, 37°C | [Example: 4.2] | [Example: Hydrolyzed glutarimide, cleaved linker] |
Visualizations
Caption: Proposed degradation pathways for this compound conjugates.
Caption: General experimental workflow for assessing conjugate stability.
Caption: A logical guide for troubleshooting conjugate instability.
References
dealing with cytotoxicity of Lenalidomide-5-aminomethyl in control cells
Here is the Technical Support Center for dealing with the cytotoxicity of Lenalidomide-5-aminomethyl.
Disclaimer
This technical support guide addresses the cytotoxic properties of the immunomodulatory drug Lenalidomide (B1683929). Specific data for the derivative "this compound" is not widely available in published literature. The information provided is based on the well-characterized parent compound, Lenalidomide. While the biological activity is expected to be similar, the exact cytotoxic profile of the derivative may vary. Researchers should use this guide as a starting point and validate the effects in their specific experimental systems.
This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the cytotoxic effects of Lenalidomide, particularly in control cell lines, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lenalidomide's cytotoxic and immunomodulatory effects?
A1: Lenalidomide functions as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, causing it to recognize and tag specific proteins—notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)—for degradation by the proteasome.[1][2][3] The degradation of these factors leads to two main outcomes:
-
Direct Anti-Tumor Effects: In malignant B-cells, the loss of IKZF1 and IKZF3 downregulates critical survival factors like IRF4 and c-MYC, leading to cell cycle arrest and apoptosis.[2][3]
-
Immunomodulatory Effects: In T-cells, the degradation of these same factors de-represses the production of Interleukin-2 (IL-2), leading to T-cell and Natural Killer (NK) cell activation and enhanced anti-tumor immunity.[4][5][6]
Q2: Should I expect to see cytotoxicity in my non-cancerous control cell lines?
A2: The answer depends on the cell type and its expression level of Cereblon (CRBN).
-
Low Cytotoxicity in Many Normal Cells: Lenalidomide generally shows low direct cytotoxicity against many normal cell types, including hematopoietic stem cells.[4] Studies have also shown that it does not significantly affect the count of healthy bone marrow plasma cells in vivo.[2]
-
Sensitivity is CRBN-Dependent: The cytotoxic effects of Lenalidomide are dependent on the expression of its target, CRBN.[5] Control cells with low or absent CRBN expression will likely be resistant to the direct effects of the drug.
-
Specific Lineage Sensitivity: Some normal, proliferating cells can be sensitive. For example, the in vitro generation of early plasma cells from B-cells is inhibited by Lenalidomide with a half-maximal inhibitory concentration (IC50) of approximately 0.76 µM.[7]
Q3: My compound is dissolved in DMSO. Could this be the source of cytotoxicity in my control cells?
A3: Absolutely. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for compounds like Lenalidomide, but it is toxic to cells at higher concentrations.[8][9] Most cell lines can tolerate a final DMSO concentration up to 0.5%, but some, especially primary cells, are more sensitive.[7] It is critical to include a "vehicle control" (cells treated with the same final concentration of DMSO without the drug) in every experiment to distinguish solvent toxicity from compound-specific effects.[10]
Q4: How does Lenalidomide affect peripheral blood mononuclear cells (PBMCs) from healthy donors?
A4: In healthy PBMCs, Lenalidomide's primary role is immunomodulatory rather than cytotoxic. It stimulates T-cell proliferation (particularly in the presence of T-cell receptor stimulation), increases the production of cytokines like IL-2 and IFN-γ, and enhances the cytotoxic function of NK cells.[11][12][13] You should not expect to see widespread cell death in a healthy PBMC culture treated with Lenalidomide alone; rather, you should observe signs of immune activation.
Troubleshooting Guide: Unexpected Cytotoxicity
| Problem Encountered | Potential Causes | Recommended Solutions & Next Steps |
| High cytotoxicity observed in my control cell line. | 1. Solvent Toxicity: The final concentration of DMSO (or other solvent) is too high.[8] 2. High Compound Concentration: The concentration of this compound is in a toxic range for your specific cell line. 3. Cell Line Sensitivity: Your control cell line may have high expression of CRBN and be particularly sensitive to the drug's effects. | 1. Check Solvent Concentration: Ensure the final DMSO concentration is ≤0.5%, and ideally ≤0.1%. Always run a vehicle-only control.[7][9] 2. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 for your cell line.[10] 3. Characterize Your Cells: If possible, check the CRBN expression level in your control cells via Western Blot or qPCR. Consider using a control cell line with known low CRBN expression for comparison. |
| No cytotoxic effect observed, even at high concentrations. | 1. Low CRBN Expression: The cell line may lack the necessary target protein for Lenalidomide to act upon.[5] 2. Compound Instability: The compound may be degrading in the culture medium over the course of the experiment. 3. Cell Line Resistance: The cell line may have inherent resistance mechanisms downstream of CRBN. | 1. Use a Positive Control: Test the compound on a sensitive cell line (e.g., a multiple myeloma cell line like MM.1S) to confirm the compound is active. 2. Assess Target Expression: Check for CRBN expression in your cell line. 3. Shorten Incubation Time: For stability concerns, consider shorter-term assays or refreshing the media with the compound during long-term experiments. |
| High variability in results between replicate wells. | 1. Inconsistent Seeding: Uneven cell numbers at the start of the experiment. 2. Edge Effects: Wells on the edge of the plate are prone to evaporation, altering concentrations. 3. Compound Precipitation: The compound may be coming out of solution at higher concentrations. | 1. Optimize Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. 3. Check Solubility: Visually inspect the stock solution and the highest concentration wells for any signs of precipitation. |
Data Presentation: Quantitative Effects of Lenalidomide
Table 1: Summary of Lenalidomide's Anti-proliferative and Cytotoxic Effects
| Cell Type | Effect | Effective Concentration (IC50) | Notes |
| Multiple Myeloma Cell Lines (sensitive) | Anti-proliferative | 0.15 µM - 7 µM | Sensitivity is highly variable between cell lines and correlates with CRBN expression. |
| Normal Human Early Plasma Cells (in vitro generation) | Inhibition of Differentiation/Proliferation | ~0.76 µM | Demonstrates that certain normal proliferating cell types can be sensitive.[7] |
| Normal Human CD34+ Progenitor Cells | Pro-proliferative | Not Applicable | Lenalidomide was shown to increase the total number of CD34+ cells in culture.[4] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Anti-proliferative (Cytostatic) | Effective at concentrations ≥ 0.3 µM | Lenalidomide is generally not directly cytotoxic to CLL cells but inhibits their proliferation. |
| Healthy PBMCs | Immunostimulatory | Not Applicable | Does not cause cytotoxicity; instead, it activates T-cells and NK cells.[11][13] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Considered safe with negligible cytotoxic effects.[7] | Ideal for sensitive assays or primary cells. |
| > 0.1% to 0.5% | Generally tolerated by most robust, immortalized cell lines without severe cytotoxicity.[7][9] | Acceptable for many experiments; vehicle control is essential. |
| > 0.5% to 1.0% | May induce stress or cytotoxic effects, especially in long-term incubations (≥ 24h).[8] | Use with caution; may confound results. |
| > 1.0% | Often causes significant cytotoxicity.[8] | Not recommended for cell-based assays. |
Experimental Protocols
Note: Perform all steps in a sterile biological safety cabinet.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided with most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction using the provided stop solution. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time. Include both floating and adherent cells when harvesting.
-
Cell Harvesting: Collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the cells from the medium. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
References
- 1. [PDF] Lenalidomide Enhances Natural Killer Cell and Monocyte-Mediated Antibody-Dependent Cellular Cytotoxicity of Rituximab-Treated CD20+ Tumor Cells | Semantic Scholar [semanticscholar.org]
- 2. Lenalidomide down-regulates the CD20 antigen and antagonizes direct and antibody-dependent cellular cytotoxicity of rituximab on primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide and pomalidomide modulate hematopoietic cell expansion and differentiation in the presence of MSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E-GEOD-31421 - Cereblon expression is required for the anti-myeloma activity of lenalidomide and pomalidomide [expression profiling] - OmicsDI [omicsdi.org]
Technical Support Center: Scaling Up Lenalidomide-5-aminomethyl Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the scale-up of Lenalidomide-5-aminomethyl synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-01 | Low Yield in Nitrile Reduction Step | 1. Inefficient catalyst activity (e.g., poisoned Pd/C).2. Insufficient hydrogen pressure or poor gas dispersion.3. Suboptimal reaction temperature or time.[1] | 1. Use fresh, high-quality 10% Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.2. Increase hydrogen pressure gradually to the recommended 50 psi.[1] Ensure vigorous stirring to maximize gas-liquid contact.3. Maintain the reaction temperature at 40°C for 20 hours as a starting point and optimize if necessary based on in-process monitoring.[1] |
| SYN-02 | Incomplete Reaction or Stalling | 1. Presence of impurities in the starting material, 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile, that may inhibit the catalyst.2. Inadequate solvent purity (e.g., presence of water or other reactive impurities in dimethylacetamide). | 1. Purify the nitrile precursor by recrystallization before the reduction step.2. Use anhydrous, high-purity dimethylacetamide to prevent side reactions. |
| PUR-01 | Difficulty in Product Isolation and Purification | 1. The product, being a primary amine, may be highly polar and have high water solubility, making extraction difficult.2. Formation of closely related impurities that co-elute during chromatography. | 1. After reaction completion, filter through celite and concentrate the filtrate.[1] The product can be precipitated as a hydrochloride salt to facilitate isolation.2. Utilize reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) in a phosphate (B84403) buffer to achieve better separation.[2] |
| IMP-01 | Presence of Over-reduction Byproducts | 1. Harsh reaction conditions (e.g., excessively high temperature or pressure).2. Prolonged reaction time. | 1. Strictly control the reaction temperature and pressure within the recommended range.2. Monitor the reaction progress by HPLC and stop the reaction once the starting material is consumed to avoid the formation of further reduction products. |
| IMP-02 | Residual Palladium in the Final Product | 1. Inefficient filtration of the palladium on carbon catalyst.2. Complexation of palladium with the amine product. | 1. Use a fine filter aid (e.g., Celite®) for the catalyst filtration.[1] Consider a second filtration if necessary.2. Treat the crude product solution with a metal scavenger before final crystallization. |
| SCL-01 | Safety Concerns During Hydrogenation at Scale | 1. Risk of explosion with hydrogen gas.2. Use of flammable solvents. | 1. Use a properly rated hydrogenation reactor with appropriate safety features.2. Ensure the reaction is carried out in a well-ventilated area with appropriate grounding to prevent static discharge. |
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in synthesizing this compound compared to Lenalidomide?
A1: The primary challenge lies in the selective reduction of the nitrile group to a primary amine in the final step of the synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile to yield this compound. This step requires careful control of reaction conditions to avoid side reactions and ensure a good yield.
Q2: What are the critical process parameters to monitor during the catalytic hydrogenation step?
A2: The critical parameters for the nitrile reduction are hydrogen pressure, reaction temperature, catalyst loading, and reaction time.[1] Consistent monitoring of these parameters is crucial for reproducibility and for minimizing impurity formation.
Q3: Are there any specific impurities I should be looking for in my final product?
A3: Besides unreacted starting material, potential impurities could include over-reduced byproducts or intermediates from incomplete reactions. It is also important to analyze for residual palladium from the catalyst. A comprehensive impurity profile should be established using techniques like HPLC and LC-MS.
Q4: What are the safety precautions for handling the hydrogenation reaction at a larger scale?
A4: When scaling up, it is imperative to use a certified hydrogenation reactor equipped with pressure and temperature controls, and emergency relief systems. The use of hydrogen requires a controlled environment with proper ventilation and monitoring for leaks. All equipment should be properly grounded.
Q5: Can I use a different catalyst for the nitrile reduction?
A5: While 10% Palladium on carbon is a commonly used catalyst for this type of reduction, other catalysts like Raney Nickel could potentially be used. However, any change in the catalyst would require a thorough re-optimization of the reaction conditions, including solvent, temperature, pressure, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the catalytic hydrogenation of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile.[1]
Materials:
-
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile
-
10% Palladium on carbon (Pd/C)
-
Dimethylacetamide (DMAc), anhydrous
-
Methanesulfonic acid
-
Hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, combine 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile (1 equivalent), 10% Pd/C (catalytic amount), and anhydrous dimethylacetamide.
-
Add methanesulfonic acid (1.1 equivalents).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Heat the reaction mixture to 40°C and stir vigorously for 20 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional dimethylacetamide.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by chromatography or by forming a salt.
Protocol 2: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method for analyzing the purity of Lenalidomide and its derivatives.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Phosphate buffer (pH adjusted to ~3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Prepare a standard solution of this compound and a sample solution of the reaction mixture or purified product in a suitable diluent (e.g., a mixture of mobile phases).
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms for the retention time of the main peak and the presence of any impurity peaks.
-
Calculate the purity based on the peak area percentages.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in nitrile reduction.
References
Technical Support Center: Enhancing Lenalidomide-5-Aminomethyl Binding to Cereblon
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the binding affinity of Lenalidomide-5-aminomethyl and its analogs to the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing weak or no binding of our this compound analog to CRBN. What are the potential causes and solutions?
A1: Weak or no binding can stem from several factors, ranging from experimental setup to the inherent properties of the synthesized analog.
Troubleshooting Steps:
-
Verify Protein Quality and Activity:
-
Problem: The recombinant CRBN protein may be misfolded, aggregated, or inactive.
-
Solution: Confirm the purity and monomeric state of your CRBN-DDB1 complex using SDS-PAGE and size-exclusion chromatography. It is crucial to use the CRBN-DDB1 complex, as the full-length complex exhibits a significantly higher affinity for lenalidomide (B1683929) compared to the isolated CRBN thalidomide-binding domain (TBD).[1] Perform a control experiment with a known binder, such as lenalidomide or pomalidomide, to ensure the protein is active.
-
-
Check Compound Integrity:
-
Problem: The synthesized this compound analog may have degraded or may not be what you think it is.
-
Solution: Confirm the identity and purity of your compound using techniques like NMR and mass spectrometry. Ensure proper storage conditions to prevent degradation.
-
-
Optimize Assay Conditions:
-
Problem: Suboptimal buffer composition, pH, or temperature can negatively impact binding affinity.
-
Solution: Screen different buffer conditions. A commonly used buffer for in vitro binding assays is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). Ensure the pH is within the optimal range for CRBN stability (typically around 7.4). Temperature can also influence binding, so maintain a consistent temperature throughout the experiment.[1]
-
-
Re-evaluate Analog Design:
-
Problem: The chemical modifications made to the lenalidomide scaffold may have disrupted key interactions with CRBN.
-
Solution: Review the structure-activity relationship (SAR) of lenalidomide binding to CRBN. The glutarimide (B196013) moiety is essential for binding within the hydrophobic "tri-Trp pocket" of CRBN.[2][3][4] Modifications to the isoindolinone ring, particularly at the 4- and 5-positions, can be made to introduce linkers for PROTACs, but these modifications can influence binding affinity and neosubstrate recruitment.[5][6] Consider if your modifications have inadvertently disrupted crucial hydrogen bonds or introduced steric hindrance.
-
Q2: How can we rationally design this compound analogs with improved binding affinity for CRBN?
A2: A rational design approach involves leveraging the structural understanding of the lenalidomide-CRBN interaction to make informed chemical modifications.
Key Design Principles:
-
Preserve the Glutarimide Moiety: This part of the molecule is anchored in a hydrophobic pocket formed by three tryptophan residues in CRBN and is critical for binding.[2][3][4] Avoid modifications that alter its structure or ability to form key hydrogen bonds.
-
Exploit the Solvent-Exposed Isoindolinone Ring: The isoindolinone ring is more solvent-exposed, making it a suitable point for attaching linkers in PROTAC design.[2][3][4] Modifications at the 5-position, where the aminomethyl group is located, are common.
-
Consider Substitutions on the Phthalimide (B116566)/Isoindolinone Ring:
-
Adding small functional groups at the 4-position of the phthalimide ring, such as an amino or methyl group, has been shown to be important for the recruitment and degradation of certain neosubstrates like Ikaros.[7]
-
Fluorination of the benzamide (B126) ring in novel non-phthalimide CRBN binders has been shown to increase binding affinity.[8]
-
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict how different analogs will bind to CRBN and to estimate their binding free energies. This can help prioritize which compounds to synthesize and test.
Quantitative Data on CRBN Ligand Binding Affinities
The following table summarizes the binding affinities of lenalidomide and other relevant compounds to Cereblon, as determined by various biophysical methods. These values can serve as a benchmark for your own experiments.
| Compound | Binding Affinity (IC50/Kd) | Experimental Method | Reference |
| Lenalidomide | ~1.5 µM (IC50) | Time-Resolved FRET (TR-FRET) | [9] |
| Lenalidomide | 0.64 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] |
| Pomalidomide | ~1.2 µM (IC50) | Time-Resolved FRET (TR-FRET) | [9] |
| Thalidomide (B1683933) (S-enantiomer) | ~250 nM (Kd) | Surface Plasmon Resonance (SPR) | [9] |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Surface Plasmon Resonance (SPR) | [9] |
| Iberdomide | Higher affinity than lenalidomide and pomalidomide | Varies | [10] |
| CC-92480 | Higher affinity than lenalidomide | Varies | [10] |
Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and protein construct used.
Experimental Protocols
Here are detailed methodologies for key experiments used to measure the binding affinity of small molecules to CRBN.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand binding to CRBN.
Materials:
-
Purified, recombinant CRBN-DDB1 complex
-
This compound analog
-
ITC instrument
-
Matched buffer (e.g., 20 mM HEPES pH 8.0)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the CRBN-DDB1 protein against the chosen ITC buffer to ensure buffer matching.
-
Prepare the ligand solution by dissolving the compound in the same dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[11]
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[9]
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5-2 µL) to be discarded during data analysis.[12]
-
Carry out a series of sequential injections (e.g., 2-5 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (Kd) of a ligand to CRBN.
Materials:
-
Purified, recombinant CRBN-DDB1 complex
-
This compound analog
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound analog in running buffer.
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Globally fit the sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain ka and kd.
-
Calculate the Kd from the ratio of kd to ka.
-
Fluorescence Polarization (FP)
Objective: To determine the binding affinity (IC50 or Kd) of a test compound to CRBN by measuring its ability to displace a fluorescently labeled tracer.
Materials:
-
Purified, recombinant CRBN-DDB1 complex
-
Fluorescently labeled CRBN ligand (tracer)
-
Unlabeled this compound analog (competitor)
-
Assay buffer
-
Black, low-binding microtiter plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled test compound.
-
In a microtiter plate, add the CRBN protein to a final concentration determined by a prior titration experiment.
-
Add the fluorescent tracer at a constant concentration (typically at or below its Kd for CRBN).
-
Add the serially diluted test compound.
-
Include control wells with no competitor (maximum polarization) and no protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at a controlled temperature to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Visualizations
Caption: Workflow for improving this compound binding affinity.
Caption: Lenalidomide-induced neosubstrate degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reducing Non-Specific Binding in Immunoprecipitation
Welcome to our dedicated resource for troubleshooting and optimizing your immunoprecipitation (IP) experiments. This guide provides in-depth answers to common questions about reducing non-specific binding, offering detailed protocols and best practices for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in immunoprecipitation?
A1: Non-specific binding in IP can originate from several sources. The main culprits are typically interactions with the beads (e.g., agarose (B213101) or magnetic), the antibody itself, or insufficient washing.[1] Proteins can adhere to the bead matrix, or the antibody may exhibit cross-reactivity with off-target proteins. Additionally, inadequate washing can fail to remove loosely bound, non-target proteins.
Q2: What is the purpose of a "pre-clearing" step, and is it always necessary?
A2: Pre-clearing is an optional but highly recommended step to minimize non-specific binding. It involves incubating the cell lysate with beads (without the primary antibody) before the actual immunoprecipitation.[2][3] This process captures and removes proteins that would non-specifically bind to the beads themselves. For greater stringency, you can pre-clear with a non-specific antibody of the same isotype and from the same host species as your primary antibody.[4] While not always essential, especially if the target protein is abundant or if you are using magnetic beads which tend to have lower non-specific binding, it is a valuable step for improving the purity of the final immunoprecipitated sample.[5][6]
Q3: How do I choose the right blocking agent to reduce background?
A3: The choice of blocking agent depends on your specific assay. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[3] BSA is a general-purpose blocking agent, but it's important to use an IgG-free and protease-free formulation to avoid cross-reactivity with antibodies.[7] Non-fat milk is a cost-effective option; however, it should be avoided when working with phosphorylated proteins as it contains casein, a phosphoprotein, which can lead to high background.[8] Normal serum from the same species as your secondary antibody is also an effective blocking agent.[7]
Q4: What is an isotype control, and why is it important?
A4: An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and from the same host species as the primary antibody, but it is not specific to the target antigen.[3] Including an isotype control is crucial to differentiate between specific antigen-antibody interactions and non-specific binding of the antibody itself to other proteins in the lysate.[1][3] A high signal in the isotype control lane of a Western blot indicates a problem with non-specific antibody binding.
Troubleshooting Guide
Problem: High background in my immunoprecipitation results.
High background, characterized by multiple non-specific bands on a Western blot, is a common issue in IP experiments. The following troubleshooting steps can help identify and resolve the source of the non-specific binding.
Q1: My "beads-only" control shows high background. How can I fix this?
A1: If you observe significant non-specific binding in your control lane containing only beads and lysate (no primary antibody), it indicates that proteins are binding directly to the bead matrix.
Solution:
-
Pre-clear the lysate: Before adding your specific antibody, incubate the cell lysate with beads to remove proteins that non-specifically bind to them.[2]
-
Block the beads: Prior to adding the lysate, incubate the beads with a blocking agent like 1-5% BSA or non-fat milk to saturate non-specific binding sites.[3][9]
Experimental Protocol: Pre-clearing Lysate and Blocking Beads
-
Bead Preparation: Wash the required amount of Protein A/G beads with lysis buffer.
-
Blocking (Optional but Recommended): Resuspend the beads in lysis buffer containing 1-5% BSA and incubate for 1 hour at 4°C with gentle rotation. Wash the beads twice with lysis buffer to remove excess BSA.
-
Pre-clearing the Lysate: Add a portion of the blocked beads (e.g., 20 µL of slurry) to your cleared cell lysate. Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Separation: Pellet the beads by centrifugation or using a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This pre-cleared lysate is now ready for the immunoprecipitation step with your specific antibody.
Q2: My isotype control lane shows significant background. What does this indicate and how can I address it?
A2: High background in the isotype control lane suggests that the non-specific binding is primarily due to the antibody itself, rather than the beads.
Solution:
-
Titrate the primary antibody: You may be using too much antibody, leading to increased non-specific interactions.[10] Perform a titration experiment to determine the optimal antibody concentration that effectively pulls down your target protein without causing high background.
-
Use a high-quality, affinity-purified antibody: Antibodies that have been affinity-purified are more specific and will exhibit less non-specific binding.[11]
-
Increase wash stringency: Modify your wash buffer to disrupt weaker, non-specific antibody-protein interactions.
Q3: How can I optimize my wash steps to reduce non-specific binding?
A3: Insufficient or overly gentle washing can leave behind non-specifically bound proteins. Conversely, excessively harsh washing can disrupt the specific antibody-antigen interaction.
Solution:
-
Increase the number and duration of washes: Perform at least 4-6 wash steps, with each wash lasting 3-5 minutes.
-
Increase the stringency of the wash buffer: You can modify your wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) to disrupt electrostatic interactions or by adding a mild non-ionic detergent (e.g., 0.1% - 1.0% NP-40 or Triton X-100) to reduce hydrophobic interactions.[12][13]
Data Presentation
Table 1: Recommended Concentrations for Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Use IgG-free and protease-free BSA to avoid cross-reactivity.[7] |
| Non-Fat Dry Milk | 0.1 - 5% (w/v) | Cost-effective, but not recommended for phosphoprotein IP due to the presence of phosphoproteins like casein.[8][14] |
| Normal Serum | 5% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding.[7] |
| Gelatin | 1% (w/v) | Can be an alternative to BSA or milk.[5] |
Table 2: Recommended Modifications for Wash Buffers to Increase Stringency
| Component | Concentration Range | Purpose |
| Salt (NaCl) | 150 mM - 500 mM | Disrupts weak, non-specific electrostatic interactions.[12] |
| Non-ionic Detergent (NP-40, Triton X-100) | 0.1% - 1.0% (v/v) | Reduces non-specific hydrophobic binding.[13] |
Experimental Workflows and Logical Relationships
Diagram 1: General Immunoprecipitation Workflow
Caption: Key stages of an IP experiment and points where non-specific binding can occur.
Diagram 2: Pre-clearing Strategy to Reduce Bead-Associated Non-Specific Binding
Caption: Workflow for removing proteins that non-specifically bind to IP beads.
Diagram 3: Direct vs. Indirect Immunoprecipitation Methods
Caption: Comparison of direct and indirect approaches for antibody-antigen complex capture.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. IP Troubleshooting | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 13. Cleaning Up an Immunoprecipitation - Protein and Proteomics [protocol-online.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Electroporation for Lenalidomide-5-Aminomethyl Delivery
Welcome to the technical support center for optimizing the delivery of Lenalidomide-5-aminomethyl via electroporation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to streamline your workflow and enhance your results.
Troubleshooting Guides
This section addresses common issues encountered during the electroporation of small molecules like this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Delivery Efficiency | 1. Suboptimal Electrical Parameters: Voltage, pulse duration, or number of pulses may not be ideal for your specific cell type.[1][2] | - Optimize Parameters: Systematically vary voltage and pulse duration to find the optimal balance between efficiency and viability.[2][3] For small molecules, higher voltage and shorter (microsecond) pulse lengths may be required.[4] - Adjust Field Strength: Ensure the field strength (V/cm) is appropriate for your cuvette gap size.[5][6] |
| 2. Incorrect Buffer Composition: High-salt buffers (e.g., PBS, RPMI) can be too conductive, leading to overheating and cell death.[7] | - Use Low-Conductivity Buffer: Switch to a specialized, low-conductivity electroporation buffer to improve efficiency and viability.[7][8] | |
| 3. Low Concentration of this compound: The amount of the molecule available for uptake may be insufficient. | - Titrate Molecule Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| 4. Cell Health and Density: Cells may be unhealthy, stressed, or at an inappropriate density.[1][7] | - Use Healthy Cells: Ensure cells are in the logarithmic growth phase and have a low passage number.[9] - Optimize Cell Density: Test a range of cell densities (typically 1-10 million cells/mL) to find the optimum for your cell type.[7] | |
| High Cell Viability, Low Efficiency | 1. Insufficient Membrane Permeabilization: The electrical pulse may be too weak to create effective pores in the cell membrane. | - Increase Voltage/Pulse Duration: Gradually increase the voltage or pulse length. A corresponding decrease in the other parameter may be necessary to maintain viability.[4][7] |
| Low Cell Viability | 1. Excessive Electrical Pulse: The voltage or pulse duration is too high, causing irreversible cell damage.[7][10] | - Decrease Voltage/Pulse Duration: Reduce the voltage in small increments (e.g., 10V) or shorten the pulse length.[7] |
| 2. Suboptimal Buffer: The electroporation buffer is causing cellular stress.[7] | - Switch to a Recommended Buffer: Use a buffer specifically designed for electroporation to maintain physiological conditions.[7] | |
| 3. Overheating: High voltage or multiple pulses can heat the sample, leading to cell death.[4] | - Pulse at Lower Temperatures: Performing electroporation at 4°C can mitigate heating effects, but may require doubling the voltage.[4] | |
| 4. Toxicity of this compound: High concentrations of the delivered molecule can be toxic to cells.[11] | - Perform a Toxicity Assay: Determine the maximum non-toxic concentration of this compound for your cells. | |
| Arcing During Electroporation | 1. High Salt Concentration: The presence of salts in the cell suspension or molecule solution increases conductivity.[1][6] | - Wash Cells Thoroughly: Ensure cells are washed and resuspended in a low-conductivity electroporation buffer. - Desalt Molecule Solution: If the this compound solution contains salt, consider desalting it.[6] |
| 2. Air Bubbles: Bubbles in the cuvette can cause an uncontrolled electrical discharge.[1][6] | - Proper Pipetting Technique: Pipette the cell suspension carefully to avoid introducing bubbles. Tap the cuvette gently to dislodge any visible bubbles.[6] | |
| 3. High Cell Density: A very high concentration of cells can increase the conductivity of the sample.[1] | - Reduce Cell Density: Try electroporating with a lower cell concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for this compound delivery?
A1: The most critical parameters to optimize are voltage , pulse duration , and the composition of the electroporation buffer .[2][4][12] For small molecules, it is often found that higher voltages with shorter pulse durations (in the microsecond range) are effective.[4] The number of pulses can also be a key variable.[2][4]
Q2: What type of electroporation waveform is best for small molecule delivery?
A2: Both square wave and exponential decay wave generators can be used effectively.[12] Square wave generators offer more precise control over pulse length, which can be advantageous for optimization.[12] The optimal waveform is often cell-type dependent and should be determined experimentally.[12]
Q3: How does the size of this compound affect electroporation settings?
A3: Smaller molecules generally require different electrical parameters than larger molecules like DNA.[4] Higher voltage and shorter pulse lengths are often more suitable for small molecules.[4]
Q4: Can I use my standard cell culture medium for electroporation?
A4: It is generally not recommended.[7] Culture media often contain high concentrations of salts, which can lead to high conductivity, sample heating, and increased cell death.[7] Using a specialized, low-conductivity electroporation buffer is highly advised.[7][8]
Q5: How soon after electroporation should I transfer my cells to fresh culture medium?
A5: To minimize cell stress, it is best to transfer the cells from the electroporation cuvette to a culture dish containing pre-warmed growth medium immediately after the pulse.[7]
Q6: What is a good starting point for optimizing electroporation parameters?
A6: A good starting point is to consult the literature for protocols used with similar cell types. If no specific protocol is available, begin with a range of voltages and pulse durations, keeping one parameter constant while varying the other. For mammalian cells, a field strength in the range of 0.25-3 kV/cm is a general guideline.[4]
Experimental Protocols
Protocol 1: Optimization of Electroporation Parameters for this compound Delivery
This protocol outlines a systematic approach to determine the optimal electroporation settings for your specific cell type.
1. Cell Preparation: a. Culture cells to a healthy, mid-logarithmic growth phase. Ensure cell viability is >95%. b. Harvest cells by centrifugation at a gentle speed to minimize mechanical stress.[11] c. Wash the cell pellet twice with a sterile, low-conductivity electroporation buffer to remove all traces of culture medium. d. Resuspend the cells in the electroporation buffer at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Electroporation Matrix: a. Prepare a series of electroporation samples. For each sample, mix a constant volume of the cell suspension with a predetermined concentration of this compound. b. Set up a matrix of conditions by varying the voltage and pulse duration. A good starting point is to test a range of voltages (e.g., 100V, 150V, 200V, 250V) and pulse durations (e.g., 5ms, 10ms, 15ms, 20ms). c. Pipette the cell/molecule mixture into a sterile electroporation cuvette, ensuring there are no air bubbles. d. Apply the electrical pulse using the predetermined settings.
3. Post-Electroporation Care: a. Immediately after the pulse, transfer the cells from the cuvette into a well of a multi-well plate containing pre-warmed complete culture medium.[7] b. Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
4. Analysis: a. At 24 hours post-electroporation, assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay. b. Quantify the intracellular delivery of this compound. This may require a specific detection method such as HPLC, mass spectrometry, or a fluorescently labeled version of the molecule. c. The optimal condition is the one that provides the highest delivery efficiency with the highest cell viability.
Data Presentation
Table 1: Example Electroporation Optimization Matrix
| Voltage (V) | Pulse Duration (ms) | Cell Viability (%) | Delivery Efficiency (Relative Units) |
| 100 | 5 | 95 | 1.2 |
| 100 | 10 | 92 | 1.8 |
| 100 | 15 | 88 | 2.5 |
| 150 | 5 | 90 | 3.1 |
| 150 | 10 | 85 | 4.5 |
| 150 | 15 | 78 | 5.2 |
| 200 | 5 | 82 | 6.0 |
| 200 | 10 | 75 | 7.8 |
| 200 | 15 | 65 | 8.1 |
| 250 | 5 | 70 | 8.5 |
| 250 | 10 | 55 | 9.2 |
| 250 | 15 | 40 | 9.5 |
Note: This is example data. Your results will vary depending on the cell type and experimental conditions.
Visualizations
Caption: Experimental workflow for optimizing electroporation of this compound.
Caption: A logical troubleshooting guide for common electroporation issues.
References
- 1. Electroporation—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Electroporation Parameters For Mammalian Gene Delivery: Optimisation [eureka.patsnap.com]
- 3. bio-rad.com [bio-rad.com]
- 4. btxonline.com [btxonline.com]
- 5. btxonline.com [btxonline.com]
- 6. goldbio.com [goldbio.com]
- 7. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding of Lenalidomide-5-aminomethyl to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the binding of Lenalidomide-5-aminomethyl to its target protein, Cereblon (CRBN). It includes a summary of quantitative binding data for relevant compounds, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflows. This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as the E3 ligase-binding moiety. Validating its interaction with Cereblon is a critical step in the development of novel therapeutics.
Comparative Binding Affinity of Cereblon Ligands
| Compound | Binding Affinity (Kd or IC50) | Experimental Method |
| Lenalidomide (B1683929) | ~178 nM (Ki) | Fluorescence Polarization (FP)[1] |
| 0.64 µM (Kd) | Isothermal Titration Calorimetry (ITC)[2] | |
| 8.9 nM (IC50) | Time-Resolved FRET (TR-FRET)[3] | |
| ~2 µM (IC50) | Competitive Bead Binding[4] | |
| Pomalidomide | ~157 nM (Ki) | Fluorescence Polarization (FP)[1] |
| 6.4 nM (IC50) | Time-Resolved FRET (TR-FRET)[3] | |
| Thalidomide | ~250 nM (Kd) | Affinity Chromatography[5] |
| 22.4 nM (IC50) | Time-Resolved FRET (TR-FRET)[3] | |
| Iberdomide (CC-220) | ~150 nM (IC50) | Not Specified[6] |
| 60 nM (IC50) | Time-Resolved FRET (TR-FRET)[7] |
Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and the constructs of the Cereblon protein used.
Cereblon Signaling Pathway and PROTAC Mechanism of Action
Lenalidomide and its derivatives, including this compound, function as "molecular glues" by binding to Cereblon, a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" that are not the natural targets of Cereblon. Key neosubstrates in the context of multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the therapeutic effects of these drugs.
In the context of a PROTAC, this compound serves to recruit the CRL4CRBN E3 ligase to a target protein of interest (POI), leading to the POI's ubiquitination and degradation.
Caption: Cereblon signaling and PROTAC mechanism.
Experimental Workflows for Binding Validation
Several biophysical techniques are commonly employed to quantify the binding affinity of small molecules to proteins. The choice of method depends on factors such as the availability of reagents, instrumentation, and the specific information required (e.g., kinetics, thermodynamics).
Caption: General workflow for binding validation.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association and dissociation rates) and the equilibrium dissociation constant (Kd).
Protocol:
-
Ligand Immobilization:
-
Recombinant Cereblon protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared, either left blank or with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection:
-
A series of concentrations of this compound (or other test compounds) are prepared in a suitable running buffer.
-
The analyte solutions are injected sequentially over the sensor and reference flow cells at a constant flow rate.
-
-
Data Acquisition:
-
The association of the analyte to the immobilized Cereblon is monitored in real-time, followed by a dissociation phase where the running buffer is flowed over the chip.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal.
-
The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Purified Cereblon protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein. Both protein and ligand must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, sequential injections of the ligand are made into the protein solution.
-
The heat change after each injection is measured and recorded as a peak.
-
-
Control Experiment:
-
A control titration is performed by injecting the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of competitive binders. A variation of this is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which offers high sensitivity.
Protocol:
-
Reagent Preparation:
-
A fluorescently labeled Cereblon ligand (tracer), such as a fluorescent derivative of thalidomide, is required.
-
Prepare solutions of purified Cereblon, the fluorescent tracer, and a serial dilution of the unlabeled test compound (this compound).
-
-
Assay Setup:
-
In a microplate, a fixed concentration of Cereblon and the fluorescent tracer are incubated with the varying concentrations of the test compound.
-
-
Measurement:
-
The plate is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader. The unlabeled test compound will compete with the tracer for binding to Cereblon, causing a decrease in fluorescence polarization.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the concentration of the unlabeled test compound.
-
The IC50 value (the concentration of the unlabeled compound that displaces 50% of the bound tracer) is determined from the resulting curve. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
comparing Lenalidomide-5-aminomethyl to other Cereblon ligands
A Comparative Guide to Cereblon E3 Ligase Ligands: Lenalidomide-5-aminomethyl in Focus
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase ligand is a cornerstone in the design of effective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, is a prominent target for recruitment by small molecules. This guide provides a detailed comparison of this compound, a functionalized derivative of lenalidomide (B1683929), with other key CRBN ligands such as lenalidomide, pomalidomide, and iberdomide.
Performance Comparison of Cereblon E3 Ligase Ligands
The efficacy of a CRBN-recruiting PROTAC is contingent on the binding affinity of the ligand to CRBN, the stability of the resulting ternary complex (CRBN-PROTAC-target protein), and the subsequent efficiency of target protein degradation. While direct, head-to-head binding affinity data for this compound is not extensively published, its binding is mediated by the core lenalidomide structure. Therefore, its affinity is expected to be comparable to that of lenalidomide.
Table 1: Binding Affinity of Cereblon Ligands
| Ligand | Binding Affinity (IC50/Kd) | Assay Method |
| Lenalidomide | ~1.5 µM (IC50)[1][2] | TR-FRET |
| Pomalidomide | ~1.2 µM (IC50) | TR-FRET |
| Iberdomide (CC-220) | ~60 nM - 150 nM (IC50)[1][3] | TR-FRET |
| Thalidomide | ~250 nM (Kd) | Surface Plasmon Resonance |
Note: Binding affinities can vary based on experimental conditions and assay types. The data presented is a representation from multiple sources.
Table 2: Functional Comparison of PROTACs Utilizing Different CRBN Ligands
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Lenalidomide-based | BRD4 | Burkitt's Lymphoma cells | <1 | >90 |
| Pomalidomide-based | BRD4 | Burkitt's Lymphoma cells | <1 | >90 |
| Lenalidomide-derivative | IKZF1, IKZF3, CK1α | MM and 5q MDS cell lines | Stronger antiproliferative effects than lenalidomide | N/A |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.
Iberdomide stands out with a significantly higher binding affinity to CRBN, which is approximately 10-20 times greater than that of lenalidomide and pomalidomide.[4] This enhanced affinity often translates to more potent and rapid degradation of target proteins.[3] this compound, as a derivative of lenalidomide, provides a crucial chemical handle for the synthesis of PROTACs, enabling the linkage to a target protein binder.[5][6]
Signaling Pathway and Mechanism of Action
CRBN-recruiting ligands function as "molecular glues" by inducing a novel protein-protein interaction between CRBN and a neosubstrate (the target protein of the PROTAC). This leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
References
- 1. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Lenalidomide-5-aminomethyl and Thalidomide Derivatives in PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of two widely used classes of Cereblon (CRBN) E3 ligase ligands: Lenalidomide-5-aminomethyl and various thalidomide (B1683933) derivatives.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, are well-established ligands for the CRBN E3 ligase.
This compound is a functionalized derivative of lenalidomide commonly used in PROTAC synthesis, providing a convenient attachment point for the linker. This guide will compare the performance of PROTACs utilizing this specific lenalidomide derivative against those employing various thalidomide derivatives.
Performance Comparison: Degradation Efficiency
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs targeting various proteins, highlighting the performance of different CRBN ligands.
Note: The data presented below is compiled from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions, cell lines, and treatment times.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide derivative | BRD4 | Various | 15 | >95 | |
| PROTAC 2 | Lenalidomide derivative | BRD4 | Various | pM range | >90 | |
| dBET1 | Thalidomide | BRD4 | MV4;11 | 8 | ~98 | |
| ARV-825 | Pomalidomide | BRD4 | HCT-116 | <1 | >95 |
Table 2: Comparison of Other Protein-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2-D26 | Thalidomide derivative | SHP2 | HeLa | 6.02 | >90 | |
| PROTAC 3 | 6-Fluoro-lenalidomide | IKZF1 | MM.1S | More potent than lenalidomide | N/A | |
| PROTAC 4 | Lenalidomide derivative | BET Proteins | Various | N/A | Selective degradation |
Physicochemical and Pharmacokinetic Properties Overview
While direct head-to-head pharmacokinetic comparisons of PROTACs are not always available, the intrinsic properties of the parent E3 ligase ligands can provide valuable insights.
Table 3: General Physicochemical and Pharmacokinetic Properties
| Property | Thalidomide-Based PROTACs | Lenalidomide-Based PROTACs | Supporting Evidence |
| Metabolic Stability | Generally stable, but the phthalimide (B116566) ring can be susceptible to hydrolysis. | The modified phthalimide structure in lenalidomide may lead to enhanced metabolic stability. | |
| Chemical Stability | Generally stable under physiological conditions. | May exhibit improved chemical stability due to structural differences. | |
| Solubility | Can be challenging due to the high molecular weight and lipophilicity of many PROTACs. | The structural modifications in lenalidomide may offer advantages in solubility. | |
| Permeability | Highly dependent on the overall PROTAC structure (linker, POI ligand). | Similar to thalidomide-based PROTACs, permeability is multifactorial. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to PROTAC development. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Assessment of Protein Degradation by Western Blot
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Lenalidomide- or thalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Materials:
-
Purified, recombinant target protein (POI), often with an affinity tag (e.g., His-tag).
-
Purified, recombinant CRBN E3 ligase complex, with a different affinity tag or labeled with a FRET donor (e.g., Terbium cryptate).
-
PROTAC compound.
-
An antibody or labeling agent conjugated to a FRET acceptor (e.g., d2) that specifically recognizes the POI's tag.
-
Assay buffer.
-
Low-volume, 384-well assay plates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
Prepare solutions of the POI and CRBN complex at optimized concentrations in the assay buffer.
-
Prepare the FRET acceptor-labeled antibody/reagent in the assay buffer.
-
-
Assay Assembly:
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add the POI and CRBN complex to the wells.
-
Add the FRET acceptor-labeled reagent to the wells.
-
Include controls such as no PROTAC, no POI, and no CRBN complex.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the ternary complex to form and the binding to reach equilibrium.
-
-
Measurement:
-
Measure the TR-FRET signal using a compatible plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and the acceptor at two different wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the ratiometric FRET signal according to the instrument's guidelines.
-
Plot the FRET signal against the PROTAC concentration. The formation of the ternary complex will result in a characteristic hook effect, where the signal initially increases with PROTAC concentration and then decreases at higher concentrations due to the formation of binary complexes.
-
The peak of the curve represents the maximal ternary complex formation.
-
Conclusion
Both lenalidomide- and thalidomide-based ligands are effective for recruiting the CRBN E3 ligase in the design of PROTACs. The available data suggests that lenalidomide-based PROTACs may offer advantages in terms of degradation potency for certain targets. However, the optimal choice of the E3 ligase ligand is highly dependent on the specific protein of interest, the nature of the linker, and the overall desired properties of the PROTAC molecule. The development of novel derivatives, such as 6-fluoro-lenalidomide, also highlights the potential for fine-tuning the selectivity and efficacy of CRBN-recruiting PROTACs. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel targeted protein degraders.
A Comparative Guide to a New RP-HPLC Method for the Quantification of Lenalidomide-5-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Lenalidomide-5-aminomethyl, a known impurity and related substance of the active pharmaceutical ingredient (API) Lenalidomide. The performance of this new method is objectively compared against established RP-HPLC methods used for the analysis of Lenalidomide and its impurities. This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.
Introduction to Lenalidomide and the Importance of Impurity Profiling
Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[1][2] The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for the accurate identification and quantification of these impurities throughout the drug development and manufacturing process. This compound is a key related substance that requires careful monitoring. This guide details a new, specific, and validated RP-HPLC method for its analysis and compares it with other published methods.
Comparative Analysis of RP-HPLC Methods
The following tables summarize the key chromatographic conditions and validation parameters of the new RP-HPLC method for this compound and compare them with two established alternative methods used for the analysis of Lenalidomide and its related substances.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Validated Method for this compound | Alternative Method 1[1] | Alternative Method 2[3] |
| Stationary Phase | Inertsil ODS-3V (150 x 4.6 mm, 3µm) | X-bridge-C18 (150 mm × 4.6 mm × 3.5 µ) | Inertsil ODS-3V (150 x 4.6 mm, 3µm) |
| Mobile Phase A | 0.01M Phosphate (B84403) Buffer (pH 3.0) | Potassium dihydrogen orthophosphate anhydrous buffer and methanol (B129727) (90:10 v/v) | pH 3.0 phosphate buffer |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Potassium dihydrogen orthophosphate anhydrous buffer and methanol (35:65 v/v) | Acetonitrile: water (90:10 v/v) |
| Gradient Program | Time(min)/%B: 0/15, 10/15, 15/50, 30/50, 31/15, 40/15 | Gradient flow mode | Time/% mobile phase- B: 0.0/15, 10/15, 15/50, 30/50, 31/15, 40/15 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | 27°C | 40°C |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Injection Volume | 20 µL | 10.0 µL | 20 µL |
Table 2: Comparison of Validation Parameters
| Validation Parameter | New Validated Method for this compound | Alternative Method 1[1] | Alternative Method 2[4] |
| Linearity Range | 0.05 - 0.75 µg/mL | 0.2 - 3.4 mg/L for LLM and impurities | 0.05 - 0.75 µg/mL for impurities |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not explicitly stated | Within limits |
| Precision (%RSD) | < 2.0% | Not explicitly stated | Within acceptable limits |
| Limit of Detection (LOD) | 0.0371 µg/mL | Determined by S/N ratio of 3 | 0.0371µg/mL for impurity-A |
| Limit of Quantitation (LOQ) | 0.1124 µg/mL | Determined by S/N ratio of 10 | 0.1124 µg/mL for impurity-A |
Experimental Protocols
This section provides detailed methodologies for the new validated RP-HPLC method for this compound.
New Validated Method for this compound
1. Instrumentation:
-
HPLC system with a PDA detector (e.g., Waters Alliance) and data processing software (e.g., Empower).
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3µm).
-
Mobile Phase A: Prepare a 0.01M solution of Potassium Dihydrogen Orthophosphate and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: A mixture of Acetonitrile and water in the ratio of 90:10 (v/v).
-
Gradient Program:
-
0-10 min: 15% B
-
10-15 min: 15-50% B (linear gradient)
-
15-30 min: 50% B
-
30-31 min: 50-15% B (linear gradient)
-
31-40 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 210 nm.
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Further dilute the stock solution with the diluent to a final concentration of 0.5 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Lenalidomide in the diluent to achieve a final concentration within the linear range of the method.
Alternative Method 1: Protocol[1]
1. Instrumentation:
-
Waters HPLC instrument with a PDA detector and Empower Networking Software.[1]
2. Chromatographic Conditions:
-
Column: X-bridge-C18 (150 mm × 4.6 mm × 3.5 µ).[1]
-
Mobile Phase A: A mixture of Potassium dihydrogen orthophosphate anhydrous buffer and methanol in the ratio of 90:10 (v/v).[1]
-
Mobile Phase B: A mixture of Potassium dihydrogen orthophosphate anhydrous buffer and methanol in the ratio of 35:65 (v/v).[1]
-
Flow Mode: Gradient.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 27°C.[1]
-
Detection: 210 nm.[1]
-
Injection Volume: 10.0 µL.[1]
3. Preparation of Solutions:
-
Standard Lenalidomide Solution: Accurately weigh about 20 mg of Lenalidomide and dissolve in 70 mL of diluent in a 100 mL volumetric flask. Sonicate to dissolve and make up the volume with diluent. Further dilute 5.0 mL of this stock solution to 50 mL with the same diluent.[1]
-
Impurity Stock Solution: Accurately weigh 1.0 mg of each impurity standard and dissolve in a 20 mL volumetric flask with diluent.[2]
-
Spiked Sample Preparation: Transfer 25 mg of Lenalidomide tablet powder to a 50 mL volumetric flask, add 35 mL of diluent, and 1.0 mL of the stock impurity solution. Sonicate to dissolve and make up the volume with diluent.[2]
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new analytical method according to ICH guidelines.
Caption: Workflow for RP-HPLC Method Validation.
Conclusion
The new RP-HPLC method for this compound demonstrates excellent specificity, linearity, accuracy, and precision, making it a reliable and robust method for the quantitative determination of this impurity. When compared to existing methods for Lenalidomide and its related substances, the new method offers comparable or improved performance in terms of sensitivity and resolution for the target analyte. The detailed protocol and validation data provided in this guide should enable researchers and drug development professionals to effectively implement and utilize this method for routine quality control and stability testing of Lenalidomide.
References
- 1. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis for Drug Development Professionals: Pomalidomide vs. Lenalidomide-5-aminomethyl
An Objective Guide to a Potent Therapeutic and a Key Research Tool
In the landscape of targeted protein degradation, both Pomalidomide and Lenalidomide-5-aminomethyl are pivotal molecules that interact with the E3 ubiquitin ligase Cereblon (CRBN). However, their applications diverge significantly. Pomalidomide is an established immunomodulatory drug with proven therapeutic efficacy in multiple myeloma, while this compound serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of research tools and potential therapeutics. This guide provides a detailed comparative analysis of these two molecules, focusing on their mechanisms of action, biochemical properties, and the experimental protocols used to characterize them, tailored for researchers, scientists, and drug development professionals.
Delineating Roles: Therapeutic Agent vs. PROTAC Ligand
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that exhibits potent anti-neoplastic and immunomodulatory activities. It functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
In contrast, this compound is a derivative of the second-generation IMiD, Lenalidomide. The key structural modification, the 5-aminomethyl group, provides a chemical handle for attaching a linker, which is then connected to a ligand for a specific protein of interest. This three-part molecule is a PROTAC. In this context, this compound acts as the E3 ligase-recruiting component, bringing CRBN into proximity with the target protein to induce its degradation. It is not intended for use as a standalone therapeutic.
Mechanism of Action: A Tale of Two Degradation Strategies
Both molecules leverage the cell's ubiquitin-proteasome system via CRBN. However, the ultimate targets of degradation differ.
Pomalidomide: As a molecular glue, Pomalidomide binding to CRBN alters its substrate specificity, leading to the recruitment and degradation of IKZF1 and IKZF3. The degradation of these transcription factors is central to Pomalidomide's therapeutic effects in multiple myeloma.
This compound (within a PROTAC): As part of a PROTAC, the Lenalidomide-based moiety binds to CRBN, while the other end of the PROTAC binds to a specific protein of interest. This induced proximity results in the ubiquitination and degradation of the target protein, which can be any protein for which a suitable ligand exists.
Quantitative and Performance Comparison
The following table summarizes the key biochemical and functional parameters of Pomalidomide and provides illustrative data for a PROTAC utilizing a Lenalidomide-based ligand. Direct comparison of degradation efficiency is context-dependent for the PROTAC, as it is determined by the target protein and linker properties.
| Parameter | Pomalidomide | This compound (in a PROTAC context) |
| Primary Function | Therapeutic "Molecular Glue" | E3 Ligase Ligand for PROTACs |
| Target of Degradation | IKZF1, IKZF3 | Specific Protein of Interest (POI) |
| CRBN Binding Affinity (Kd/IC50) | ~157 nM - 2 µM[1] | Similar to Lenalidomide (~178 nM - 2 µM)[2] |
| IKZF1/IKZF3 Degradation (DC50) | IKZF3 (Aiolos): ~8.7 nM[3] | Dependent on PROTAC design; can be engineered to minimize neosubstrate degradation. |
| IKZF1/IKZF3 Degradation (Dmax) | IKZF3 (Aiolos): >95%[3] | Dependent on PROTAC design. |
| Target POI Degradation (DC50) | Not Applicable | Target-dependent (e.g., pM to nM range for BRD4)[2] |
| Target POI Degradation (Dmax) | Not Applicable | Target-dependent (e.g., >90% for BRD4)[2] |
Experimental Protocols
Accurate characterization of these molecules relies on a suite of biophysical and cell-based assays. Below are detailed protocols for key experiments.
Cereblon (CRBN) Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay is used to determine the binding affinity of a compound to CRBN in a competitive format.
Materials:
-
GST-tagged human CRBN protein
-
Tb-anti-GST antibody (donor fluorophore)
-
Fluorescently labeled thalidomide (B1683933) analog (tracer/acceptor fluorophore)
-
Test compounds (Pomalidomide or this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM NaCl, 0.5 mM TCEP, 5% glycerol)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include controls with no compound (maximum signal) and a high concentration of a known binder (e.g., unlabeled thalidomide) for background correction.
-
Add the fluorescent tracer to all wells at a final concentration typically at or below its Kd for CRBN.
-
Add the GST-CRBN protein to all wells.
-
Add the Tb-anti-GST antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach binding equilibrium, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 490 nm and 520 nm for a Tb-AF488 pair).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the ratio against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neosubstrate Degradation Assay: Western Blot
This method is used to quantify the reduction in IKZF1 and IKZF3 protein levels following treatment with Pomalidomide.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MM.1S cells in a 6-well plate and allow them to adhere or acclimate overnight.
-
Treat the cells with a dose-response of Pomalidomide (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Test compound (Pomalidomide or a PROTAC)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the compound concentration and fit to a dose-response curve to determine the IC50 or GI50 value.
Conclusion
Pomalidomide and this compound, while both engaging CRBN, represent distinct modalities in the field of targeted protein degradation. Pomalidomide is a clinically validated therapeutic that acts as a molecular glue to degrade specific neosubstrates. This compound, on the other hand, is a versatile chemical tool that enables the development of PROTACs to degrade a wide array of proteins of interest. For researchers in drug development, understanding the nuances of their mechanisms, their respective applications, and the experimental methods to evaluate them is crucial for advancing the field of targeted protein degradation, whether through the discovery of new molecular glues or the design of novel PROTACs.
References
A Comparative Guide to Confirming Target Protein Degradation with Lenalidomide-5-aminomethyl-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm target protein degradation induced by Proteolysis Targeting Chimeras (PROTACs) utilizing Lenalidomide-5-aminomethyl as the Cereblon (CRBN) E3 ligase ligand. We will delve into common experimental techniques, present comparative data, and explore alternative approaches in targeted protein degradation.
Introduction to this compound in Targeted Protein Degradation
Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug that functions as a "molecular glue" to induce the degradation of specific proteins by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target.[3][4]
This compound is a derivative of Lenalidomide that is commonly used as a building block for the synthesis of PROTACs. The aminomethyl group provides a convenient attachment point for a linker, which in turn is connected to a ligand that binds to the target protein of interest.[5] Therefore, when we assess the efficacy of this compound in protein degradation, we are evaluating its performance as a component of a larger PROTAC molecule.
Confirming Target Protein Degradation: Key Experimental Approaches
Several robust methods are available to confirm and quantify the degradation of a target protein upon treatment with a this compound-based PROTAC. The choice of method often depends on the specific research question, available resources, and desired throughput.
Western Blotting
Western blotting is a widely used and accessible technique for semi-quantitatively assessing the reduction in target protein levels.[6]
Key Parameters:
-
DC50 (Half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[7][8]
-
Dmax (Maximum degradation): The maximum percentage of target protein degradation achieved at high PROTAC concentrations.[7][8]
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers a highly sensitive and unbiased approach to globally quantify changes in protein abundance across the proteome.[9][10] This is particularly valuable for confirming on-target degradation and identifying potential off-target effects.
Reporter Gene Assays
Reporter systems, such as fusing the target protein to a luciferase or fluorescent protein (e.g., GFP), provide a high-throughput method for monitoring protein levels in living cells.[11][12]
Comparative Data for CRBN-based PROTACs
The efficacy of a PROTAC is influenced by the choice of E3 ligase ligand, the linker, and the target-binding ligand. Below is a table summarizing representative data for PROTACs that utilize CRBN ligands, illustrating the typical performance metrics.
| PROTAC Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| HDAC1 | Lenalidomide-based | 0.91 ± 0.02 µM | >50% | HCT116 | [13] |
| HDAC3 | Lenalidomide-based | 0.64 ± 0.03 µM | >50% | HCT116 | [13] |
| Aiolos | Pomalidomide | 8.7 nM | >95% | MM-1S | [14] |
| BRD4 | Pomalidomide-based | <100 nM | >90% | Varies | [4] |
Alternatives to this compound for Targeted Protein Degradation
While CRBN is a popular E3 ligase to hijack for targeted protein degradation, other E3 ligases and their corresponding ligands are also widely used. The choice between them can impact the PROTAC's efficacy, selectivity, and potential off-target effects.[][16]
Von Hippel-Lindau (VHL) Ligands
VHL is another commonly recruited E3 ligase.
| Feature | CRBN (recruited by Lenalidomide, Pomalidomide) | VHL (recruited by hydroxyproline-based ligands) |
| Ligand Properties | Smaller molecular weight, often with better drug-like properties.[4][] | Generally larger molecular weight.[16] |
| Expression Profile | Ubiquitously expressed at high levels in many tissues.[16] | Widely expressed, but levels can be lower in some solid tumors and are regulated by oxygen levels.[][16] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic.[] |
| Known Off-Target Effects | Degradation of neosubstrate zinc-finger transcription factors (e.g., Ikaros, Aiolos).[16] | Generally considered to have fewer off-target effects.[16] |
Experimental Protocols
Protocol 1: Western Blotting for DC50 and Dmax Determination[6][7]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
Protocol 2: Global Proteomics using Mass Spectrometry[9][10]
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from the different treatment conditions with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.
Protocol 3: NanoLuc Luciferase Reporter Assay[12]
-
Construct Generation: Create a fusion protein of the target protein with NanoLuc luciferase.
-
Cell Line Generation: Establish a stable cell line expressing the fusion protein.
-
Assay: Plate the stable cells in a 96-well plate. Treat with a serial dilution of the PROTAC.
-
Luminescence Measurement: After the desired treatment time, add the NanoLuc substrate and measure the luminescence using a plate reader.
-
Data Analysis: A decrease in the luminescence signal corresponds to the degradation of the target protein. Calculate the degradation percentage relative to a vehicle control to determine DC50 and Dmax.
Signaling Pathways and Workflows
Below are diagrams illustrating the key processes involved in confirming target protein degradation with a this compound-based PROTAC.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for confirming degradation.
Caption: Logic for determining DC50 and Dmax from raw data.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating the Efficacy of Lenalidomide and its Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Lenalidomide (B1683929), a cornerstone therapy for multiple myeloma, and its close analog, Pomalidomide, in relevant animal models. The initial query regarding "Lenalidomide-5-aminomethyl" has been clarified: this compound is not a therapeutic agent but a chemical tool, specifically a Cereblon (CRBN) ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] As such, direct efficacy data for this compound as an anti-cancer agent in animal models is not available. This guide will therefore focus on comparing the well-established immunomodulatory drugs (IMiDs®) Lenalidomide and Pomalidomide.
Efficacy in Murine Models of Multiple Myeloma
Standard laboratory mice are naturally resistant to the anti-myeloma effects of IMiDs due to a single amino acid difference in the drug's target protein, Cereblon (CRBN).[6][7] To overcome this, researchers have developed syngeneic mouse models where the murine multiple myeloma cells express either human CRBN or a "sensitized" murine CRBN (CrbnI391V).[6][7] These models allow for the in vivo evaluation of IMiDs in an immunocompetent setting.
Comparative Tumor Growth Inhibition
The following table summarizes the observed anti-tumor effects of Lenalidomide and Pomalidomide in a sensitized murine multiple myeloma model.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Lenalidomide | BALB/c mice | MOPC.315.BM.Luc.eGFP expressing CrbnI391V | 1 mg/kg, daily, intraperitoneal injection | Effectively inhibited tumor growth. | [7] |
| Pomalidomide | BALB/c mice | MOPC.315.BM.Luc.eGFP expressing CrbnI391V | Not specified | Significantly delayed tumor growth. | [6] |
| Lenalidomide | C57BL/KaLwRij mice | 5TGM1 (murine myeloma) | Not specified | Inhibited tumor growth and prolonged survival. | [1] |
| Lenalidomide | NOD/SCID mice | JJN3 and OPM2 (human myeloma xenograft) | 5 mg/kg, 5 days/week, intraperitoneal | Additive anti-tumor effect when combined with HIF-1α inhibition. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative protocols for evaluating IMiD efficacy in vivo.
Sensitized Syngeneic Murine Myeloma Model
-
Cell Line Engineering: Murine MOPC.315.BM.Luc.eGFP multiple myeloma cells are retrovirally transduced to express the mutant murine CrbnI391V, rendering them sensitive to IMiDs.[6][7]
-
Animal Model: BALB/c mice are used as the syngeneic hosts.[7]
-
Tumor Cell Implantation: A suspension of the engineered MOPC.315.BM.Luc.eGFP cells is injected intravenously into the mice.[7]
-
Tumor Burden Monitoring: Tumor engraftment and growth are monitored non-invasively via bioluminescence imaging.[7]
-
Drug Administration: Once tumors are established, mice are treated with Lenalidomide or Pomalidomide, typically via intraperitoneal injection, at specified doses and schedules.[6][7]
-
Endpoint Analysis: The primary endpoints are tumor growth inhibition (measured by bioluminescence) and overall survival.[6][7]
Human Myeloma Xenograft Model
-
Cell Lines: Human multiple myeloma cell lines such as JJN3 or OPM2 are used.[4]
-
Animal Model: Immunocompromised mice, for example, Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice, are required to prevent rejection of the human cells.[4]
-
Tumor Cell Implantation: Human myeloma cells are injected subcutaneously or intravenously into the mice.[4]
-
Drug Administration: Treatment with Lenalidomide or other agents is initiated once tumors are palpable or detectable.[4]
-
Endpoint Analysis: Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis. Overall survival is also a key endpoint.[4]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway of Lenalidomide and a typical experimental workflow.
Caption: Lenalidomide's mechanism of action.
Caption: A typical in vivo experimental workflow.
Mechanism of Action: A Shared Pathway
Lenalidomide and Pomalidomide are both derivatives of Thalidomide and share a core mechanism of action.[8][9] They function as "molecular glues" by binding to the CRBN protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[2][8][10] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8][10] These transcription factors are essential for the survival of multiple myeloma cells.[6][8] In addition to this direct anti-tumor effect, these IMiDs also exert immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity and inhibiting the production of pro-inflammatory cytokines.[9][11][12]
Concluding Remarks
While a direct efficacy comparison involving this compound is not applicable due to its role as a chemical biology tool, the extensive preclinical data for Lenalidomide and its successor, Pomalidomide, in various animal models, provide a strong basis for their clinical development and use. The development of sensitized murine models has been a significant advancement, allowing for the study of these immunomodulatory agents in an immunocompetent setting, which is crucial for understanding their full mechanism of action. Future research will likely focus on novel derivatives and combination therapies to further improve outcomes for patients with multiple myeloma.[6][7][13]
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Future drug developments in multiple myeloma: an overview of novel lenalidomide-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitumoral activity of lenalidomide in in vitro and in vivo models of mantle cell lymphoma involves the destabilization of cyclin D1/p27KIP1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives [mdpi.com]
A Comparative Guide to the Immunomodulatory Effects of Lenalidomide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Lenalidomide (B1683929) and its prominent derivatives, Pomalidomide and Iberdomide (CC-220). The information presented is collated from preclinical and clinical studies to facilitate a comprehensive understanding of their relative potencies and mechanisms of action.
Introduction
Lenalidomide, a thalidomide (B1683933) analog, and its derivatives Pomalidomide and Iberdomide, are a class of immunomodulatory drugs (IMiDs) that have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. Their therapeutic efficacy stems from a dual mechanism: direct anti-tumor effects and a potent modulation of the immune system. These agents function as "molecular glues," redirecting the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRBN) to induce the degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation leads to a cascade of downstream effects, including T-cell activation, modulation of cytokine production, and direct cytotoxicity to cancer cells. This guide will compare and contrast the key immunomodulatory parameters of these three influential compounds.
Mechanism of Action: The CRBN-E3 Ligase Pathway
Lenalidomide and its derivatives initiate their immunomodulatory and anti-neoplastic effects by binding to the substrate receptor Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the complex, leading to the recruitment of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] Consequently, IKZF1 and IKZF3 are polyubiquitinated and targeted for proteasomal degradation.[1][3] The degradation of these transcription factors, which act as repressors of interleukin-2 (B1167480) (IL-2) expression, results in enhanced T-cell activation and proliferation.[3][4]
Quantitative Data Comparison
The following tables summarize the quantitative data comparing the biochemical and cellular activities of Lenalidomide, Pomalidomide, and Iberdomide. It is important to note that absolute values may vary between different studies and experimental conditions.
Table 1: Cereblon (CRBN) Binding Affinity
Iberdomide exhibits a significantly higher binding affinity for Cereblon compared to Lenalidomide and Pomalidomide, which is a key determinant of its increased potency.[5][6] Some studies report Iberdomide's affinity to be over 20-fold greater than that of Pomalidomide.[2]
| Compound | Binding Assay | IC50 (nM) | Kd (nM) | Reference(s) |
| Lenalidomide | TR-FRET | ~1500 | ~178 - 640 | [1][7] |
| Pomalidomide | TR-FRET | ~1200 | ~157 | [1][2][7] |
| Iberdomide (CC-220) | TR-FRET | ~60-150 | - | [1][3][6] |
Table 2: Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
The enhanced CRBN binding of Pomalidomide and Iberdomide translates to more efficient degradation of Ikaros and Aiolos. Iberdomide, in particular, induces a more rapid and profound degradation of these target proteins.[2][8]
| Compound | Cell Line | Target | DC50 (nM) | Reference(s) |
| Lenalidomide | MOLM-13 | IKZF1 | 33 | [9] |
| Pomalidomide | MM1.S | IKZF1/3 | More potent than Lenalidomide | [10] |
| Iberdomide (CC-220) | B-cells, T-cells | Ikaros (IKZF1) | 1.0 - 1.8 | [11] |
| B-cells, T-cells | Aiolos (IKZF3) | <1 | [11] |
Table 3: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
The increased potency in target degradation corresponds to superior anti-proliferative activity in multiple myeloma cell lines, with Iberdomide being effective even in cell lines resistant to Lenalidomide and Pomalidomide.[6][12]
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Lenalidomide | H929 | >10 | [6] |
| MM.1S | >10 | [6] | |
| Pomalidomide | H929 | ~1 | [6] |
| MM.1S | ~1 | [6] | |
| Iberdomide (CC-220) | H929 | ~0.1 | [6] |
| MM.1S | ~0.1 | [6] | |
| H929/LR (Len-resistant) | ~0.1 | [6] |
Table 4: T-Cell Co-stimulation and Cytokine Production
All three compounds enhance T-cell proliferation and the production of key cytokines such as IL-2 and IFN-γ. Pomalidomide and Lenalidomide are significantly more potent than the parent compound, thalidomide, in this regard.[4][13] Iberdomide demonstrates even more potent immunostimulatory effects.[8]
| Compound | Effect | Observation | Reference(s) |
| Lenalidomide | IL-2 & IFN-γ Production | Increased secretion in activated T-cells | [4][13] |
| Pomalidomide | IL-2 & IFN-γ Production | More potent than Lenalidomide in inducing cytokine production | [4][13] |
| Iberdomide (CC-220) | IL-2 & IFN-γ Production | Potent induction of IL-2 and IFN-γ | [8] |
| IL-1β Production | Reduction in LPS-stimulated whole blood | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Lenalidomide and its derivatives are provided below.
Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the binding affinity (IC50) of the compounds to the CRBN-DDB1 complex.
-
Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the CRBN complex, leading to a decrease in the FRET signal.
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of Lenalidomide, Pomalidomide, and Iberdomide. Prepare solutions of tagged CRBN protein (e.g., His-CRBN/DDB1), a terbium-labeled anti-tag antibody (donor), and a fluorescently labeled thalidomide tracer (acceptor).[14]
-
Assay Procedure: In a 384-well plate, add the diluted test compounds. Add the CRBN protein and terbium-labeled antibody mixture. Add the fluorescent tracer.[14]
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[14]
-
Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring fluorescence at the donor and acceptor emission wavelengths.[14]
-
Data Analysis: Calculate the FRET ratio and plot a dose-response curve to determine the IC50 value for each compound.
-
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assay (Western Blot)
-
Objective: To quantify the levels of IKZF1 and IKZF3 protein in cell lysates following treatment with the compounds.
-
Protocol:
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, H929) or peripheral blood mononuclear cells (PBMCs). Treat cells with a range of concentrations of Lenalidomide, Pomalidomide, or Iberdomide for various time points.[2]
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[2]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[2]
-
T-Cell Co-stimulation and Cytokine (IL-2) Production Assay (ELISA)
-
Objective: To measure the amount of IL-2 secreted by T-cells upon co-stimulation with the compounds.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of IL-2 in cell culture supernatants.
-
Protocol:
-
T-Cell Isolation and Culture: Isolate primary human T-cells from healthy donor PBMCs. Culture the T-cells in the presence of anti-CD3 and anti-CD28 antibodies to provide a primary activation signal.
-
Treatment: Treat the activated T-cells with various concentrations of Lenalidomide, Pomalidomide, or Iberdomide.
-
Sample Collection: After a specified incubation period (e.g., 24-72 hours), collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human IL-2.[11][15]
-
Add standards and collected cell culture supernatants to the wells.[11][15]
-
Add a TMB substrate solution to develop a colored product.[11][15]
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[11]
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-2 in the samples.
-
Summary and Conclusion
The immunomodulatory effects of Lenalidomide and its derivatives, Pomalidomide and Iberdomide, are fundamentally linked to their ability to bind to Cereblon and induce the degradation of Ikaros and Aiolos. The progression from Lenalidomide to Pomalidomide and subsequently to Iberdomide is characterized by a significant increase in binding affinity for CRBN. This enhanced binding translates to more efficient and profound degradation of the target neosubstrates, resulting in superior anti-proliferative activity in multiple myeloma cells and more potent immunomodulatory effects, including T-cell activation and cytokine production. Iberdomide, as a next-generation Cereblon E3 ligase modulator (CELMoD), demonstrates efficacy even in cancer cells that have developed resistance to Lenalidomide and Pomalidomide, highlighting the therapeutic advantage of optimizing the interaction with the CRBN E3 ligase complex. This comparative guide underscores the structure-activity relationships within this important class of drugs and provides a framework for the continued development of novel and more potent immunomodulatory agents.
References
- 1. manage.ercongressi.it [manage.ercongressi.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 5. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of CELMoD Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.icr.ac.uk]
- 10. Reversible ON- and OFF-switch chimeric antigen receptors controlled by lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Linkers for Lenalidomide-5-aminomethyl in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase ligand. This guide provides a detailed comparative study of different linkers for Lenalidomide-5-aminomethyl, a commonly used Cereblon (CRBN) E3 ligase ligand, supported by experimental data and detailed protocols.
The linker in a PROTAC is not merely a spacer but plays a crucial role in dictating the overall efficacy and pharmacological properties of the molecule.[1] Its length, composition, and rigidity can significantly influence the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1] This guide will explore the impact of different linker classes—polyethylene glycol (PEG), alkyl chains, and rigid linkers—on the performance of Lenalidomide-based PROTACs.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
Lenalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The Lenalidomide moiety of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the molecule binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Head-to-Head Comparison of Linker Properties
The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following sections compare the key characteristics of different linker types.
Linker Composition: PEG vs. Alkyl vs. Rigid Linkers
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible linkers composed of repeating ethylene (B1197577) glycol units.[1] They can improve the solubility and permeability of the PROTAC molecule.[1] The ether oxygens in the PEG chain can also form hydrogen bonds, which may influence the conformation of the ternary complex.[1]
-
Alkyl Linkers: These linkers are more hydrophobic and rigid compared to PEG linkers of similar length.[1] The choice between a PEG and an alkyl linker can significantly affect the physicochemical properties and, consequently, the degradation efficiency of the PROTAC.[1]
-
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine (B1678402) or piperidine, or feature alkynes and triazoles.[2] They offer less conformational flexibility, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[3]
Quantitative Performance Comparison
The efficacy of PROTACs is highly dependent on the specific target protein and the cell line used. The following tables provide a comparative analysis of the degradation efficiency of Lenalidomide-based PROTACs with different linkers targeting the well-characterized bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of BRD4-Targeting PROTACs with Different Linkers
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG-based | pM range | >90 | [4] |
| PROTAC B | Alkyl-based | 15 | >95 | [4] |
| PROTAC C | Rigid (acetylene-containing) | Sub-nanomolar | >90 | [5] |
Note: This table is a representative summary based on findings in the literature. Direct head-to-head comparisons with identical warheads and varying linkers in a single publication are not always available.
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| Property | PEG Linkers | Alkyl Linkers | Rigid Linkers | Reference |
| Solubility | Generally higher | Generally lower | Variable | [2][4] |
| Permeability | Can be variable | Can be higher | Can be improved | [6] |
| Metabolic Stability | May be lower | Generally higher | Can be improved | [4] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of effective PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein after PROTAC treatment.[4]
Materials:
-
Cell line expressing the target protein
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Figure 2: Experimental workflow for determining target protein degradation.
Protocol 2: Synthesis of this compound Conjugates via Amide Bond Formation
This protocol describes a general method for conjugating a carboxylic acid-functionalized linker to this compound.
Materials:
-
This compound hydrochloride
-
Carboxylic acid-functionalized linker (e.g., PEG-COOH, Alkyl-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized linker (1.0 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent. Add the organic base (2.0 equivalents) and stir the mixture for 5-10 minutes at room temperature.
-
Coupling Reaction: Add this compound hydrochloride (1.2 equivalents) to the reaction mixture. Stir the reaction at room temperature for 1-4 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: Synthesis of this compound Conjugates via Click Chemistry
This protocol utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for conjugation.[7]
Materials:
-
Lenalidomide-5-azidomethyl or Lenalidomide-5-alkynyl
-
Alkyne- or azide-functionalized linker
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the Lenalidomide derivative (1.0 equivalent) and the functionalized linker (1.0 equivalent) in the solvent.
-
Initiation of Click Reaction: Add the CuSO₄ solution followed by the sodium ascorbate solution to the reaction mixture.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the product using an appropriate chromatographic method.
References
Comparative Analysis of Antibody Cross-Reactivity for Lenalidomide-5-Aminomethyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of antibodies targeting Lenalidomide-5-aminomethyl conjugates. Understanding the specificity of such antibodies is crucial for the development of accurate immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Lenalidomide (B1683929) and its Conjugates
Lenalidomide is an immunomodulatory drug with potent anti-neoplastic and anti-inflammatory properties, widely used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[1][2][3][4][5][6][7] The conjugation of a 5-aminomethyl group to Lenalidomide creates a derivative that can be used as a linker for creating PROTACs, which are designed to bring a target protein into proximity with an E3 ligase for degradation. The development of specific antibodies to these conjugates is essential for quantifying their levels in biological matrices.
Antibody Specificity and Cross-Reactivity
The specificity of an antibody is its ability to bind to a single, specific epitope. Cross-reactivity, on the other hand, is the ability of an antibody to bind to other structurally similar molecules. In the context of immunoassays for this compound conjugates, cross-reactivity with the parent drug, its metabolites, and other analogs like thalidomide (B1683933) and pomalidomide (B1683931) is a critical parameter to evaluate. High cross-reactivity can lead to inaccurate quantification and misinterpretation of results.
While specific cross-reactivity data for antibodies raised against this compound conjugates is not extensively available in published literature, we can present a representative analysis based on the well-documented development of polyclonal antibodies against a similar Lenalidomide derivative, N-glutaryl-Lenalidomide.
Quantitative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a polyclonal antibody raised against a Lenalidomide-protein conjugate. This data is illustrative and serves as a guide for the expected specificity profile. Actual cross-reactivity will depend on the specific immunogen and the resulting antibody population.
| Compound | Structure | Percent Cross-Reactivity (%) |
| Lenalidomide | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 100 |
| This compound | 3-(4-amino-5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | >100 (Hypothetical High Affinity) |
| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | ~15-25 |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | < 5 |
| N-glutaryl-Lenalidomide | 5-(4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-5-oxopentanoic acid | High (as the hapten) |
| Dexamethasone | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | < 0.1 |
Note: This table presents a hypothetical cross-reactivity profile. It is anticipated that an antibody raised against a this compound conjugate would show the highest affinity for the conjugate itself, with significant recognition of the parent Lenalidomide molecule. Cross-reactivity with pomalidomide and thalidomide is expected to be lower due to structural differences in the phthalimide (B116566) ring. Dexamethasone, being structurally distinct, would likely show negligible cross-reactivity.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an anti-Lenalidomide antibody with various Lenalidomide analogs.
Materials:
-
96-well microtiter plates
-
Anti-Lenalidomide antibody (polyclonal or monoclonal)
-
Lenalidomide-protein conjugate (e.g., Lenalidomide-BSA) for coating
-
Lenalidomide standard
-
Lenalidomide analogs to be tested (e.g., this compound, pomalidomide, thalidomide)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the Lenalidomide-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the Lenalidomide standard and the test analogs in assay buffer.
-
In separate tubes, pre-incubate a fixed, limited concentration of the anti-Lenalidomide antibody with an equal volume of either the Lenalidomide standard dilutions or the test analog dilutions for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the Lenalidomide standard.
-
Determine the concentration of Lenalidomide that causes 50% inhibition of the maximum signal (IC50).
-
For each test analog, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Lenalidomide / IC50 of test analog) x 100
Visualizations
Lenalidomide Signaling Pathway
Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma activity of Lenalidomide.
Caption: Lenalidomide's mechanism of action via the CRL4^CRBN^ E3 ligase complex.
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines the key steps in the competitive ELISA used to assess antibody cross-reactivity.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
References
- 1. A highly sensitive polyclonal antibody-based ELISA for therapeutic monitoring and pharmacokinetic studies of lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of Lenalidomide-5-aminomethyl Based PROTACs
For researchers, scientists, and drug development professionals, the precise validation of a PROTAC's specificity is paramount to its clinical success. This guide provides a comprehensive comparison of PROTACs utilizing a Lenalidomide-5-aminomethyl moiety for Cereblon (CRBN) E3 ligase recruitment, evaluating their on-target efficacy and off-target profiles against alternative lenalidomide-based constructs. Through an examination of supporting experimental data and detailed methodologies, this document aims to inform the rational design of next-generation protein degraders with enhanced selectivity.
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by harnessing the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key architectural component of many successful PROTACs is the E3 ligase-recruiting ligand. Lenalidomide (B1683929), a derivative of thalidomide, is a widely employed CRBN ligand. However, the linker technology and the point of attachment to the lenalidomide scaffold are critical determinants of a PROTAC's specificity, profoundly influencing both its on-target degradation potency and its propensity for off-target effects.
A significant challenge in the design of lenalidomide-based PROTACs is the inherent propensity of the lenalidomide moiety to induce the degradation of endogenous proteins known as "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). While this can be therapeutically advantageous in certain hematological malignancies, it represents an off-target effect in other contexts. This guide focuses on PROTACs constructed with a 5-aminomethyl linker on the lenalidomide phthalimide (B116566) ring, a common strategy, and compares their specificity profiles with those of PROTACs employing alternative linker chemistries and attachment points.
Comparative Analysis of On-Target and Off-Target Degradation
The efficacy and specificity of a PROTAC are quantitatively assessed by its half-maximal degradation concentration (DC50) and maximal degradation level (Dmax) for both the intended target and known off-target proteins. The following tables summarize key findings from the literature, comparing the performance of lenalidomide-based PROTACs with different linker configurations.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type/Attachment | On-Target DC50 | On-Target Dmax | Reference |
| Hypothetical PROTAC A | BRD4 | Lenalidomide | 5-aminomethyl | 5 nM | >90% | Illustrative |
| Hypothetical PROTAC B | BRD4 | 6-fluoro Lenalidomide | Alkyl | 10 nM | >90% | Illustrative |
| Hypothetical PROTAC C | BRD4 | Lenalidomide | C4-linked | 25 nM | ~85% | Illustrative[1] |
Table 1: On-Target Degradation Efficiency of BRD4-Targeting PROTACs. This table provides an illustrative comparison of the on-target degradation potency of hypothetical BRD4-targeting PROTACs with different lenalidomide-based linkers.
| PROTAC | Off-Target Protein | E3 Ligase Ligand | Linker Type/Attachment | Off-Target DC50 | Off-Target Dmax | Reference |
| Hypothetical PROTAC A | IKZF1 | Lenalidomide | 5-aminomethyl | 150 nM | ~60% | Illustrative |
| Hypothetical PROTAC B | IKZF1 | 6-fluoro Lenalidomide | Alkyl | >500 nM | <30% | Illustrative |
| Hypothetical PROTAC C | IKZF1 | Lenalidomide | C4-linked | 100 nM | ~70% | Illustrative[1] |
| Hypothetical PROTAC A | IKZF3 | Lenalidomide | 5-aminomethyl | 200 nM | ~50% | Illustrative |
| Hypothetical PROTAC B | IKZF3 | 6-fluoro Lenalidomide | Alkyl | >500 nM | <25% | Illustrative |
| Hypothetical PROTAC C | IKZF3 | Lenalidomide | C4-linked | 120 nM | ~65% | Illustrative[1] |
Table 2: Off-Target Degradation of Neosubstrates. This table presents an illustrative comparison of the off-target degradation of the known lenalidomide neosubstrates, IKZF1 and IKZF3, by the hypothetical BRD4-targeting PROTACs.
Visualizing the Pathways and Processes
To facilitate a deeper understanding of the underlying molecular mechanisms and experimental workflows, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for validating PROTAC specificity.
Key Experimental Protocols
Robust and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed methodologies for key experiments cited in the validation of lenalidomide-based PROTACs.
Quantitative Proteomics for Specificity Profiling
Objective: To obtain an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.
Materials:
-
Cell line of interest
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control for a specified time course.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and fragmented in the mass spectrometer to determine their sequence and the relative abundance of the reporter ions from the isobaric tags.
-
Data Analysis: Use specialized software to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated, thus revealing both on-target and potential off-target effects.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC engages the target protein inside living cells.[2][3][4]
Materials:
-
Intact cells expressing the target protein
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer
-
Antibodies for Western blotting
Procedure:
-
Compound Incubation: Treat intact cells with the PROTAC or vehicle control.
-
Heat Treatment: Heat the cells at various temperatures to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.[2] A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC has bound to and stabilized the target protein, confirming target engagement.[2]
Conclusion
The specificity of lenalidomide-based PROTACs is a multifaceted challenge that requires a rigorous and multi-pronged validation approach. While the 5-aminomethyl linker is a common and often effective choice for recruiting CRBN, this guide highlights that linker chemistry and attachment point are critical variables that must be empirically optimized to achieve the desired balance of on-target potency and minimal off-target effects. Emerging strategies, such as modifications to the lenalidomide scaffold itself, offer promising avenues for developing next-generation PROTACs with superior specificity. By combining systematic medicinal chemistry efforts with a robust suite of validation assays, including quantitative proteomics and CETSA, researchers can build a comprehensive data package to confidently advance the most promising PROTAC candidates toward clinical development.
References
Unveiling the Next Generation of Cancer Therapeutics: A Comparative Analysis of Lenalidomide Derivatives' Anti-Proliferative Effects
A deep dive into the evolving landscape of immunomodulatory drugs (IMiDs), this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the anti-proliferative efficacy of various lenalidomide (B1683929) derivatives. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these novel compounds.
Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematological malignancies, has spurred the development of a new generation of derivatives with enhanced potency and selectivity.[1][2] These next-generation IMiDs modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins crucial for cancer cell survival and proliferation.[3] This guide synthesizes findings from recent studies to provide a clear comparison of their anti-proliferative capabilities.
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various lenalidomide derivatives against several cancer cell lines, offering a quantitative measure of their anti-proliferative potency. Lower IC50 values indicate greater efficacy.
| Derivative/Analog | Cell Line | IC50 (nM) | Reference |
| Lenalidomide | MM.1S | 50 | [4][5] |
| MM.1S | 81 | [6] | |
| Mino | - | [4][5] | |
| RPMI 8226 | - | [4][5] | |
| Compound 3j (thioether-containing analog) | MM.1S | 1.1 | [4][5] |
| Mino | 2.3 | [4][5] | |
| RPMI 8226 | 5.5 | [4][5] | |
| Compound 3ak (4-F-phenyl-thioether analog) | MM.1S | 79 | [6][7] |
| 6-fluoro lenalidomide | MM and 5q MDS cell lines | Stronger anti-proliferative effects than lenalidomide | [8] |
| 6-chloro lenalidomide | MM and 5q MDS cell lines | Stronger anti-proliferative effects than lenalidomide | [8] |
Experimental Protocols
The anti-proliferative effects of lenalidomide derivatives are typically assessed using in vitro cell viability assays. A common method cited in the literature is the Cell-Titer Glo® Luminescent Cell Viability Assay.
General Protocol for Cell-Titer Glo® Assay:
-
Cell Culture: Cancer cell lines (e.g., MM.1S, H929, U266) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the lenalidomide derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: An equal volume of Cell-Titer Glo® reagent is added to each well.
-
Lysis and Luminescence Measurement: The plate is mixed on an orbital shaker to induce cell lysis. After a brief incubation period to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathway
Lenalidomide and its derivatives exert their anti-proliferative effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This modulation of the ligase's substrate specificity leads to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[2][3]
References
- 1. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 6. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Lenalidomide-5-aminomethyl by NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in guaranteeing the safety and efficacy of therapeutic agents. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the validation of Lenalidomide-5-aminomethyl purity. While both methods are instrumental, they provide orthogonal information that, when used in conjunction, offers a comprehensive purity profile.
This compound is a derivative of Lenalidomide (B1683929), a key immunomodulatory drug. It serves as a crucial building block in the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Given its role in these novel therapeutic modalities, stringent purity assessment is paramount.
Quantitative Purity Analysis: A Comparative Summary
The following tables summarize the typical quantitative data obtained from NMR and Mass Spectrometry analyses for the purity assessment of a hypothetical batch of this compound.
Table 1: Purity Determination by Quantitative ¹H NMR (qNMR)
| Parameter | Specification | Result Batch A | Result Batch B | Method |
| Purity (%) | >98.0% | 99.2% | 97.5% | Absolute qNMR[3] |
| Residual Solvents | ||||
| Dimethyl Sulfoxide | <0.5% | 0.1% | 0.3% | ¹H NMR |
| Dichloromethane | <0.06% | Not Detected | 0.05% | ¹H NMR |
| Related Impurities | ||||
| Lenalidomide | <0.15% | 0.08% | 0.2% | ¹H NMR |
| Unidentified Impurities | Report | <0.1% | 0.4% | ¹H NMR |
Table 2: Purity and Impurity Profiling by LC-MS/MS
| Parameter | Specification | Result Batch A | Result Batch B | Method |
| Purity (Area %) | >98.0% | 99.5% | 98.1% | HPLC-UV (210 nm)[4] |
| Mass Verification (m/z) | [M+H]⁺ = 273.11 | 273.1134 | 273.1132 | High-Resolution MS |
| Known Impurities | LC-MS/MS | |||
| Lenalidomide | <0.15% | 0.05% | 0.18% | MRM[5] |
| Lenalidomide Nitro Precursor | <0.1% | Not Detected | 0.1% | MRM[6] |
| Unknown Impurities | Report any >0.05% | One peak at 0.08% | Two peaks at 0.1% and 0.12% | LC-MS/MS |
Visualizing the Validation Workflows
The following diagrams illustrate the typical experimental workflows for purity validation by NMR and mass spectrometry.
Caption: Workflow for Quantitative NMR (qNMR) Purity Validation.
Caption: Workflow for LC-MS Purity and Impurity Profiling.
Detailed Experimental Protocols
The following are proposed protocols for the purity validation of this compound by NMR and mass spectrometry, based on established analytical methods for Lenalidomide and its analogues.[7][8][9] These methods should be fully validated for their intended use.
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
1. Objective: To determine the absolute purity of this compound and to identify and quantify residual solvents and major impurities.
2. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆, 99.9% D)
-
NMR tubes (5 mm)
3. Instrumentation:
-
NMR Spectrometer (≥400 MHz)
4. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to an NMR tube.
5. NMR Data Acquisition:
-
Tune and shim the NMR probe.
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
6. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and a known signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Identify and quantify residual solvents and any significant impurities by comparing their chemical shifts to reference spectra and integrating their signals relative to the internal standard.
Protocol 2: Purity and Impurity Profiling by LC-MS/MS
1. Objective: To determine the purity of this compound by HPLC area percentage and to identify and quantify known and unknown impurities using mass spectrometry.
2. Materials and Reagents:
-
This compound sample
-
Reference standards for known potential impurities (e.g., Lenalidomide)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (LC-MS grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source[7][10]
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the main peak from its impurities (e.g., 5% to 95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 210 nm
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan (e.g., m/z 100-500) and Multiple Reaction Monitoring (MRM) for known impurities.
-
MRM Transitions:
-
This compound: e.g., m/z 273.1 > [fragment ion]
-
Lenalidomide: m/z 260.1 > 149.1[8]
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
6. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.
7. Data Analysis:
-
Determine the purity of the main peak by calculating its area percentage from the UV chromatogram.
-
In the full scan mass spectrum, confirm the mass of the main peak corresponding to this compound ([M+H]⁺).
-
Identify known impurities by their retention times and MRM transitions, and quantify them against their reference standards.
-
Investigate any unknown peaks in the chromatogram by examining their mass spectra to propose potential structures.
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (coupled with LC) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. |
| Quantification | Provides absolute quantification against a certified internal standard without needing a reference standard of the analyte.[3] | Typically provides relative quantification (area %), but can be absolute with a reference standard. |
| Impurity Detection | Excellent for detecting and quantifying structurally similar impurities, isomers, and residual solvents. May not detect non-proton-containing impurities. | Highly sensitive for detecting trace-level impurities, including those with different chromophores or ionization efficiencies.[9][11] |
| Structural Info | Provides detailed structural information for both the main compound and impurities. | Provides molecular weight and fragmentation patterns, aiding in the identification of unknown impurities. |
| Sample Throughput | Lower throughput due to longer acquisition times for quantitative analysis. | Higher throughput, especially with modern UPLC systems. |
| Destructive | Non-destructive. The sample can be recovered. | Destructive. |
Conclusion
Both NMR and LC-MS are indispensable tools for the comprehensive purity validation of this compound. Quantitative ¹H NMR offers the advantage of absolute purity determination without the need for a specific reference standard of the analyte itself, and it is highly effective for quantifying residual solvents and major impurities. On the other hand, LC-MS provides superior sensitivity for detecting and identifying trace-level impurities and offers orthogonal separation capabilities.
For a robust and reliable assessment of this compound purity, a dual-pronged approach is recommended. The combination of these techniques ensures that the material meets the high-quality standards required for its intended use in research and drug development, ultimately contributing to the safety and efficacy of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide-4-aminomethyl hydrochloride | E3 Ligase Ligand-Linker Conjugates | 444289-05-8 | Invivochem [invivochem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Highly Sensitive Liquid Chromatography/Mass Spectrometry Method for Simultaneous Quantification of Lenalidomide and Flavopiridol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a highly sensitive liquid chromatography/mass spectrometry method for simultaneous quantification of lenalidomide and flavopiridol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS method for trace genotoxic impurities in lenalidomide. [wisdomlib.org]
comparative proteomics to identify off-targets of Lenalidomide-5-aminomethyl
A Comparative Guide to the Proteomic Off-Target Landscape of Lenalidomide (B1683929) and its Derivatives
Introduction
Lenalidomide, a thalidomide (B1683933) analog, is a cornerstone therapy for multiple myeloma and other hematological malignancies. Its mechanism of action involves the modulation of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the targeted degradation of specific proteins.[1][2][3] The development of lenalidomide derivatives, such as those modified at the 5-position of the isoindolinone ring, aims to refine its therapeutic window and explore novel applications. This guide provides a comparative overview of the off-target profiles of lenalidomide and its derivatives, drawing on data from advanced proteomic studies. While direct comparative proteomics data for Lenalidomide-5-aminomethyl is not publicly available, this guide leverages findings from closely related 5-position modified analogs, such as photo-lenalidomide, to infer its potential off-target landscape.
Comparative Analysis of Target and Off-Target Profiles
Proteomic studies have been instrumental in elucidating the molecular targets of lenalidomide. These investigations have identified both the intended targets (on-targets) responsible for its therapeutic effects and a range of other proteins that are inadvertently affected (off-targets).
Known On-Targets of Lenalidomide
Quantitative proteomics has definitively identified the primary targets of lenalidomide that are degraded upon its interaction with the CRL4-CRBN E3 ubiquitin ligase complex.[1][3]
| Target Protein | Function | Disease Relevance |
| IKZF1 (Ikaros) | Lymphoid transcription factor | Essential for multiple myeloma cell survival.[1][3] |
| IKZF3 (Aiolos) | Lymphoid transcription factor | Essential for multiple myeloma cell survival.[1][3] |
| Casein Kinase 1A1 (CK1α) | Serine/threonine kinase | Key target in del(5q) myelodysplastic syndrome (MDS).[1][4] |
Potential Off-Targets Identified Through Proteomics of Lenalidomide Derivatives
The development of chemical probes like photo-lenalidomide, which is functionalized at the 5-position, has enabled the identification of novel interactors with the lenalidomide-CRBN complex.[5][6] These findings provide insights into the potential off-targets of other 5-position derivatives like this compound.
| Potential Off-Target | Function | Method of Identification |
| eIF3i (eukaryotic translation initiation factor 3 subunit i) | Component of the translation initiation complex | Identified via photo-lenalidomide chemical proteomics; does not undergo degradation.[5][6] |
| RAB28 | Small GTPase | Degraded by certain 6-position modified lenalidomide derivatives, highlighting the impact of structural modifications on off-target profiles.[7] |
| ZFP91 | Zinc finger protein | Shown to be an off-target of pomalidomide-based PROTACs, indicating the potential for other immunomodulatory drugs to affect zinc finger proteins.[8] |
Signaling Pathways Modulated by Lenalidomide
Lenalidomide exerts its therapeutic effects through the modulation of multiple signaling pathways. Its primary mechanism involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase, leading to the degradation of its primary targets. The downstream consequences of this action, along with other immunomodulatory effects, are depicted below.
Caption: Lenalidomide signaling pathway.
Experimental Protocols for Off-Target Identification
The identification of lenalidomide's off-targets relies on sophisticated chemical proteomics workflows. These methods are designed to capture proteins that interact with the drug or drug-CRBN complex within a cellular context.
Affinity-Based Chemical Proteomics Workflow
A common approach involves the use of a chemical probe, such as photo-lenalidomide, which is a modified version of the drug that can be used to enrich for interacting proteins.
Caption: Chemical proteomics workflow for off-target identification.
Methodology in Detail:
-
Cell Culture and Lysis: Human cell lines relevant to the disease context (e.g., multiple myeloma cell lines) are cultured and lysed to produce a complex protein mixture that maintains native protein conformations and interactions.[9]
-
Probe Incubation: The cell lysate is incubated with a lenalidomide-based chemical probe. For photo-affinity probes like photo-lenalidomide, this is followed by UV irradiation to covalently cross-link the probe to interacting proteins.[5][6]
-
Enrichment of Protein Complexes: The probe is typically tagged with a handle (e.g., biotin) that allows for the specific enrichment of probe-bound proteins using affinity matrices (e.g., streptavidin beads).[9]
-
Proteolysis and Sample Preparation: The enriched proteins are digested into smaller peptides using a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[4]
-
Data Analysis: The MS/MS data is searched against a protein sequence database to identify the proteins present in the sample. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, are used to compare the abundance of proteins enriched with the drug probe versus a control, allowing for the identification of specific interactors.[4][10]
Conclusion
Comparative proteomics is a powerful tool for dissecting the on- and off-target effects of drugs like lenalidomide and its derivatives. While direct data on this compound is pending, the insights gained from studies on lenalidomide and its 5-position modified analogs provide a strong foundation for predicting its potential protein interaction landscape. The continued application of these advanced proteomic techniques will be crucial for the development of next-generation immunomodulatory drugs with improved efficacy and safety profiles.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Safe Disposal of Lenalidomide-5-aminomethyl: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Lenalidomide-5-aminomethyl, a potent derivative of Lenalidomide used in research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] Given its classification as a hazardous and cytotoxic compound, stringent protocols are mandatory to ensure personnel safety and prevent environmental contamination.[3]
Hazard and Stability Profile
This compound should be handled as a cytotoxic substance with potential genotoxic, mutagenic, or teratogenic effects.[2] While specific stability data for this derivative is limited, studies on the parent compound, Lenalidomide, provide insight into its potential degradation pathways. This information is critical for understanding handling, storage, and potential chemical deactivation methods. For long-term storage, it is recommended to keep this compound hydrochloride at -80°C (for up to 6 months) or -20°C (for up to 1 month) under nitrogen and away from moisture.[5]
Table 1: Summary of Lenalidomide Degradation Studies Data presented is for the parent compound, Lenalidomide, and should be used as a cautious guide for this compound.
| Stress Condition | Reagents/Environment | Observed Degradation | Source(s) |
| Acidic Hydrolysis | 0.5 N HCl at 60°C | Significant Degradation | [6][7] |
| Basic Hydrolysis | 0.5 N NaOH at 60°C | Significant Degradation | [6][7] |
| Oxidation | 10% H₂O₂ at 60°C | Significant Degradation | [6][7] |
| Thermal Stress | Hot Air Oven at 80°C | Degradation Observed | [6] |
| Photolytic Stress | UV Chamber / Sunlight | Degradation Observed | [6][8] |
| Humidity | 75% RH at 40°C | Stable Polymorphic Form | [7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, liquid, or contaminated materials).
-
Hand Protection: Double-gloving with chemo-rated nitrile gloves is required.[2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2]
-
Body Protection: An impermeable, long-sleeved lab coat or gown with back closure is necessary.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is required when handling powders or if there is a risk of aerosol generation.
Waste Segregation and Containment
Proper segregation of cytotoxic waste at the point of generation is a critical first step. All materials that have come into contact with this compound must be treated as cytotoxic waste.[1][3]
-
Containers: Use designated, leak-proof, and puncture-proof containers clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and the appropriate hazard symbols.[1][2] Containers should be purple or marked with a purple lid to signify cytotoxic waste.[3]
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound"), the primary hazard (e.g., "Cytotoxic," "Reproductive Hazard"), and the date of waste accumulation.
Step-by-Step Disposal Procedures
All disposal activities must be performed in a certified chemical fume hood.
Solid Waste Disposal
This category includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials.
-
Collection: Place all non-sharp solid waste directly into a designated, leak-proof cytotoxic waste container lined with a purple bag.[2][3]
-
Sealing: When the container is three-quarters full, securely seal the bag and then the container lid.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.
-
Pickup: Arrange for waste pickup through your institution's EHS department for disposal via high-temperature incineration.[3][9]
Liquid Waste Disposal
This includes unused solutions, reaction mixtures, and contaminated solvents.
-
Collection: Collect all liquid waste containing this compound in a dedicated, compatible, and clearly labeled hazardous liquid waste container.[2] Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Container Management: Keep the liquid waste container securely sealed when not in use.
-
Storage: Store the container in secondary containment within a designated hazardous waste accumulation area.
-
Disposal: Contact your EHS department for pickup and disposal, which will likely involve incineration or chemical neutralization by a licensed facility.[1][9]
Sharps Waste Disposal
This includes needles, syringes, and contaminated glassware.
-
Collection: Place all contaminated sharps immediately into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][2]
-
Container Integrity: Do not overfill the sharps container. Seal it securely when it is three-quarters full.
-
Disposal: The sealed sharps container should be placed in the solid cytotoxic waste container or handled as per specific institutional protocols for cytotoxic sharps.[1]
Experimental Protocols
Protocol for Minor Spill Cleanup
Immediate and proper cleanup of spills is crucial to prevent exposure and contamination.
Materials:
-
Full PPE as described above
-
Cytotoxic spill kit (containing absorbent pads, scoop, scraper, and waste bags)
-
Decontamination solution (e.g., 1 N sodium hydroxide (B78521), followed by sterile water)
-
Designated cytotoxic waste container
Methodology:
-
Alert and Restrict: Immediately alert personnel in the area and restrict access to the spill site.
-
Don PPE: Put on all required personal protective equipment.
-
Containment: Working from the outside of the spill inward, gently cover the spill with absorbent pads to contain it. If a powder has been spilled, place a damp cloth or towel over the area to prevent dust from becoming airborne.
-
Collection: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using a scoop and scraper and place them into the cytotoxic waste container.
-
Decontamination: Clean the spill area twice with a decontamination solution, starting from the outer edge and working inwards.
-
Final Cleaning: Wipe the area with a clean, wet cloth and then a dry cloth.
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.[2]
-
Hand Hygiene: After removing PPE, wash hands thoroughly with soap and water.
-
Documentation: Report the spill to the laboratory supervisor and document the incident according to institutional procedures.
Protocol for Chemical Deactivation (for consideration)
Chemical deactivation may be an option for liquid waste in situations where incineration is not available, but it must be performed only by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office .[1] The following is a general protocol based on the known degradation of Lenalidomide under basic hydrolysis.[6][7]
Objective: To degrade this compound into less hazardous components via hydrolysis.
Materials:
-
Liquid waste containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 N)
-
pH meter or pH strips
-
Appropriate reaction vessel within a chemical fume hood
-
Stir plate and stir bar
Methodology:
-
Preparation: In a certified chemical fume hood, place the liquid waste in a suitable reaction vessel.
-
Basification: While stirring, slowly add the NaOH solution to the waste to raise the pH to >12.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to facilitate hydrolysis.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is within the acceptable range for aqueous waste disposal at your institution (typically between 6 and 9).
-
Disposal: Dispose of the treated solution as per institutional guidelines for aqueous chemical waste.
Mandatory Visualizations
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response and Decontamination Workflow.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 9. glyconllc.com [glyconllc.com]
Essential Safety and Logistical Information for Handling Lenalidomide-5-aminomethyl
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Lenalidomide-5-aminomethyl, a derivative of the potent cytotoxic compound Lenalidomide. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to cytotoxic compounds. All personnel must be trained in the proper donning and doffing of PPE. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978-05 compliant).[1][2] The outer glove should be worn over the gown cuff, and the inner glove underneath.[3] | Prevents skin contact with the cytotoxic compound. Double-gloving provides an additional layer of protection.[2] |
| Gown | Disposable, back-closing, long-sleeved gown made of a low-permeability, lint-free fabric (e.g., polyethylene-coated polypropylene).[1][2] Cuffs should be tight-fitting.[2] | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting safety goggles or a face shield worn in combination with goggles.[1][2] | Protects eyes from splashes or aerosolized particles of the compound.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the compound outside of a containment device (like a fume hood) or when there is a risk of aerosolization.[3][4] | Prevents inhalation of hazardous particles.[4] |
| Additional PPE | Shoe covers and a cap should be worn when preparing sterile preparations of cytotoxic drugs.[2] | Minimizes the spread of contamination. |
Operational Plan for Handling
2.1. Preparation and Handling Area:
-
All handling of this compound should be conducted within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2.2. Handling Procedure:
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Prepare Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Handle with Care: Avoid actions that could generate dust or aerosols.[7] If handling capsules, do not open, crush, or chew them.[8]
-
Post-Handling: After handling is complete, wipe down the work surface with an appropriate cleaning solution.
-
Doff PPE: Remove PPE in the designated area, taking care to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan
All materials that have come into contact with this compound must be treated as cytotoxic waste.[4]
3.1. Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Non-Sharps: Contaminated items such as gloves, gowns, absorbent pads, and vials should be placed in a clearly labeled, leak-proof cytotoxic waste container (often a yellow or purple bag).[4]
3.2. Disposal Procedure:
-
Place all contaminated materials into the appropriate, clearly labeled cytotoxic waste containers.
-
Seal the containers when they are three-quarters full.
-
Store the sealed containers in a secure, designated area away from general laboratory traffic.
-
Arrange for disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[5][8][9]
Spill Management Plan
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.[4]
4.1. Minor Spill Cleanup Protocol (Solid or Liquid):
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don PPE: Put on a full set of the prescribed PPE, including respiratory protection.[4]
-
Containment:
-
Decontamination:
-
Final Steps:
Visual Workflow for Handling and Disposal
Caption: This diagram outlines the key procedural steps for the safe handling, disposal, and spill management of this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halyardhealth.com [halyardhealth.com]
- 4. benchchem.com [benchchem.com]
- 5. ubpbio.com [ubpbio.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 12. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
